molecular formula C6H2Br2F2 B009399 1,2-Dibromo-3,5-difluorobenzene CAS No. 101051-60-9

1,2-Dibromo-3,5-difluorobenzene

Cat. No.: B009399
CAS No.: 101051-60-9
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
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Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 139215-43-3), a halogenated aromatic compound with significant potential as a building block in advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delineates the compound's core physicochemical properties, spectroscopic characteristics, and reactivity profile. We offer field-proven insights into its synthetic utility, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols for its synthesis and subsequent functionalization. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are robust and reproducible.

Core Physicochemical and Spectroscopic Profile

This compound is a polyhalogenated benzene derivative. The strategic placement of two electron-withdrawing fluorine atoms and two ortho-disposed bromine atoms creates a unique electronic and steric environment, making it a valuable and versatile intermediate for the synthesis of complex molecular architectures.

Physical and Chemical Properties

The compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][2] Its physical properties are summarized in the table below, compiled from supplier technical data. The dual bromine substituents provide two reactive sites for sequential or dual functionalization, a key feature for constructing complex molecules.

PropertyValueSource(s)
CAS Number 139215-43-3[1][2][3]
Alternate CAS 101051-60-9[4][5]
Molecular Formula C₆H₂Br₂F₂[1][2]
Molecular Weight 271.88 g/mol [2]
Appearance White to pale yellow crystalline powder/crystal[1][2]
Melting Point 36 - 39 °C[1][3]
Boiling Point 209 °C (at 760 mmHg)[2][3]
Density 2.128 g/cm³[2][3]
Flash Point 80 °C[2][3]
Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, we can predict its characteristic spectroscopic signature based on its structure and data from analogous compounds. This predictive analysis is crucial for reaction monitoring and quality control.

TechniquePredicted/Observed Data
¹H NMR Predicted: Two signals are expected in the aromatic region (~7.0-7.5 ppm). Due to the unsymmetrical substitution, each proton is chemically distinct. The proton at C4 will appear as a doublet of doublets, coupled to the adjacent proton at C6 and the fluorine at C5. The proton at C6 will also be a doublet of doublets, coupled to the proton at C4 and the fluorine at C5.
¹³C NMR Predicted: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).[6] Carbons at the ortho and meta positions will show smaller, long-range C-F couplings, leading to a complex but interpretable spectrum.[6] The two carbon atoms bonded to bromine are expected around 110-120 ppm.
¹⁹F NMR Predicted: Two distinct signals are expected, as the fluorine atoms at C3 and C5 are in different chemical environments. Each signal would likely appear as a multiplet due to coupling with the aromatic protons.
IR Spectroscopy Observed (ATR-IR): Characteristic peaks for C-H stretching (aromatic) above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, strong C-F stretching bands typically around 1100-1300 cm⁻¹, and C-Br stretching in the fingerprint region below 1000 cm⁻¹.[7]
Mass Spectrometry Predicted (EI): A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) would be the most prominent feature. The molecular ion peak (M⁺) would be observed at m/z ≈ 270, 272, and 274.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily derived from its capacity to undergo palladium-catalyzed cross-coupling reactions. The two ortho-bromine atoms serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent candidate for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the fluorine substituents increases the electrophilicity of the carbon-bromine bonds, which can facilitate the initial oxidative addition step in the catalytic cycle. This is a critical mechanistic point; enhanced reactivity can lead to milder reaction conditions but may also increase the propensity for side reactions if not properly controlled.

A key strategic consideration is the potential for selective mono-functionalization versus di-functionalization. The C1-Br and C2-Br bonds are electronically and sterically distinct, which can, in principle, be exploited. Steric hindrance from a newly introduced group at the C1 or C2 position will influence the rate of a subsequent coupling at the adjacent position.

Case Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When applied to this compound, it allows for the synthesis of complex biaryl structures.

Causality in Protocol Design:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary for coupling with sterically hindered or electron-deficient aryl halides to promote efficient reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact yield and must be compatible with the substrates.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

The catalytic cycle for a mono-arylation is depicted below.

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add this compound trans Transmetalation Complex (Pd-II) ox_add->trans Base, Ar'-B(OH)₂ red_elim Reductive Elimination Complex (Pd-II) trans->red_elim red_elim->pd0 Product

Caption: Catalytic cycle for Suzuki-Miyaura mono-coupling.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound. As with any chemical procedure, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Representative Synthesis: Electrophilic Bromination of 1-bromo-3,5-difluorobenzene

Materials:

  • 1-bromo-3,5-difluorobenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) as solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in DCM under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of iron powder (~0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated sodium bisulfite solution until the red color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes) or recrystallization to yield pure this compound.

Synthesis_Workflow start Dissolve 1-bromo-3,5-difluorobenzene and Fe catalyst in DCM add_br2 Add Br₂ dropwise at 0 °C start->add_br2 react Stir at room temperature (2-4h) Monitor by TLC/GC-MS add_br2->react quench Quench with NaHSO₃ solution react->quench workup Aqueous Workup (NaHCO₃, H₂O, Brine) quench->workup dry Dry (MgSO₄) and concentrate workup->dry purify Purify (Chromatography/ Recrystallization) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of the title compound.

Application Protocol: Suzuki-Miyaura Mono-Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Safety and Handling

This compound is classified as an irritant.[1][2] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] A recommended storage temperature is 0-10°C.[2]

  • Fire Safety: In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a versatile building block. Its unique substitution pattern provides two reactive handles for cross-coupling, while the fluorine atoms can impart desirable properties to target molecules, such as enhanced metabolic stability or modified electronic characteristics. This guide provides the foundational chemical data, predicted spectroscopic features, and robust protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2-Dibromo-3,5-difluorobenzene is a valuable substituted aromatic compound utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its specific substitution pattern offers a versatile platform for introducing further functionalities through selective chemical transformations. This guide provides a scientifically grounded, two-step synthetic pathway commencing from the readily available starting material, 3,5-difluoroaniline. The synthesis leverages a high-yield Sandmeyer reaction to produce a key monobrominated intermediate, followed by a regioselective directed ortho-metalation to install the second bromine atom. This document furnishes detailed experimental protocols, mechanistic insights, and quantitative data to enable researchers to confidently replicate and adapt this synthesis.

Introduction and Synthetic Strategy

The unique arrangement of two fluorine and two adjacent bromine atoms on the benzene ring makes this compound a strategic precursor in organic synthesis. The differential reactivity of the C-Br and C-F bonds allows for selective participation in a variety of cross-coupling and nucleophilic substitution reactions.

While several routes to substituted difluorobenzenes exist, many suffer from poor regioselectivity or require harsh conditions. Direct bromination of 1,3-difluorobenzene, for instance, selectively yields 1-bromo-2,4-difluorobenzene and is not a viable route to the desired 1,3,5-substitution pattern.[1][2] Similarly, multi-step routes starting from other isomers like 2,4-difluoroaniline are often lengthy and less efficient.[1][2][3]

The synthetic strategy detailed herein is designed for efficiency, high regioselectivity, and is based on well-established, reliable transformations. The overall workflow is depicted below:

G cluster_0 Overall Synthesis Workflow 3,5-Difluoroaniline 3,5-Difluoroaniline 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene 3,5-Difluoroaniline->1-Bromo-3,5-difluorobenzene Step 1: Diazotization & Sandmeyer Reaction This compound This compound 1-Bromo-3,5-difluorobenzene->this compound Step 2: Directed ortho-Metalation & Bromination

Diagram 1: High-level workflow for the synthesis of this compound.

This approach is divided into two core stages:

  • Synthesis of the Intermediate 1-Bromo-3,5-difluorobenzene: This is achieved via a Sandmeyer reaction, a classic and robust method for converting an aryl amine to an aryl halide.[4][5]

  • Regioselective Bromination: The second bromine atom is introduced at the C2 position using Directed ortho-Metalation (DoM), a powerful technique that utilizes an existing functional group to direct deprotonation to an adjacent position.[6]

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

The conversion of 3,5-difluoroaniline to 1-Bromo-3,5-difluorobenzene is a foundational step that proceeds in high yield.[3][7] The process involves two key chemical transformations occurring in a one-pot sequence: diazotization followed by a copper(I)-catalyzed substitution.

Principle and Rationale

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0–5 °C) to form a relatively stable aryldiazonium salt.[8] The low temperature is critical to prevent the premature decomposition of this intermediate.

Sandmeyer Reaction: The aryldiazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

G cluster_1 Step 1: Sandmeyer Reaction A 3,5-Difluoroaniline B Aryldiazonium Bromide Salt A->B 1. NaNO₂, HBr 2. 0-5 °C C 1-Bromo-3,5-difluorobenzene B->C 1. CuBr 2. Heat

Diagram 2: Workflow for the Sandmeyer synthesis of 1-Bromo-3,5-difluorobenzene.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the non-deuterated analogue.[3][9]

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., 2.5-3.0 eq)

  • Sodium nitrite (NaNO₂, 1.05 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).

    • Cool the mixture in an ice-salt bath to maintain an internal temperature of 0 to -5 °C.

    • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. The completion of diazotization can be monitored with starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution via the dropping funnel. This addition is exothermic and results in the vigorous evolution of nitrogen gas. Maintain controlled addition to manage the effervescence.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 1-Bromo-3,5-difluorobenzene.

Quantitative Data for Intermediate
ParameterValueSource(s)
Product Name 1-Bromo-3,5-difluorobenzene[10]
CAS Number 461-96-1
Molecular Formula C₆H₃BrF₂[10]
Molecular Weight 192.99 g/mol [10]
Appearance Colorless to light yellow liquid
Boiling Point ~140 °C[10]
Typical Yield >70%[1]

Step 2: Synthesis of this compound via Directed ortho-Metalation

With the key intermediate, 1-Bromo-3,5-difluorobenzene, in hand, the final step is the highly regioselective installation of the second bromine atom at the C2 position, ortho to the existing bromine.

Principle and Rationale

Directed ortho-Metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings.[6] It involves the deprotonation of a position ortho to a "Directed Metalation Group" (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by an electrophile.

In this synthesis, the bromine atom of 1-Bromo-3,5-difluorobenzene acts as a moderate DMG. The reaction is performed at very low temperatures (-78 °C) using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to achieve deprotonation at the C2 position. LDA is prepared in situ from diisopropylamine and n-butyllithium. The low temperature is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the target this compound.

G cluster_2 Step 2: Directed ortho-Metalation C 1-Bromo-3,5-difluorobenzene D ortho-Lithiated Intermediate C->D 1. LDA, THF 2. -78 °C E This compound D->E 1. Br₂ or NBS 2. -78 °C to RT

Diagram 3: Workflow for Directed ortho-Metalation and Bromination.
Detailed Experimental Protocol

Materials:

  • 1-Bromo-3,5-difluorobenzene (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi, 1.1 eq), solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS, 1.2 eq) or Bromine (Br₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or diethyl ether

Procedure:

  • Reaction Setup:

    • All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In situ Generation of LDA and Metalation:

    • Slowly add n-butyllithium (1.1 eq) to the stirred diisopropylamine solution.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

    • Add a solution of 1-Bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Bromination (Quenching):

    • Prepare a solution of the brominating agent (NBS, 1.2 eq) in anhydrous THF.

    • Add this solution dropwise to the aryllithium intermediate at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Quantitative Data for Final Product
ParameterValue
Product Name This compound
CAS Number 101051-60-9
Molecular Formula C₆H₂Br₂F₂
Molecular Weight 271.88 g/mol
Appearance Expected to be a solid or low-melting solid
Purity >97% (achievable with purification)
Typical Yield 60-80% (estimated based on similar DoM reactions)

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • Strong Acids/Bases: Hydrobromic acid is highly corrosive. n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine is corrosive and flammable. All should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ in solution, which is significantly safer. Low-temperature control is paramount.

  • Brominating Agents: Bromine is highly toxic, corrosive, and volatile. N-bromosuccinimide is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

  • Inert Atmosphere: The directed ortho-metalation step must be conducted under an inert atmosphere of nitrogen or argon as organolithium reagents are highly reactive with oxygen and moisture.

Conclusion

This guide outlines a robust and regioselective two-step synthesis for this compound, a valuable synthetic intermediate. By leveraging the reliability of the Sandmeyer reaction and the precision of directed ortho-metalation, this pathway provides an efficient route from a common starting material. The detailed protocols and mechanistic rationale presented herein are intended to provide researchers and drug development professionals with a practical and understandable framework for producing this important chemical building block.

References

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene: A Keystone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1,2-dibromo-3,5-difluorobenzene, a halogenated aromatic compound of significant interest to professionals in pharmaceutical research, medicinal chemistry, and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a versatile synthetic intermediate. The strategic arrangement of its bromine and fluorine substituents offers a unique combination of reactivity and molecular properties, making it a valuable tool for the design of novel chemical entities.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic ring that presents as a solid at room temperature, typically a white to off-white crystalline powder or flakes[1]. Its molecular structure and fundamental properties are pivotal to its application in complex organic synthesis.

Molecular Structure and Weight

The core of the molecule is a benzene ring substituted with two adjacent bromine atoms and two fluorine atoms in a meta arrangement relative to each other. This specific substitution pattern (1,2-dibromo-3,5-difluoro) dictates its chemical behavior and the steric and electronic environment of the molecule.

The molecular formula is C₆H₂Br₂F₂, which corresponds to a molecular weight of approximately 271.89 g/mol [2].

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
Molecular Formula C₆H₂Br₂F₂[1][2]
Molecular Weight 271.89 g/mol [2]
CAS Number 139215-43-3[1][2]
Synonyms This compound, 97; 3,5-difluoroortho dibromobenzene[1][3]
Appearance White to light yellow to dark green powder to crystal[1]
Melting Point 36 - 39 °C[1]
Boiling Point ~209 °C (estimate)[1]
Density ~2.128 g/cm³ (estimate)[1]

Synthesis and Handling

The synthesis of polysubstituted benzene rings often requires a strategic, multi-step approach. While a specific, documented synthesis for this compound is not widely published, a plausible and efficient route can be designed based on well-established organohalogen chemistry, such as the Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides via a diazonium salt intermediate. This method is known for its reliability and high yields[4][5]. A logical precursor for this compound would be 2,6-dibromo-3,5-difluoroaniline.

The proposed workflow is illustrated below:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 2,6-Dibromo-3,5-difluoroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HBr (0-5 °C) Product This compound Diazonium->Product CuBr, HBr (Heat) Suzuki_Coupling cluster_reaction Suzuki Cross-Coupling reagents 1,2-Dibromo- 3,5-difluorobenzene + R-B(OH)₂ product Mono- or Di-coupled Biphenyl Product reagents->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O)

References

Spectroscopic data for 1,2-Dibromo-3,5-difluorobenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dibromo-3,5-difluorobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating molecular structures. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, a halogenated aromatic compound with potential applications in organic synthesis and materials science. While experimental data for this specific isomer is not widely available, this guide will present predicted spectroscopic characteristics based on established principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of two bromine and two fluorine atoms, along with two adjacent protons, creates a rich source of information in its NMR spectra due to spin-spin coupling. Its IR spectrum will be characterized by vibrations of the C-H, C-F, C-Br, and aromatic C=C bonds. The mass spectrum will be defined by the molecular ion and its characteristic isotopic pattern due to the two bromine atoms, as well as predictable fragmentation pathways.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the two protons on the aromatic ring are chemically non-equivalent and will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

  • H-4 and H-6: These two protons are in different chemical environments. H-4 is ortho to a bromine atom and meta to a fluorine atom, while H-6 is ortho to a fluorine atom and meta to a bromine atom. This will result in two separate signals. The proton at H-6, being ortho to the highly electronegative fluorine, is expected to appear at a slightly downfield (higher ppm) chemical shift compared to H-4.

The splitting of these signals will be complex due to:

  • Ortho coupling (³JHH): Coupling between H-4 and H-6.

  • Meta coupling (⁴JHF): Coupling of H-4 to the fluorine at C-5 and H-6 to the fluorine at C-5.

  • Ortho coupling (³JHF): Coupling of H-6 to the fluorine at C-5.

This will likely result in two complex multiplets, which may appear as doublet of doublets of doublets, or more complex patterns depending on the magnitude of the coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[1][2][3] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the deuterium signal of the solvent.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve resolution.

  • Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID).

    • The number of scans can be increased to improve the signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS or solvent residual peak.

    • Integrate the signals to determine the relative number of protons.

Visualization of Proton Environments

Caption: Molecular structure of this compound with protons labeled for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts will be influenced by the attached substituents.

  • Carbons bonded to Bromine (C-1, C-2): These carbons will appear at a relatively upfield position compared to unsubstituted benzene due to the "heavy atom effect" of bromine.

  • Carbons bonded to Fluorine (C-3, C-5): These carbons will show large downfield shifts due to the high electronegativity of fluorine. They will also exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • Carbons bonded to Hydrogen (C-4, C-6): The chemical shifts of these carbons will be influenced by the neighboring substituents. They will also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1][2][3]

  • Instrument Setup:

    • The setup is similar to ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

    • Proton decoupling is typically applied to simplify the spectrum and enhance the signal-to-noise ratio.

  • Acquisition:

    • A wider spectral width is used compared to ¹H NMR.

    • A significantly larger number of scans is usually required to obtain a good spectrum.

  • Processing: The processing steps are analogous to those for ¹H NMR.

Visualization of Carbon Environments

Caption: Molecular structure of this compound with carbons labeled for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the different types of bonds present in the molecule.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C=C stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

  • C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region.

  • C-Br stretching: The C-Br stretching vibrations are found in the fingerprint region, typically between 700 and 500 cm⁻¹.

  • C-H bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and are expected in the 900-690 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).[4][5][6]

    • Place a second salt plate on top to create a thin film of the liquid between the plates.[4][5]

  • Instrument Setup:

    • Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Acquisition:

    • Collect a background spectrum of the empty beam path.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator.[4][5]

Visualization of Key Bond Vibrations

Key_Bond_Vibrations C-H_stretch C-H stretch (3100-3000 cm⁻¹) C=C_stretch C=C stretch (1600-1450 cm⁻¹) C-F_stretch C-F stretch (1300-1100 cm⁻¹) C-Br_stretch C-Br stretch (700-500 cm⁻¹) Molecule This compound Molecule->C-H_stretch Molecule->C=C_stretch Molecule->C-F_stretch Molecule->C-Br_stretch

Caption: Key bond vibrations and their expected regions in the IR spectrum of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions is measured, providing information about the molecular weight and structure of the compound.[7][8][9]

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show several key features:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₆H₂Br₂F₂ ≈ 272 g/mol ). Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Major Fragmentation Pathways:

    • Loss of a bromine atom: A prominent peak corresponding to [M-Br]⁺ would be expected.

    • Loss of both bromine atoms: A peak corresponding to [M-2Br]⁺ might be observed.

    • Loss of a fluorine atom: A peak corresponding to [M-F]⁺ is also possible.

    • Other fragmentations involving the loss of HBr or HF may also occur.

Experimental Protocol for EI-Mass Spectrometry
  • Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[10] For direct infusion, the sample is volatilized by heating.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[7][9][10]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualization of Predicted Fragmentation

Predicted_Fragmentation M [C₆H₂Br₂F₂]⁺˙ (M⁺) M_minus_Br [C₆H₂BrF₂]⁺ (M-Br)⁺ M->M_minus_Br - Br• M_minus_F [C₆H₂Br₂F]⁺ (M-F)⁺ M->M_minus_F - F• M_minus_2Br [C₆H₂F₂]⁺˙ (M-2Br)⁺ M_minus_Br->M_minus_2Br - Br•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Data
¹H NMR Two complex multiplets in the aromatic region (δ 7.0-8.0 ppm), showing H-H and H-F couplings.
¹³C NMR Six distinct signals for the aromatic carbons. Carbons attached to fluorine will be significantly downfield and show large ¹JCF coupling. Carbons attached to bromine will be relatively upfield.
IR Spectroscopy C-H stretch (~3100-3000 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹), strong C-F stretch (~1300-1100 cm⁻¹), C-Br stretch (~700-500 cm⁻¹), and C-H bending (~900-690 cm⁻¹).
Mass Spectrometry Molecular ion (M⁺) peak cluster around m/z 272 with a characteristic 1:2:1 isotopic pattern for two bromine atoms. Major fragments corresponding to the loss of Br, 2Br, and F.

References

Physical properties of 1,2-Dibromo-3,5-difluorobenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-3,5-difluorobenzene

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic and steric properties allow for the fine-tuning of molecular characteristics crucial for biological activity and material performance. Among these, this compound stands out as a versatile intermediate. The strategic placement of two bromine and two fluorine atoms on the benzene ring offers multiple reactive sites and influences the molecule's overall properties, making it a valuable precursor in the synthesis of complex pharmaceuticals and advanced materials.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical properties of this compound, focusing on its melting and boiling points. Furthermore, it outlines authoritative experimental protocols for the determination of these properties, explains the scientific rationale behind methodological choices, and discusses the compound's relevance in contemporary research and development.

Core Physicochemical Properties

The physical properties of a compound are foundational to its application in synthesis, dictating storage conditions, reaction parameters, and purification strategies. For this compound, these properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₂Br₂F₂Chem-Impex[1]
Molecular Weight 271.89 g/mol Chem-Impex[1]
CAS Number 139215-43-3Chem-Impex[1]
Appearance White to light yellow or dark green powder/crystalChem-Impex[1]
Melting Point 36 - 39 °CChem-Impex[1]
Boiling Point Not explicitly available in cited literature
Storage Conditions 2 - 8 °CChem-Impex[1]

Experimental Determination of Physical Properties

As a Senior Application Scientist, it is imperative not only to know the physical constants but also to understand the principles and practicalities of their measurement. The following sections detail robust methodologies for determining the melting and boiling points of this compound.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

The reported melting point of 36 - 39 °C indicates that this compound is a solid at standard room temperature, though with a relatively low melting point. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point of such compounds due to its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the heat of fusion.

Causality Behind Experimental Choices:

  • Precision: DSC can detect thermal transitions with high sensitivity, providing a precise melting range and peak temperature.

  • Sample Economy: Only a few milligrams of the substance are required, which is critical when working with expensive or newly synthesized compounds.

  • Purity Assessment: The shape of the DSC melting peak can offer qualitative insights into the purity of the sample. A sharp, narrow peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60 °C).

    • Maintain a constant flow of inert gas (e.g., nitrogen) throughout the experiment to prevent oxidative degradation.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Results weigh 1. Weigh 1-3 mg of sample encap 2. Encapsulate in Al pan weigh->encap load 3. Load sample & reference encap->load program 4. Run thermal program (e.g., 0-60°C at 10°C/min) load->program analyze 5. Analyze thermogram program->analyze mp Melting Point (Onset Temp) analyze->mp enthalpy Heat of Fusion (Peak Area) analyze->enthalpy

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: Distillation Under Reduced Pressure

Causality Behind Experimental Choices:

  • Thermal Stability: Many complex organic molecules can decompose at their atmospheric boiling point. Reducing the pressure lowers the boiling point significantly, minimizing the risk of thermal degradation.

  • Efficiency: Distillation serves the dual purpose of purification and boiling point determination.

  • Safety: Lowering the operating temperature enhances the safety of the procedure.

Step-by-Step Experimental Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge (manometer).

  • Sample Charging: Place a small sample (e.g., 1-2 mL) of this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Evacuation: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If desired, the observed boiling point can be extrapolated to atmospheric pressure using a nomograph, although reporting the boiling point at a specific reduced pressure is standard practice.

Distillation_Workflow cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_result Result assemble 1. Assemble micro-distillation apparatus charge 2. Charge flask with sample assemble->charge evacuate 3. Reduce pressure (e.g., 10-20 mmHg) charge->evacuate heat 4. Gently heat the sample evacuate->heat observe 5. Record temperature and pressure at boiling heat->observe bp Boiling Point at Reduced Pressure observe->bp

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis for several reasons.[1] The bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon and heteroatom skeletons of pharmaceutical compounds.[2][3]

The presence of fluorine atoms is also highly significant in drug design. Fluorine substitution can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in cell membrane permeability.[4][5] Therefore, intermediates like this compound are frequently employed in the synthesis of novel drug candidates targeting a wide array of diseases.[1][4]

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1][8]

  • Fire Safety: Keep away from heat, sparks, and open flames. While this specific compound's flammability data is not cited, related bromo-difluorobenzenes can be flammable.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are critical for its application in synthetic chemistry. Its melting point of 36-39 °C and its utility as a synthetic building block make it a valuable resource for researchers in pharmaceuticals and materials science. This guide provides the foundational knowledge and experimental framework necessary for the confident and effective use of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of 1,2-Dibromo-3,5-difluorobenzene.

Introduction: The Significance of Solubility for a Niche Building Block

This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of bromine and fluorine atoms on the benzene ring offers unique reactivity and physicochemical properties.[2] For chemists working in drug discovery and process development, understanding the solubility of such a building block is not a trivial pursuit; it is a critical parameter that dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a thorough exploration of the theoretical and practical aspects of the solubility of this compound in common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key factors at play are:

  • Polarity: The arrangement of bromine and fluorine atoms on the benzene ring results in a molecule with a specific polarity. While the individual C-F and C-Br bonds are polar, the overall molecular polarity depends on the symmetry of the substitution. This compound is expected to be a relatively non-polar to weakly polar molecule.[4] Consequently, it is predicted to have better solubility in non-polar or weakly polar organic solvents.[5][6]

  • Intermolecular Forces: The primary intermolecular forces involved will be van der Waals forces (specifically London dispersion forces), given the presence of a large electron cloud from the bromine atoms and the aromatic ring. The potential for dipole-dipole interactions exists, though it may be weak. Hydrogen bonding is not a significant factor for this molecule as a solute.

  • Temperature: Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the properties of similar halogenated benzenes, the following table summarizes the predicted solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar nature of these solvents aligns well with the predicted low polarity of this compound, facilitating dissolution through van der Waals interactions.[9]
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileHighThese solvents possess a moderate polarity and can engage in dipole-dipole interactions, making them effective at solvating a wide range of organic compounds, including those with some degree of polarity.[5][6]
Polar Protic Ethanol, MethanolModerateWhile these solvents are polar and capable of hydrogen bonding, they can still dissolve non-polar to weakly polar compounds to a certain extent. The alkyl portion of the alcohol is non-polar, contributing to this ability.[1]
Highly Polar WaterLow to InsolubleAs a highly polar, hydrogen-bonding solvent, water is a poor solvent for non-polar organic molecules like halogenated benzenes.[5][6][10]

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The following protocol outlines a standard shake-flask method, which is a robust and widely accepted technique.[11]

Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvent (e.g., Toluene)

  • Scintillation vials or sealed test tubes

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Experimental Workflow:

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calc Calculation prep1 Prepare a saturated solution by adding excess solute to the solvent. prep2 Equilibrate at a constant temperature with agitation for 24-48 hours. prep1->prep2 Incubate sample1 Allow solids to settle. prep2->sample1 sample2 Withdraw a known volume of the supernatant. sample1->sample2 sample3 Filter the aliquot to remove any undissolved solids. sample2->sample3 sample4 Dilute the filtered sample quantitatively. sample3->sample4 analysis1 Analyze the diluted sample by HPLC or GC. sample4->analysis1 analysis2 Determine the concentration from a calibration curve. analysis1->analysis2 calc1 Calculate the original concentration in the saturated solution. analysis2->calc1

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure that the dissolution equilibrium has been reached.

  • Sampling:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any microscopic undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample aliquot using a suitable analytical method (e.g., HPLC-UV or GC-FID).

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample aliquot by interpolating its analytical signal on the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

Discussion and Practical Implications

The solubility of this compound has direct consequences for its practical application:

  • Reaction Chemistry: In organic synthesis, the choice of solvent is critical for ensuring that all reactants are in the same phase, which is necessary for efficient reaction kinetics. A solvent that readily dissolves this compound and other reagents would be ideal.

  • Purification: Crystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound in a solvent at different temperatures. A solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below would be suitable for recrystallization.

  • Drug Development: For compounds that are precursors to active pharmaceutical ingredients (APIs), their solubility in various solvents, including those relevant to biological systems and formulation processes, is a key consideration.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a strong understanding of its physicochemical properties based on its molecular structure and comparison with similar halogenated benzenes allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in non-polar and polar aprotic organic solvents, with moderate solubility in polar protic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. A thorough understanding and experimental validation of the solubility of this compound are paramount for its effective utilization in research and development.

References

An In-depth Technical Guide to 1,2-Dibromo-3,5-difluorobenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-3,5-difluorobenzene, a key building block in modern synthetic chemistry, with a particular focus on its applications in pharmaceutical research and drug development. The document details the compound's physicochemical properties, explores its strategic importance, offers a comparative landscape of commercial suppliers, and presents a detailed experimental protocol for its use in a representative cross-coupling reaction. Safety, handling, and storage considerations are also discussed. This guide is intended to be a valuable resource for researchers and scientists in the field, providing both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.

Introduction to this compound

This compound (CAS No: 139215-43-3) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂.[1] Its structure, featuring two bromine atoms and two fluorine atoms on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of both bromine and fluorine substituents provides multiple reactive sites, allowing for a wide range of chemical transformations.

Physicochemical Properties

PropertyValueSource
Molecular Weight 271.88 g/mol [1]
Appearance White to off-white crystalline powder or flakes[1]
Melting Point 36 °C[1]
Boiling Point 209 °C[1]
Density 2.128 g/cm³[1]
Flash Point 80 °C[1]
Storage Temperature 0-10 °C[1]

Strategic Importance in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of complex organic molecules. The bromine atoms can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] This versatility is crucial for constructing the molecular scaffolds of potential drug candidates.[2]

The fluorine atoms, on the other hand, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[3] These are all critical parameters in the optimization of lead compounds during the drug discovery process.

Commercial Supplier Landscape

A reliable supply of high-purity starting materials is essential for successful research and development. Several chemical suppliers offer this compound. When selecting a supplier, researchers should consider factors such as purity, availability, cost, and the quality of accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet).

Supplier Comparison Table

SupplierCAS NumberPurityNotes
Sigma-Aldrich 64695-78-9 (Isomer)98%Note: This is an isomer, 1,2-Dibromo-4,5-difluorobenzene.[4][5]
TCI (Shanghai) Development Co., Ltd. 139215-43-3-Listed as a supplier.[1]
Meryer (Shanghai) Chemical Technology Co., Ltd. 139215-43-3-Listed as a supplier.[1]
J & K SCIENTIFIC LTD. 139215-43-3-Listed as a supplier.[1]
Sunway Pharm Ltd 10105-60-9 (Isomer)97%Note: This is an isomer, 3,5-Difluoro-1,2-dibromobenzene.
Amfluoro 1806328-26-6 (Derivative)-Note: This is a derivative, 1,2-Dibromo-3-fluoro-5-(fluoromethoxy)benzene.[6]
Chem-Impex 64695-78-9 (Isomer)≥ 97% (GC)Note: This is an isomer, 1,2-Dibromo-4,5-difluorobenzene.[7]

Supplier Selection Workflow

SupplierSelection Supplier Selection Workflow for this compound A Define Project Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier (Purity, Price, Lead Time) C->D E Select Primary Supplier D->E F Qualify Supplier (Sample Testing, Documentation Review) E->F G Procure Material F->G

Caption: A logical workflow for selecting a suitable supplier for this compound.

Application Highlight: Synthesis of a Biaryl Compound via Suzuki Coupling

The Suzuki coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The following protocol provides a representative example of how this compound can be utilized in such a reaction.

Experimental Protocol

Objective: To synthesize a biaryl compound by reacting this compound with a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Rationale: The excess of boronic acid and base is used to drive the reaction to completion. Potassium carbonate is a common base for Suzuki couplings, facilitating the transmetalation step.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

    • Rationale: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., 3:1 Toluene:Water) and the palladium catalyst (e.g., 0.05 eq) to the flask.

    • Rationale: A biphasic solvent system is often used in Suzuki couplings to dissolve both the organic and inorganic reagents. The catalyst loading is typically low, as it is a catalytic reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl acetate).

    • Rationale: The aqueous workup removes the inorganic salts, and the organic solvent extracts the desired product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Rationale: Purification is necessary to isolate the desired biaryl compound from any unreacted starting materials or byproducts.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]

  • Hazards: May cause skin and eye irritation.[4][10]

  • Storage: Store in a cool, dry place away from heat and ignition sources.[1] Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique chemical properties allow for the construction of complex molecular architectures with tailored physicochemical properties. A thorough understanding of its reactivity, coupled with careful supplier selection and adherence to safety protocols, will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

Reactivity profile of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Tuned Reactivity

This compound is a halogenated aromatic compound whose unique substitution pattern provides a versatile platform for complex organic synthesis. The presence of two adjacent bromine atoms and two meta-positioned fluorine atoms creates a nuanced reactivity profile, offering multiple, distinct sites for functionalization. This guide explores the core reactivity of this molecule, providing insights into the mechanistic principles that govern its transformations and offering practical protocols for its application. Understanding the selective manipulation of its C-Br, C-F, and C-H bonds is paramount for its strategic incorporation into high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2]

The molecule's utility stems from the differential reactivity of its substituents. The carbon-bromine bonds serve as primary handles for metal-halogen exchange and palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the aromatic ring towards certain transformations and can influence the regioselectivity of metalation events. This guide will dissect these key reaction classes, providing a framework for the rational design of synthetic routes utilizing this powerful building block.

Part 1: Metal-Halogen Exchange Reactions

Metal-halogen exchange is a cornerstone transformation for converting aryl halides into potent organometallic nucleophiles.[3] In the case of this compound, this reaction proceeds with high chemoselectivity, exclusively targeting the carbon-bromine bonds over the more robust carbon-fluorine bonds.

The primary driver for this selectivity is the significant difference in bond strength and the polarizability of the C-Br versus C-F bond. The reaction typically involves treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles.

Regioselectivity:

A critical aspect of this reaction is the regioselectivity between the two bromine atoms at the C1 and C2 positions. Experimental evidence suggests that the initial lithium-bromine exchange preferentially occurs at the C1 position. This selectivity is attributed to a combination of steric and electronic factors:

  • Steric Hindrance: The bromine atom at C1 is less sterically encumbered than the C2 bromine, which is flanked by another bromine atom and a C-H bond.

  • Electronic Effects: The adjacent fluorine atom at C3 may exert a mild inductive effect, influencing the acidity of nearby protons and the stability of the resulting organometallic species.

G cluster_start Starting Material & Reagent cluster_intermediate Intermediate cluster_quench Electrophilic Quench cluster_product Product start This compound reagent n-BuLi THF, -78 °C start->reagent Reaction intermediate Aryllithium Intermediate (Predominantly at C1) reagent->intermediate Br-Li Exchange electrophile Electrophile (E+) e.g., DMF, CO₂, TMSCl intermediate->electrophile Reaction product Monofunctionalized Product electrophile->product Quenching

Experimental Protocol: Selective Monolithiation and Trapping

This protocol describes a general procedure for the selective monolithiation of this compound at the C1 position, followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of alkyllithium is crucial; t-BuLi can offer faster exchange but may be less selective.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate. The reaction progress can be monitored by quenching aliquots and analyzing via GC-MS.

  • Add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.[4][5] this compound is an excellent substrate for these transformations, demonstrating predictable and highly selective reactivity.

Core Principle: Reactivity Hierarchy

The synthetic utility of this substrate in cross-coupling is governed by the vast difference in reactivity between the C-Br and C-F bonds. Oxidative addition of a palladium(0) catalyst into a C-Br bond is kinetically and thermodynamically far more favorable than insertion into a C-F bond under typical coupling conditions. This allows for selective functionalization at the brominated positions without disturbing the fluorine atoms.

Furthermore, similar to metal-halogen exchange, a pronounced site-selectivity is observed between the C1-Br and C2-Br bonds. The C1 position is generally the preferred site for the initial cross-coupling reaction due to reduced steric hindrance, enabling facile oxidative addition.[6]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (X=Br at C1) ArylHalide->OxAdd Intermediate Ar-Pd(II)-X(L₂) OxAdd->Intermediate Transmetal Transmetalation (e.g., R-B(OH)₂) Intermediate->Transmetal Intermediate2 Ar-Pd(II)-R(L₂) Transmetal->Intermediate2 ReductElim Reductive Elimination Intermediate2->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R ReductElim->Product

Key Cross-Coupling Variants
  • Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds by coupling the aryl bromide with a terminal alkyne. Studies have shown that Sonogashira reactions of this compound proceed with excellent site-selectivity, favoring substitution at the C1 position.[6] This allows for the synthesis of mono-alkynylated products, which can be further functionalized at the C2-Br position if desired.

  • Suzuki-Miyaura Coupling: Used to form C(sp²)-C(sp²) bonds, this reaction couples the substrate with an organoboron reagent (e.g., a boronic acid or ester). It is a robust and widely used method for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[4][7] It is a premier method for synthesizing aryl amines, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[4]

Comparative Data for Selective Cross-Coupling
Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Typical Selectivity
Sonogashira Pd(PPh₃)₄ / CuIPPh₃ (internal)Et₃N / PiperidineTHF25-60High for C1-Br
Suzuki Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₂CO₃ or K₃PO₄Dioxane/H₂O80-110High for C1-Br
Buchwald-Hartwig Pd₂(dba)₃BINAP or RuPhosNaOt-Bu or K₂CO₃Toluene or Dioxane80-110High for C1-Br
Experimental Protocol: Site-Selective Sonogashira Coupling

This protocol is adapted from methodologies demonstrating high regioselectivity for the C1 position.[6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of THF and Et₃N (2:1 v/v).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • To the stirred solution, add the terminal alkyne, CuI, and finally Pd(PPh₃)₄.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The choice of temperature depends on the reactivity of the alkyne; higher temperatures can lead to side products and reduced selectivity.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.

Part 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for regioselective C-H bond activation, where a functional group (Directing Metalation Group, DMG) directs a strong base to deprotonate an adjacent ortho position.[8][9][10]

In this compound, the fluorine atoms can function as moderate DMGs.[8] This introduces the possibility of deprotonating the C-H bonds at the C4 or C6 positions.

Competition with Halogen-Metal Exchange:

It is critical to recognize that DoM is in direct competition with the much faster bromine-lithium exchange reaction.[11] When using alkyllithium reagents like n-BuLi or s-BuLi, Br-Li exchange will be the overwhelmingly dominant pathway. To favor DoM, a sterically hindered lithium amide base, such as lithium tetramethylpiperidide (LiTMP), is often required, as these bases are less competent for halogen exchange but highly effective for deprotonation.[12]

G start This compound reagent LiTMP THF, -78 °C start->reagent Reaction intermediate Complexation of LiTMP at Fluorine DMG reagent->intermediate Coordination product ortho-Lithiated Species (at C4 or C6) intermediate->product Deprotonation

Part 4: Nucleophilic Aromatic Substitution (SNAr)

While electrophilic substitution is typical for many aromatic compounds, aryl halides bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr).[13][14] The two fluorine atoms on the this compound ring act as potent electron-withdrawing substituents, rendering the ring electron-deficient and susceptible to attack by strong nucleophiles.

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] In the second step, the leaving group is expelled, and aromaticity is restored.

The substitution can potentially occur at either a C-Br or a C-F position.

  • Substitution of Fluorine: Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which stabilizes the intermediate. Nucleophilic attack would be favored at positions activated by the other substituents.

  • Substitution of Bromine: While bromine is a viable leaving group, its substitution via an SNAr mechanism is less common than fluorine in highly activated systems.

The regioselectivity is determined by the stability of the Meisenheimer complex, which is greatest when the negative charge can be delocalized onto the electron-withdrawing groups.

G start Activated Aryl Halide (Ar-X) step1 Addition start->step1 nucleophile Nucleophile (Nu⁻) nucleophile->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination intermediate->step2 product Substituted Product (Ar-Nu) step2->product leaving_group Leaving Group (X⁻) step2->leaving_group

Conclusion: A Platform for Sequential Functionalization

The reactivity profile of this compound is a testament to the power of substituent effects in directing chemical transformations. The clear hierarchy of reactivity—C1-Br > C2-Br >> C-F—allows for a highly controlled, stepwise functionalization of the aromatic ring. A researcher can initiate synthesis via a selective Sonogashira or Suzuki coupling at the C1 position, follow with a second, different coupling reaction at the C2 position, and potentially explore further modification through DoM or SNAr under more forcing conditions. This predictable and versatile reactivity makes this compound an invaluable scaffold for the construction of complex, highly functionalized molecules in modern drug discovery and materials science.

References

Starting materials for 1,2-Dibromo-3,5-difluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its specific substitution pattern offers multiple reactive sites for subsequent functionalization, such as cross-coupling reactions. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, starting from the commercially available precursor, 3,5-difluoroaniline. We will delve into the mechanistic rationale behind the chosen pathway, provide detailed experimental protocols, and address the key chemical challenges, particularly the regioselectivity of the final bromination step.

Strategic Analysis of the Synthetic Pathway

The synthesis of a polysubstituted benzene ring requires careful strategic planning to install substituents in the correct positions. For this compound, the most logical and efficient approach begins with 3,5-difluoroaniline. The core strategy involves a two-part process:

  • Introduction of the First Bromine Atom: The amino group of 3,5-difluoroaniline is an ideal functional handle to be replaced by a bromine atom. The Sandmeyer reaction is a classic, high-yielding, and reliable method for converting an aryl amine to an aryl halide via its diazonium salt[1]. This cleanly yields the key intermediate, 1-bromo-3,5-difluorobenzene.

  • Introduction of the Second Bromine Atom: The second and final step is an electrophilic aromatic substitution on the 1-bromo-3,5-difluorobenzene intermediate. This step is mechanistically challenging due to the competing directing effects of the existing substituents, and careful control of the reaction conditions is paramount to favor the formation of the desired 1,2-dibromo isomer.

G cluster_0 Overall Synthetic Strategy Start 3,5-Difluoroaniline Intermediate 1-Bromo-3,5-difluorobenzene Start->Intermediate Part I: Sandmeyer Reaction (Diazotization & Bromination) Product This compound Intermediate->Product Part II: Electrophilic Aromatic Bromination (Regioselective Control) G cluster_1 Part I: Sandmeyer Reaction cluster_2 Part II: Electrophilic Bromination A 1. Dissolve 3,5-Difluoroaniline in 48% HBr B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂(aq) dropwise B->C D 4. Add diazonium salt solution to CuBr/HBr C->D E 5. Warm to RT, then heat to 60 °C D->E F 6. Extraction & Wash E->F G 7. Dry & Concentrate F->G H 8. Vacuum Distillation G->H I Intermediate: 1-Bromo-3,5-difluorobenzene H->I J 1. Dissolve Intermediate in Anhydrous Solvent I->J Proceed to Part II K 2. Cool to 0 °C J->K L 3. Add Brominating Agent (e.g., NBS) & Catalyst K->L M 4. Monitor Reaction (GC-MS) L->M N 5. Quench & Wash M->N O 6. Dry & Concentrate N->O P 7. Purify (Distillation/Chromatography) O->P Q Final Product: This compound P->Q

References

Navigating the Unknown: A Technical Safety Guide to 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini Senior Application Scientist

Executive Summary

The Challenge: A Compound with Limited Direct Safety Data

The primary challenge in ensuring the safe handling of 1,2-Dibromo-3,5-difluorobenzene is the scarcity of specific toxicological and hazard data for this exact molecule. Chemical vendors list the compound, but detailed safety information is often lacking. This necessitates a cautious and informed approach, relying on the known hazards of structurally similar compounds to infer potential risks.

For the purpose of this guide, we will analyze data from the following well-documented isomers to establish a baseline for safety protocols:

  • 1-Bromo-3,5-difluorobenzene (CAS No. 461-96-1)

  • 1,2-Dibromo-4,5-difluorobenzene (CAS No. 64695-78-9)

It is imperative to treat this compound as potentially hazardous, assuming a risk profile that is at least as significant as its closest analogs until specific data becomes available.

Hazard Identification and Classification: An Evidence-Based Approach

Based on the hazard classifications of its isomers, this compound should be presumed to possess the following hazards.

Anticipated Hazard Profile
Hazard ClassAnticipated Classification & StatementRationale based on Isomer Data[1][2][3]
Flammability Flammable Liquid and Vapor (Category 3); H226: Flammable liquid and vapor.Both 1-Bromo-3,5-difluorobenzene and 1,2-Dibromo-4,5-difluorobenzene are classified as flammable liquids.
Acute Toxicity (Oral) Harmful if swallowed (Category 4); H302: Harmful if swallowed.1-Bromo-3,5-difluorobenzene is known to be harmful if ingested.
Skin Corrosion/Irritation Causes skin irritation (Category 2); H315: Causes skin irritation.Both isomers are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation (Category 2); H319: Causes serious eye irritation.1,2-Dibromo-4,5-difluorobenzene is a known eye irritant.
Sensitization May cause an allergic skin reaction (Category 1); H317: May cause an allergic skin reaction.1-Bromo-3,5-difluorobenzene is a known skin sensitizer.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3); H335: May cause respiratory irritation.1,2-Dibromo-4,5-difluorobenzene is known to cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure (Category 2); H373: May cause damage to organs through prolonged or repeated exposure.This is a known hazard for 1-Bromo-3,5-difluorobenzene.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects (Category 1); H410: Very toxic to aquatic life with long lasting effects.1-Bromo-3,5-difluorobenzene poses a significant threat to aquatic environments.

Prudent Laboratory Practices: A Multi-Layered Safety Protocol

Given the anticipated hazards, a stringent set of safety protocols is mandatory. The following workflow is designed to minimize exposure and mitigate risks at every stage of handling.

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment & Reagents prep_hood->prep_materials prep_emergency Locate Emergency Equipment (Spill Kit, Eyewash, Shower) prep_materials->prep_emergency handle_transfer Transfer Compound in Fume Hood prep_emergency->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction handle_monitoring Continuously Monitor Reaction handle_reaction->handle_monitoring cleanup_decontaminate Decontaminate Glassware & Surfaces handle_monitoring->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_disposal cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A comprehensive workflow for the safe handling of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are critical. Do not compromise on any of the following:

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Safety glasses are insufficient. Goggles must provide a seal against splashes, and a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton).Always check glove compatibility charts for halogenated aromatic compounds. Double-gloving is recommended for extended handling periods.
Body Protection Flame-resistant laboratory coat, protective apron, or coveralls.A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemically impervious coveralls are necessary.
Respiratory Protection Use in a certified chemical fume hood is mandatory.If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and correct response can significantly reduce harm.

First Aid Measures
SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation or a rash occurs.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1]
Spill and Leak Response
  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne vapors.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[1]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a sealed, properly labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety department.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage Protocol
  • Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1]

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]

Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Collection: Collect all chemical waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste," the full chemical name, and all appropriate hazard pictograms (flammable, irritant, environmental hazard).

  • Disposal: Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste.[4] Do not empty into drains or the environment.[1]

Causality in Experimental Choices: A Senior Scientist's Perspective

When working with a compound with incomplete safety data, every experimental choice must be deliberate and justified from a safety standpoint.

  • Scale of Reaction: Always begin with small-scale reactions to assess reactivity and handling characteristics before scaling up.

  • Reaction Conditions: Choose reaction conditions that minimize risk. For example, opt for lower temperatures and pressures whenever feasible. Avoid conditions that could lead to the formation of hazardous byproducts.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is not only crucial for many organometallic reactions but also serves as a safety measure by preventing the formation of potentially explosive mixtures with air.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. While specific data for this isomer is limited, the information available for its structural analogs provides a solid foundation for establishing robust safety protocols. By adhering to the guidelines in this document, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment. It is the professional and ethical responsibility of every scientist to prioritize safety and to continuously seek out and apply the best available knowledge to mitigate the risks inherent in chemical research.

References

Methodological & Application

Application Notes: Strategic Use of 1,2-Dibromo-3,5-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,2-Dibromo-3,5-difluorobenzene

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing critical properties. Fluorine's unique electronic characteristics can improve metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound (CAS: 64695-78-9) emerges as a highly valuable and versatile building block for this purpose. Its structure, featuring two ortho-positioned bromine atoms, offers a platform for sequential and regioselective cross-coupling reactions, while the meta-positioned fluorine atoms provide the desired electronic modulation.[1]

This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and regiochemical control. The protocols described herein are designed to be self-validating, empowering researchers to reliably construct complex, fluorinated aromatic systems.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 64695-78-9[4]
Molecular Formula Br₂C₆H₂F₂[4]
Molecular Weight 271.88 g/mol [4]
Appearance White solid / Liquid[5]
Melting Point 32 - 35 °C[5]
Flash Point 44 °C (closed cup)[4]
Critical Safety & Handling Protocols

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4][5]

  • Health Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Avoid inhalation of vapors and contact with skin and eyes.

  • Fire Hazards: It is a flammable solid/liquid.[4] Keep away from heat, sparks, open flames, and other ignition sources.[5][6] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the benzene ring serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds. The key to unlocking the synthetic potential of this reagent lies in understanding and controlling the regioselectivity of these coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[7][8]

The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

With this compound, the primary challenge and opportunity is regioselectivity. The electronic and steric environment of the two bromine atoms is slightly different. The C1-Br bond is ortho to another bromine and meta to a fluorine, while the C2-Br bond is ortho to both a bromine and a fluorine. Generally, oxidative addition is faster at the more electron-deficient or less sterically hindered position.[9] For this substrate, the electronic differences are subtle, but one might predict a slight preference for the initial coupling at the C2 position due to the ortho-fluorine's electron-withdrawing inductive effect, though steric factors from the catalyst-ligand complex will play a crucial role.[9][10] Precise control over mono- versus di-substitution is typically achieved by controlling the stoichiometry of the boronic acid.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂(Br)Pd(II)-Ar Pd0->OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd Transmetalation Transmetalation Complex L₂(R)Pd(II)-Ar OxAdd->Transmetalation Transmetalation Boronic R-B(OR)₂ + Base Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product Ar-R Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This protocol targets the selective coupling at one of the bromine positions.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a ligand like SPhos or XPhos (4.4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1), via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the starting aryl bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsRationale / Causality
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(0) is the active catalytic species. Pd(II) sources are reduced in situ.[8]
Ligand PPh₃, XPhos, SPhos, RuPhosSterically bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, improving yields and turnover.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] Cesium bases are often more effective for challenging substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, THFA biphasic or aqueous solvent system is required to solubilize both the organic substrate and the inorganic base.
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. It uniquely employs a dual-catalyst system of palladium and copper(I).[12]

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl complex.[12] An amine base is required both to deprotonate the alkyne and to act as a solvent.

Sonogashira_Workflow start Start setup Combine Aryl Dibromide, Pd Catalyst, CuI in Flask start->setup inert Evacuate & Backfill with Argon (3x) setup->inert add_reagents Add Amine Solvent (e.g., Et₃N) & Alkyne inert->add_reagents heat Heat to Reflux (e.g., 60-80 °C) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Reaction Incomplete quench Cool & Quench (e.g., aq. NH₄Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end End Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and Copper(I) Iodide (CuI) (2-3 mol%).

  • Inert Atmosphere: Seal the flask and place it under an inert atmosphere (Argon).

  • Solvent/Base Addition: Add degassed triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.05-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C until the starting material is consumed (typically 2-12 hours), as monitored by TLC.

  • Workup: Cool the reaction mixture, then dilute with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate or diethyl ether.[13]

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

ComponentExample ReagentsRationale / Causality
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The palladium complex facilitates the oxidative addition of the aryl bromide.
Cu(I) Cocatalyst CuIActivates the terminal alkyne by forming a copper acetylide, which is crucial for the transmetalation step.[12]
Base/Solvent Et₃N, Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and often as the solvent.[13]
Ligand PPh₃ (often part of the catalyst)Stabilizes the palladium center and modulates its reactivity.
Buchwald-Hartwig Amination: Forging C-N Bonds

A cornerstone of medicinal chemistry, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[14] This reaction has transformed the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Similar to other cross-couplings, the cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] The choice of ligand is exceptionally critical in this reaction to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv) to an oven-dried flask.

  • Catalyst/Ligand Premixing: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized, bulky phosphine ligand (e.g., BippyPhos, XPhos, 2-4 mol%).[16] Add solvent, stir for 5-10 minutes to form the active catalyst.

  • Main Reaction: To the flask containing the base, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent and Catalyst Addition: Add a dry, degassed aprotic solvent like toluene or dioxane, followed by the pre-mixed catalyst solution.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring & Workup: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

ComponentExample ReagentsRationale / Causality
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) species.
Ligand XPhos, RuPhos, BippyPhos, JosiphosBulky, electron-rich biaryl or ferrocenyl phosphine ligands are essential. They promote the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.[14][16]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[15]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required to prevent quenching of the strong base.

Controlling Regioselectivity: A Strategic Discussion

The ability to perform a second, different coupling reaction on the remaining bromine atom (e.g., a Suzuki followed by a Sonogashira) makes this compound a powerful tool for building complex, highly functionalized molecules. This requires a predictable and high-yielding mono-coupling as the first step.

Achieving high regioselectivity depends on exploiting the subtle differences between the C1 and C2 positions.

Regioselectivity cluster_factors Controlling Factors start This compound + Pd(0)L₂ path1 Path A: Oxidative Addition at C1 start->path1 path2 Path B: Oxidative Addition at C2 start->path2 intermediate1 C1-Pd(II) Intermediate path1->intermediate1 intermediate2 C2-Pd(II) Intermediate path2->intermediate2 product1 Mono-coupled Product at C1 intermediate1->product1 Coupling Reaction product2 Mono-coupled Product at C2 intermediate2->product2 Coupling Reaction Steric Steric Hindrance (Ligand Bulk) Steric->path1 Favors less hindered site Electronic Electronic Effects (Inductive effect of F) Electronic->path2 Favors more e⁻ deficient site

References

Application Notes & Protocols: 1,2-Dibromo-3,5-difluorobenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,2-Dibromo-3,5-difluorobenzene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS: 10105-60-9) has emerged as a particularly valuable intermediate, prized for its unique constellation of reactive sites and modulating substituents.[1] This guide provides an in-depth exploration of its reactivity and application, offering field-proven insights and detailed protocols for its use in pharmaceutical, agrochemical, and materials science research.[2][3]

The molecule's utility is rooted in three key features:

  • Orthogonal Reactivity: The presence of two adjacent bromine atoms offers the potential for sequential and regioselective functionalization.

  • Differential C-Br Bond Activation: The electronic environment of the two carbon-bromine bonds is subtly different due to the fluorine substituents, allowing for selective reactions under carefully controlled conditions.

  • Influence of Fluorine Atoms: The strongly electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring, making it more susceptible to certain transformations.[1] Furthermore, the incorporation of fluorine into bioactive molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and providing robust, validated protocols for key synthetic transformations.

Physicochemical and Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful experimentation.

PropertyValue
CAS Number 10105-60-9
Molecular Formula C₆H₂Br₂F₂
Molecular Weight 271.89 g/mol
Appearance White to off-white crystalline solid
Melting Point 33-35 °C
Boiling Point 215-217 °C
Density ~2.1 g/cm³

The molecule's reactivity is dominated by the two C-Br bonds, which serve as primary handles for carbon-carbon and carbon-heteroatom bond formation. The adjacent bromine atoms allow for the synthesis of fused heterocyclic systems, while their differential reactivity can be exploited in sequential cross-coupling or metal-halogen exchange reactions.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and this compound is an excellent substrate.[1] The Suzuki-Miyaura coupling, in particular, offers a versatile method for introducing aryl or vinyl substituents.

Application Note 3.1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

Achieving selective mono-functionalization is a key challenge when working with dihalogenated substrates. By carefully controlling stoichiometry and reaction conditions, one C-Br bond can be reacted preferentially. The electron-withdrawing fluorine atoms increase the electrophilicity of the aryl halide, facilitating the initial oxidative addition step in the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 2-Bromo-4,6-difluoro-1,1'-biphenyl

Objective: To perform a selective mono-arylation of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv, e.g., 272 mg, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, e.g., 128 mg, 1.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, e.g., 414 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Inert Atmosphere Setup: Add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure an inert environment. Causality: This step is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The biphasic mixture ensures the dissolution of both the organic substrate and the inorganic base.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.

Core Application: Metal-Halogen Exchange for Organometallic Intermediates

Metal-halogen exchange is a powerful reaction for converting aryl halides into highly nucleophilic organometallic reagents.[6] Due to the high rate of this exchange for C-Br bonds, cryogenic conditions are typically required, especially when using reactive organolithium reagents like n-butyllithium (n-BuLi).[7][8] This method provides access to intermediates that are not readily formed by other means.

Application Note 4.1: Regioselective Lithiation and Electrophilic Quench

The kinetic deprotonation or exchange is influenced by the electronic and steric environment. In this compound, one bromine atom can be selectively exchanged at low temperatures. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF).[9][10]

Metal_Halogen_Exchange Start This compound Step1 Br/Li Exchange Start->Step1 n-BuLi, THF -78 °C Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Electrophilic Quench Intermediate->Step2 E+ (e.g., DMF) Product Functionalized Product Step2->Product

Caption: Workflow for regioselective metal-halogen exchange and quench.

Protocol 4.1: Synthesis of 2-Bromo-3,5-difluorobenzaldehyde

Objective: To perform a selective bromine-lithium exchange and trap the resulting organolithium intermediate with N,N-dimethylformamide (DMF) to yield an aldehyde.

Materials:

  • This compound (1.0 equiv, e.g., 272 mg, 1.0 mmol)

  • n-Butyllithium (n-BuLi) (1.1 equiv, e.g., 0.44 mL of a 2.5 M solution in hexanes)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv, e.g., 0.12 mL, 1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add this compound and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This cryogenic temperature is essential to prevent side reactions, such as attack on the solvent or elimination, and to control the regioselectivity of the exchange.

  • Lithium-Halogen Exchange: Add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous DMF dropwise to the solution. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude aldehyde by silica gel chromatography.

Applications in Materials Science

The unique electronic properties conferred by the fluorine and bromine atoms make this compound a valuable precursor in materials science.

  • Liquid Crystals: The rigid, substituted benzene core is a common motif in liquid crystal design. The difluoro substitution can enhance desired properties like negative dielectric anisotropy.[11][12]

  • Organic Light-Emitting Diodes (OLEDs): This building block can be incorporated into complex organic molecules used as emitters or host materials in OLEDs.[13][14] The fluorine atoms can improve the thermal and electronic stability of the final materials.

Applications cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes Start This compound Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Metalation Metal-Halogen Exchange + Electrophile Start->Metalation Cyclization Annulation / Heterocycle Formation Start->Cyclization Pharma Pharmaceuticals & Agrochemicals Coupling->Pharma Materials OLEDs & Liquid Crystals Coupling->Materials Complex Complex Intermediates Metalation->Complex Cyclization->Pharma

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Polyhalogenated Systems

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical, agrochemical, and materials science sectors is extensive, particularly in the construction of biaryl and poly-aryl structures.[3][4] This guide delves into a specific and nuanced application: the Suzuki-Miyaura coupling of 1,2-dibromo-3,5-difluorobenzene. This substrate presents a fascinating challenge and opportunity in selective synthesis. The presence of two identical halogens (bromine) at adjacent positions, influenced by the strong electron-withdrawing effects of two fluorine atoms, allows for controlled, stepwise functionalization.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic insights with actionable, field-proven protocols for leveraging the unique reactivity of this compound in single and sequential Suzuki-Miyaura couplings.

Mechanistic Considerations: The Dance of Electrons and Sterics

The outcome of a Suzuki-Miyaura coupling on a polyhalogenated arene is a delicate interplay of electronic and steric factors, which dictate the site of the initial oxidative addition of the palladium catalyst.[5][6] The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Intermediate_1 Ar-Pd(II)(X)L_n Oxidative\nAddition->Intermediate_1 Ar-X Ar-X Ar-X->Oxidative\nAddition Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)(R)L_n Transmetalation->Intermediate_2 R-B(OR)_2 R-B(OR)_2 R-B(OR)_2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Intermediate_2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the two fluorine atoms exert a strong -I (inductive) and +M (mesomeric) effect. However, for halogens, the inductive effect typically dominates, leading to a net electron withdrawal from the aromatic ring. This deactivation makes the carbon-bromine bonds more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

The key to selectivity lies in the subtle electronic differences between the C1 and C2 positions. The C-Br bond at the C2 position is flanked by two electron-withdrawing fluorine atoms (at C3 and C5), while the C-Br bond at the C1 position is influenced by the fluorine at C5 and the bromine at C2. The cumulative electron-withdrawing effect is expected to be more pronounced at the C2 position, making the C2-Br bond more polarized and thus more reactive towards oxidative addition. Therefore, a selective mono-coupling is anticipated to occur preferentially at the C2 position.

Experimental Protocols

The following protocols are designed to provide a robust starting point for both selective mono-arylation and subsequent di-arylation of this compound. Optimization of reaction parameters may be necessary for specific boronic acids and desired outcomes.

Protocol 1: Selective Mono-Arylation of this compound

This protocol is optimized for the selective coupling at the more reactive C-Br bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, degassed)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Workflow:

Mono_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine this compound, arylboronic acid, and base in a dry flask. B Purge flask with inert gas (Ar or N₂). A->B C Add Pd catalyst. B->C D Add degassed solvent. C->D E Heat to 80-100 °C and stir. D->E F Monitor reaction by TLC or GC-MS. E->F G Cool to room temperature. F->G H Aqueous workup and extraction. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: General workflow for selective mono-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Sequential Di-Arylation of this compound

This protocol is for the introduction of a second, different aryl group after the initial mono-coupling.

Materials:

  • Mono-arylated product from Protocol 1

  • Second arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Solvent (e.g., Anhydrous DMF or Toluene, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the mono-arylated product (1.0 mmol), the second arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) and the degassed anhydrous solvent (5 mL).

  • Reaction: Heat the mixture to a higher temperature, typically 100-120 °C, and stir vigorously. The less reactive C-Br bond often requires more forcing conditions.

  • Monitoring and Workup: Follow the monitoring, workup, and purification steps as outlined in Protocol 1.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound. Note that yields are highly dependent on the specific arylboronic acid used.

Coupling StageAryl Halide SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
Mono-arylation This compoundPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9070-90%
Di-arylation 1-Aryl-2-bromo-3,5-difluorobenzenePd(dppf)Cl₂ (5)K₃PO₄ (3)Toluene11060-85%

Troubleshooting and Key Considerations

  • Catalyst Choice: For the more challenging second coupling, a more robust catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, may be beneficial.[9][10]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation of electron-poor or sterically hindered boronic acids.[9]

  • Solvent Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

  • Protodeboronation: Electron-deficient or heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group).[12] Using milder bases or shorter reaction times can sometimes mitigate this side reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a strategic and efficient pathway to synthesize complex, unsymmetrically substituted bi- and terphenyls. By understanding the underlying principles of regioselectivity and carefully controlling reaction conditions, researchers can harness the differential reactivity of the two carbon-bromine bonds to achieve selective mono- and di-functionalization. The protocols and insights provided herein serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and materials science.

References

Application Note & Protocol: Synthesis of Atropisomeric Chiral Phosphine Ligands from 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive methodology for the synthesis of advanced, atropisomeric chiral phosphine ligands starting from the readily available building block, 1,2-dibromo-3,5-difluorobenzene. The presence of fluorine atoms in the ligand backbone imparts unique electronic properties that can significantly enhance catalytic activity, selectivity, and stability in a variety of transition-metal-catalyzed reactions.[1][2] This document details the strategic synthetic pathway, provides step-by-step experimental protocols, and explains the causal reasoning behind key procedural choices, targeting researchers in catalysis, organic synthesis, and drug development.

Introduction: The Strategic Advantage of Fluorinated Chiral Ligands

Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantioenriched molecules crucial for pharmaceuticals, agrochemicals, and materials science.[3][4] The performance of a metal catalyst is profoundly influenced by the steric and electronic environment created by its coordinating ligands. The introduction of fluorine atoms into a ligand's structure offers a powerful strategy for fine-tuning these properties. The high electronegativity of fluorine creates electron-poor phosphines, which can modulate the reactivity of the metal center and improve catalyst stability.[1] Furthermore, fluorine substitution can influence non-covalent interactions within the catalytic transition state, often leading to enhanced enantioselectivity.[5]

The this compound scaffold is an excellent starting point for a modular synthesis of bulky, electron-rich biaryl phosphine ligands, a class of ligands that has revolutionized palladium-catalyzed cross-coupling reactions.[6][7] This guide outlines a robust, two-step sequence involving a Suzuki-Miyaura coupling followed by a directed ortho-metalation and phosphinylation to construct a valuable fluorinated biaryl phosphine ligand scaffold.

Overall Synthetic Strategy

The synthesis is designed to be modular, allowing for variation in both the biaryl component and the phosphine group. The core strategy involves two key transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A selective C-C bond formation at one of the C-Br positions of this compound to create a 2-bromo-3',5'-difluorobiphenyl intermediate.

  • Directed Lithiation and Phosphinylation: A lithium-halogen exchange at the remaining C-Br bond, followed by quenching with an electrophilic chlorophosphine, installs the critical phosphine moiety. The steric hindrance introduced in this step restricts rotation around the biaryl axis, creating atropisomers.

This approach generates a racemic mixture of the chiral ligand, which can then be used as such or resolved to obtain the pure enantiomers for asymmetric catalysis.

G A This compound B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar'-B(OH)2) A->B Step 1 C Intermediate: 2-Bromo-3',5'-difluoro-biphenyl Derivative B->C D Lithium-Halogen Exchange & Phosphinylation (1. n-BuLi; 2. R2PCl) C->D Step 2 E Final Product: (rac)-Fluorinated Biaryl Phosphine Ligand D->E F Resolution (Optional) (e.g., Diastereomeric Complex Formation) E->F G Enantiopure Ligands (R)- and (S)-Atropisomers F->G

Figure 1: Overall workflow for the synthesis of atropisomeric ligands.

Causality in Experimental Design: Why These Steps?

Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional reliability, functional group tolerance, and the commercial availability of a vast array of arylboronic acids. It provides a robust method for constructing the biaryl backbone, which is a hallmark of many high-performance "Buchwald-type" ligands.[7] Using a 1:1 stoichiometry of the boronic acid to the dibromobenzene starting material allows for a selective mono-arylation.

Directed Ortho-Metalation (DoM) via Lithium-Halogen Exchange: While direct deprotonation of an aromatic C-H bond is possible, a lithium-halogen exchange is often faster and more regioselective.[8] At low temperatures (e.g., -78 °C), n-butyllithium will preferentially react with the C-Br bond over abstracting an aromatic proton, generating the desired aryllithium species exclusively at the 2-position of the biphenyl system.[8][9] This intermediate is then trapped with a dialkylphosphine chloride. The choice of bulky phosphine substituents (e.g., cyclohexyl, tert-butyl) is critical, as they not only enhance catalyst activity but are also essential for creating sufficient steric hindrance to allow for the isolation of stable atropisomers.[6]

G cluster_0 Mechanism of Directed Lithiation A Aryl Bromide C [Transition State] A->C B n-BuLi B->C D Aryllithium Intermediate C->D Li-Br Exchange F Phosphine Product D->F Nucleophilic Attack E R2PCl E->F G LiCl

Figure 2: Principle of lithium-halogen exchange and phosphinylation.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care. Anhydrous solvents are critical for success.

Protocol 1: Synthesis of 2-Bromo-2',6'-dimethyl-3,5-difluorobiphenyl (Intermediate)

This protocol uses 2,6-dimethylphenylboronic acid as an example coupling partner to introduce steric bulk.

Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
This compound1.0271.882.72 gStarting material.
2,6-Dimethylphenylboronic acid1.05149.991.57 gCoupling partner.
Pd(PPh₃)₄0.031155.56347 mgPalladium catalyst.
Sodium Carbonate (Na₂CO₃)3.0105.993.18 gBase.
Toluene--40 mLSolvent.
Ethanol--10 mLCo-solvent.
Water--10 mLCo-solvent.

Procedure:

  • To a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.72 g, 10.0 mmol), 2,6-dimethylphenylboronic acid (1.57 g, 10.5 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (40 mL), ethanol (10 mL), and water (10 mL). Degas the resulting suspension by bubbling argon through it for 20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (347 mg, 0.3 mmol), to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (approx. 16 hours).

  • Cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the title compound as a white solid.

  • Expected Yield: 75-85%.

Protocol 2: Synthesis of (rac)-2-(Dicyclohexylphosphino)-2',6'-dimethyl-3,5-difluorobiphenyl (Final Ligand)
Reagent/SolventMolar Eq.MW ( g/mol )AmountNotes
Intermediate from Protocol 11.0297.131.49 gStarting material.
n-Butyllithium (n-BuLi)1.164.062.75 mL2.0 M solution in hexanes. Pyrophoric!
Chlorodicyclohexylphosphine (Cy₂PCl)1.2232.741.39 mLAir & moisture sensitive.
Anhydrous Tetrahydrofuran (THF)--50 mLSolvent.

Procedure:

  • Add the biphenyl intermediate from Protocol 1 (1.49 g, 5.0 mmol) to a flame-dried 250 mL Schlenk flask.

  • Evacuate and backfill with argon three times. Add 50 mL of anhydrous THF via syringe.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (2.75 mL of a 2.0 M solution, 5.5 mmol) dropwise over 10 minutes. The solution may change color. Stir at -78 °C for 1 hour.

  • In a separate flame-dried flask under argon, prepare a solution of chlorodicyclohexylphosphine (1.39 mL, 6.0 mmol) in 10 mL of anhydrous THF.

  • Transfer the Cy₂PCl solution to the aryllithium solution at -78 °C via cannula.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 20 mL of degassed saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is an air-stable solid. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final ligand.

  • Expected Yield: 60-75%.

Applications in Asymmetric Catalysis

The resulting fluorinated biaryl phosphine ligand is a valuable asset for various cross-coupling reactions. Its steric bulk and electron-rich nature, characteristic of Buchwald-type ligands, make it highly effective in palladium-catalyzed reactions such as:

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Suzuki-Miyaura Coupling: Formation of C-C bonds, particularly with challenging substrates like aryl chlorides.[7]

  • Negishi Cross-Coupling: Coupling of organozinc reagents with organic halides.[6]

The fluorine substituents can lead to unique reactivity and selectivity profiles compared to non-fluorinated analogues, potentially enabling transformations that are otherwise difficult.[10] Researchers can employ this ligand in screening studies to optimize challenging catalytic processes, particularly in the synthesis of complex pharmaceutical intermediates.

References

Introduction: The Strategic Importance of 1,2-Dibromo-3,5-difluorobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 1,2-Dibromo-3,5-difluorobenzene emerges as a preeminent example of such a scaffold. Its unique arrangement of substituents—two adjacent bromine atoms offering sites for sequential, regioselective chemistry, and two meta-positioned fluorine atoms—provides a powerful tool for medicinal chemists. The fluorine atoms are particularly sought after in drug design for their ability to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and fine-tune receptor binding affinity through specific electronic interactions.[1][2]

The two bromine atoms serve as orthogonal synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C, C-N, and C-O bond formation.[3][4] This allows for the controlled, stepwise construction of complex molecular architectures, a critical requirement for building libraries of novel drug candidates and for the total synthesis of complex active pharmaceutical ingredients (APIs).[1][5] This guide provides a detailed exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and providing field-proven protocols for its key transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₆H₂Br₂F₂
Molecular Weight 271.89 g/mol
CAS Number 124233-57-6
Appearance Solid
Reactivity The two bromine atoms exhibit differential reactivity in cross-coupling reactions due to steric and electronic influences from the adjacent fluorine and bromine atoms, enabling potential site-selectivity.[6]

Core Application: A Scaffold for Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.[7] Mutations in this pathway, particularly in BRAF and MEK kinases, are implicated in a variety of cancers, making them prime targets for therapeutic intervention.[7][8] Many potent kinase inhibitors feature a core aromatic scaffold that is extensively functionalized to achieve high affinity and selectivity. This compound is an ideal starting point for constructing such scaffolds.

For instance, the structure of Trametinib, a potent and selective allosteric inhibitor of MEK1/2, features a 2-fluoro-4-iodophenylamino moiety.[9] While not identical, this compound provides a synthetically versatile platform for generating analogues of Trametinib and other kinase inhibitors. One bromine can be substituted with an amine via Buchwald-Hartwig amination, and the second can be functionalized through a Suzuki or Sonogashira coupling to explore structure-activity relationships (SAR).

start This compound step1 Site-Selective Reaction 1 (e.g., Buchwald-Hartwig Amination) start->step1 Introduce N-containing moiety intermediate1 Mono-amino Intermediate step1->intermediate1 step2 Reaction 2 (e.g., Suzuki Coupling) intermediate1->step2 Introduce Aryl/Alkyne moiety final_scaffold Complex Kinase Inhibitor Scaffold step2->final_scaffold library SAR Library Generation final_scaffold->library Vary R groups

Caption: Synthetic strategy for kinase inhibitor scaffolds.

Key Synthetic Transformations & Protocols

The true utility of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for these critical transformations.

Site-Selective Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, essential for introducing alkynyl moieties into drug scaffolds.[10] Studies on similar di-halo-benzenes have shown that these reactions can proceed with high site-selectivity, typically favoring the more sterically accessible position or the position most activated by electronic effects.[6] For this compound, the bromine at position 1 is generally the preferred site for the initial coupling.

pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-X]L₂ pd0->pd2_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation cu_cycle Copper Cycle cu_acetylide R-C≡C-Cu cu_cycle->cu_acetylide cu_acetylide->transmetalation pd2_alkynyl [Ar-Pd(II)-C≡C-R]L₂ transmetalation->pd2_alkynyl pd2_alkynyl->pd0 product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination

Caption: Catalytic cycles of the Sonogashira coupling reaction.[10]

Protocol: Mono-alkynylation of this compound

  • Materials:

    • This compound (1.0 mmol)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

    • Anhydrous, degassed Tetrahydrofuran (THF) or Toluene (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

    • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature or heat gently (40-50 °C) if necessary.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

    • Upon completion (typically 2-12 hours), cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product.[10][11]

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is one of the most powerful and widely used methods for C-C bond formation, coupling aryl halides with boronic acids or esters.[12] It is instrumental in linking the core scaffold to other aromatic or heteroaromatic systems, which are often key for receptor recognition.

Protocol: Mono-arylation of this compound

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 mmol)

    • Degassed solvent mixture: Toluene/Ethanol/Water (4:1:1, 10 mL total) or Dioxane/Water (4:1)

  • Procedure:

    • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-24 hours), cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the mono-arylated product.[12][13]

Buchwald-Hartwig Amination

The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a general and mild method for coupling aryl halides with a wide range of amines.[4][14] This reaction is crucial for introducing the key amine pharmacophores found in many kinase inhibitors.

pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-X]L₂ pd0->pd2_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd2_complex amide_complex [Ar-Pd(II)-NR₂]L₂ pd2_complex->amide_complex Amine Coordination & Deprotonation amine R₂NH amine->pd2_complex base Base base->pd2_complex amide_complex->pd0 product Ar-NR₂ amide_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[15]

Protocol: Mono-amination of this compound

  • Materials:

    • This compound (1.0 mmol)

    • Amine (primary or secondary) (1.2 mmol)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04 mmol, 4 mol%)[16]

    • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (1.4 mmol)

    • Anhydrous, degassed Toluene or Dioxane (10 mL)

  • Procedure:

    • In a glovebox or using a Schlenk line, add Pd(OAc)₂, the phosphine ligand, and the base to a flame-dried Schlenk flask.

    • Add this compound and the anhydrous solvent.

    • Stir the mixture for a few minutes to allow for pre-formation of the active catalyst.

    • Add the amine to the reaction mixture.

    • Heat the reaction to 80-110 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After completion, cool the mixture to room temperature, dilute with an organic solvent like ether or ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the product via flash column chromatography.

Conclusion and Future Outlook

This compound is a high-value, versatile reagent for medicinal chemistry. Its true power lies in the ability to undergo sequential and site-selective cross-coupling reactions, enabling the efficient and controlled synthesis of complex, highly functionalized molecules. The protocols outlined in this guide for Sonogashira, Suzuki, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to leverage this building block in their drug discovery programs. As the demand for novel therapeutics, particularly targeted agents like kinase inhibitors, continues to grow, the strategic application of scaffolds such as this compound will remain a cornerstone of innovation in pharmaceutical R&D.

References

Application Notes and Protocols: The Strategic Use of 1,2-Dibromo-3,5-difluorobenzene in the Synthesis of Advanced Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The rational design of homogeneous catalysts is a cornerstone of modern chemical synthesis, enabling the development of efficient, selective, and sustainable processes. Ruthenium complexes, particularly those featuring pincer-type ligands, have emerged as exceptionally versatile catalysts for a broad spectrum of organic transformations. This guide provides an in-depth technical overview of the synthesis of a novel, electronically modified ruthenium pincer catalyst utilizing 1,2-dibromo-3,5-difluorobenzene as a key building block. The strategic incorporation of fluorine atoms onto the pincer ligand backbone offers a powerful tool for tuning the steric and electronic properties of the resulting ruthenium center, thereby influencing its catalytic activity and selectivity. This document outlines the synthetic protocols, mechanistic considerations, and potential applications of this class of fluorinated ruthenium catalysts.

Introduction: The Rationale for Fluorinated Pincer Ligands in Ruthenium Catalysis

Pincer ligands are multidentate ligands that bind to a metal center in a meridional fashion, typically through a central aromatic ring and two flanking donor arms. This coordination mode imparts exceptional stability to the resulting metal complexes.[1] Ruthenium pincer complexes have demonstrated remarkable catalytic activity in a variety of transformations, including hydrogenation, dehydrogenation, C-H activation, and transfer hydrogenation.[2]

The electronic properties of the pincer ligand play a crucial role in modulating the reactivity of the ruthenium center. The introduction of electron-withdrawing groups, such as fluorine atoms, onto the aromatic backbone of the pincer ligand can significantly impact the catalyst's performance. The high electronegativity of fluorine can lead to a more electrophilic metal center, which can enhance its reactivity in certain catalytic cycles. Furthermore, the presence of fluorine can influence the catalyst's stability and solubility.

This compound serves as an ideal precursor for the synthesis of a PCP-type pincer ligand, where two phosphine donor arms are introduced at the positions of the bromine atoms. The fluorine atoms at the 3 and 5 positions remain on the aromatic backbone, providing the desired electronic modification.

Synthetic Strategy: From Precursor to Catalyst

The synthesis of the target ruthenium catalyst can be envisioned as a two-stage process:

  • Synthesis of the Fluorinated PCP Pincer Ligand: This involves the conversion of this compound into a diphosphine ligand.

  • Complexation with a Ruthenium Precursor: The synthesized ligand is then reacted with a suitable ruthenium starting material to form the final pincer complex.

The overall synthetic workflow is depicted in the following diagram:

G A This compound B Lithiation or Grignard Formation A->B 1. n-BuLi or Mg C Reaction with Chlorodiphenylphosphine B->C 2. ClP(Ph)2 D Fluorinated PCP Pincer Ligand C->D Work-up F Complexation Reaction D->F E Ruthenium Precursor (e.g., [RuCl2(p-cymene)]2) E->F G Target Fluorinated Ruthenium Pincer Catalyst F->G C-H Activation

Caption: Synthetic workflow for the preparation of a fluorinated ruthenium pincer catalyst.

Detailed Experimental Protocols

Synthesis of the Fluorinated PCP Pincer Ligand: 1,2-Bis(diphenylphosphino)-3,5-difluorobenzene

This protocol is based on established methods for the synthesis of phosphine ligands via organolithium intermediates.[3][4]

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound98% purity
n-Butyllithium2.5 M in hexanes
Chlorodiphenylphosphine97% purity
Anhydrous Diethyl EtherFreshly distilled
Schlenk line and glasswareOven-dried
Magnetic stirrer and stir bars
Syringes and needles

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous diethyl ether.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 30 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Phosphination: In a separate Schlenk flask, dissolve chlorodiphenylphosphine (2.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of degassed water.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of the Fluorinated Ruthenium Pincer Catalyst

This protocol adapts a general method for the synthesis of ruthenium pincer complexes involving C-H bond activation.[1]

Materials and Equipment:

Reagent/EquipmentSpecifications
1,2-Bis(diphenylphosphino)-3,5-difluorobenzeneAs synthesized above
[RuCl2(p-cymene)]2Commercially available
Anhydrous TolueneFreshly distilled
Schlenk line and glasswareOven-dried
Magnetic stirrer and stir bars
Reflux condenser

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the synthesized fluorinated PCP pincer ligand (1.0 eq) and [RuCl2(p-cymene)]2 (0.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via cannula.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., hexane), and dry under vacuum.

Mechanistic Insights and the Role of Fluorine

The formation of the ruthenium pincer complex proceeds through a C-H activation step. The ruthenium precursor initially coordinates to the phosphine arms of the ligand. Subsequent intramolecular C-H activation at the central aromatic ring leads to the formation of the stable pincer architecture.

The fluorine atoms on the aromatic backbone of the ligand are expected to have the following effects:

  • Increased Electrophilicity of the Ruthenium Center: The strong electron-withdrawing nature of fluorine will decrease the electron density at the ruthenium center, making it more electrophilic. This can enhance its reactivity towards nucleophilic substrates.

  • Enhanced Stability: The strong C-F bonds can increase the thermal and oxidative stability of the catalyst.

  • Modified Acidity of the Ru-H Bond: In catalytic cycles involving a ruthenium hydride intermediate, the electronic effects of the fluorine atoms can modulate the acidity of the Ru-H bond, which can be crucial for substrate activation and product release.

The proposed catalytic cycle for a transfer hydrogenation reaction using this catalyst is illustrated below:

G cluster_0 Catalytic Cycle A [Ru]-H (Active Catalyst) B Substrate Coordination A->B Substrate C Hydride Transfer B->C D Product Release C->D Product E Regeneration with H-donor D->E H-donor E->A

References

Synthesis of complex molecules using 1,2-Dibromo-3,5-difluorobenzene as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Complex Molecules Using 1,2-Dibromo-3,5-difluorobenzene as a Precursor

Introduction: The Strategic Advantage of this compound

In the landscape of modern synthetic chemistry, the rational design of molecular building blocks is paramount for the efficient construction of complex targets. This compound is a uniquely functionalized aromatic precursor poised for significant applications in pharmaceutical discovery, agrochemicals, and materials science.[1] Its strategic arrangement of substituents—two adjacent bromine atoms with differential reactivity and two meta-directing fluorine atoms—offers a powerful platform for controlled, sequential, and diverse molecular elaboration.

The fluorine atoms exert a strong inductive electron-withdrawing effect, which acidifies the aromatic protons and influences the regioselectivity of metal-catalyzed reactions.[2] The two bromine atoms, positioned ortho to each other, are sterically and electronically distinct. The C1-Br bond is flanked by a single fluorine atom, whereas the C2-Br bond is situated between a bromine and a hydrogen atom. This subtle asymmetry is the key to achieving site-selective functionalization, allowing chemists to introduce different functionalities in a stepwise manner. This guide provides detailed application notes and validated protocols for leveraging this precursor in key synthetic transformations.

Core Principle: Understanding Regioselectivity in Cross-Coupling Reactions

The differential reactivity of the two bromine atoms in this compound is the cornerstone of its synthetic utility. The initial cross-coupling reaction, such as a Sonogashira or Suzuki coupling, predominantly occurs at the C1 position. This selectivity can be attributed to a combination of steric and electronic factors. The C1 position is generally less sterically hindered than the C2 position, which is flanked by the bulky bromine atom at C1. Electronically, the cumulative electron-withdrawing effects of the substituents can render the C1 position more susceptible to oxidative addition by a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[3]

G cluster_0 Reactivity Profile precursor This compound pos1 C1-Br Bond (More Reactive) precursor->pos1  Primary site for  oxidative addition pos2 C2-Br Bond (Less Reactive) precursor->pos2 factors Governing Factors: - Steric Hindrance - Electronic Effects pos1->factors pos2->factors G A 1,2-Dibromo-3,5- difluorobenzene B Mono-Suzuki Coupling (Site 1) A->B Arylboronic Acid Pd(OAc)₂ / SPhos C Intermediate: 2-Bromo-3,5-difluoro-biphenyl derivative B->C D Buchwald-Hartwig Amination (Site 2) C->D Carbazole Pd₂(dba)₃ / RuPhos E Final Product: Asymmetric OLED Host Material D->E

References

The Strategic Utility of 1,2-Dibromo-3,5-difluorobenzene in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel materials with tailored electronic and optical properties, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount design principle. Among the array of fluorinated building blocks, 1,2-Dibromo-3,5-difluorobenzene stands out as a versatile and highly valuable precursor for the synthesis of sophisticated organic electronic materials. This technical guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin its utility.

The Fluorine Advantage: Why this compound is a Material Scientist's Ally

The unique electronic properties of this compound stem from the synergistic interplay of its substituents. The two fluorine atoms, being highly electronegative, exert a strong inductive effect, which profoundly influences the electronic landscape of the benzene ring. This fluorination leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials.[1] This modulation is critical for enhancing electron injection and improving the stability of organic electronic devices by making them more resistant to oxidative degradation.

Furthermore, the presence of two adjacent bromine atoms provides regiochemical control in cross-coupling reactions, making it an ideal monomer for the synthesis of well-defined conjugated polymers and complex molecular architectures. The distinct reactivity of the C-Br bonds allows for selective and sequential functionalization, a key advantage in the multi-step synthesis of advanced materials.

Core Applications in Organic Electronics

The primary application of this compound lies in its use as a monomer in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The resulting fluorinated polymers often exhibit enhanced performance characteristics compared to their non-fluorinated counterparts.

Enhancing OLED and OFET Performance

In the context of OLEDs and OFETs, the introduction of fluorine atoms via this compound can lead to:

  • Improved charge transport: The electron-withdrawing nature of fluorine can facilitate n-type or ambipolar charge transport, which is often challenging to achieve in organic semiconductors.

  • Increased stability: The strong C-F bond enhances the chemical and thermal stability of the resulting materials, leading to longer device lifetimes.

  • Favorable solid-state packing: Intermolecular C-H···F interactions can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport.[1]

Synthetic Pathways: Harnessing Cross-Coupling Reactions

The two bromine atoms on this compound serve as versatile handles for various palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. The most prominent of these are the Sonogashira, Suzuki, and Stille couplings.

Sonogashira Coupling: Precision Synthesis of Alkynyl-Aryl Architectures

The Sonogashira coupling allows for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Research by Langer and colleagues has demonstrated the site-selective Sonogashira reactions of this compound, highlighting the ability to achieve mono- or di-alkynylation with high regioselectivity. The reaction proceeds preferentially at the C-1 position due to a combination of electronic and steric factors.[1]

Protocol 1: Site-Selective Mono-Sonogashira Coupling of this compound

This protocol is based on the work of Langer et al. and is designed to achieve a high yield of the mono-alkynylated product.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Diisopropylamine (Base and solvent)

  • Toluene (Solvent)

  • Anhydrous and degassed solvents

Experimental Workflow:

Caption: Workflow for the site-selective Sonogashira coupling.

Detailed Steps:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous and degassed toluene and diisopropylamine.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Data Presentation: Representative Yields for Mono-Sonogashira Coupling

Terminal AlkyneProductYield (%)
Phenylacetylene1-(Phenylethynyl)-2-bromo-3,5-difluorobenzene~85%
1-Hexyne1-(Hex-1-yn-1-yl)-2-bromo-3,5-difluorobenzene~80%
Trimethylsilylacetylene1-((Trimethylsilyl)ethynyl)-2-bromo-3,5-difluorobenzene~90%

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Suzuki and Stille Couplings: Building Conjugated Polymers

Suzuki and Stille cross-coupling reactions are powerful tools for the synthesis of conjugated polymers. In these reactions, this compound can be polymerized with a variety of co-monomers, such as aromatic diboronic acids (or esters) in Suzuki coupling or organostannanes in Stille coupling.

Protocol 2: General Protocol for Suzuki Polycondensation

This generalized protocol can be adapted for the synthesis of various fluorinated conjugated polymers.

Materials:

  • This compound

  • Aromatic diboronic acid or ester (e.g., 1,4-Benzenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)

Experimental Workflow:

References

Application Note: Strategic Synthesis of Fluorinated Arylalkynes via Site-Selective Sonogashira Coupling with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency, selectivity, and pharmacokinetic properties.[1][2][3] Arylalkynes, in particular, are valuable structural motifs in pharmaceuticals, natural products, and organic materials.[4] The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp) bonds, providing a direct route to these important compounds.[4][5]

This application note provides a detailed experimental protocol and in-depth scientific rationale for the Sonogashira coupling of 1,2-Dibromo-3,5-difluorobenzene. This substrate is of particular interest due to the presence of multiple reactive sites and the strong electron-withdrawing nature of the fluorine atoms, which presents unique challenges and opportunities for selective functionalization. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of complex fluorinated molecules, making it a topic of significant interest for researchers in drug development.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] While the precise mechanism can be complex and subject to reaction conditions, it is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[5]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.[8]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[9]

  • Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide intermediate.[9][10]

While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[11] Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful when dealing with sensitive substrates or to avoid homocoupling byproducts.[11][12]

Experimental Design: Key Considerations for this compound

The successful Sonogashira coupling of this compound hinges on several critical parameters that are influenced by the substrate's unique electronic and steric properties.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is crucial. For electron-deficient aryl halides, such as the target substrate, the oxidative addition step can be challenging.[13] While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, more electron-rich and bulky phosphine ligands can enhance catalytic activity.[7][14] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira couplings, offering greater stability and activity.[4][7]

The Role of the Copper Co-catalyst

The addition of a copper(I) salt, typically CuI, is standard in Sonogashira reactions to facilitate the formation of the copper acetylide and accelerate the transmetalation step.[4] However, as previously mentioned, this can also promote alkyne homocoupling. For substrates where this is a significant side reaction, a copper-free protocol may be advantageous.[11]

Base and Solvent System

An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[11] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, THF, and DMF. For less reactive aryl bromides, higher boiling point solvents like DMF or dioxane may be necessary to drive the reaction to completion.[15]

Regioselectivity with this compound

A key consideration for di-halogenated substrates is regioselectivity. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[11][14] For this compound, both bromine atoms are potential reaction sites. However, studies have shown that the Sonogashira reaction of this compound proceeds with high site-selectivity, favoring substitution at the C-1 position.[16] This selectivity is attributed to a combination of electronic and steric factors. The fluorine atoms exert a strong electron-withdrawing effect, and the steric hindrance at the C-2 position, flanked by a bromine and a fluorine atom, likely disfavors oxidative addition at that site.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(C≡CR)L₂ pd_complex->transmetalation Transmetalation (Cu-C≡CR) transmetalation->pd0 Reductive Elimination product Ar-C≡CR transmetalation->product cu_x Cu(I)X pi_complex [H-C≡CR • Cu(I)]⁺X⁻ cu_x->pi_complex Alkyne Coordination (H-C≡CR) cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex Transfer of Acetylide cu_acetylide->cu_x Regeneration

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-alkynylation of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired mono-alkynylated product.

ParameterRecommended ConditionRationale
Substrate Ratio This compound: Alkyne (1 : 1.1)A slight excess of the alkyne ensures complete consumption of the dibromoarene.
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)A standard and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (6 mol%)Facilitates the formation of the copper acetylide and accelerates the reaction.
Base Triethylamine (3 equiv)Acts as both a base and a solvent to deprotonate the alkyne.
Solvent TolueneA common solvent that provides a suitable reaction temperature.
Temperature 80 °CElevated temperature is often required for less reactive aryl bromides.[15]
Atmosphere Inert (N₂ or Ar)Prevents the oxidative homocoupling of the alkyne (Glaser coupling).[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reaction temperature.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Use anhydrous solvents.[11] 3. Increase the reaction temperature in increments (e.g., to 100 °C).
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen.Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[11] Consider a copper-free protocol if homocoupling is a persistent issue.
Formation of Di-substituted Product 1. Prolonged reaction time or higher temperature. 2. Higher than stoichiometric amount of alkyne.1. Carefully monitor the reaction by TLC and stop it once the mono-substituted product is maximized. 2. Use a stoichiometric amount or only a slight excess of the alkyne.
Decomposition of Catalyst (Formation of Palladium Black) 1. Impurities in reagents or solvents. 2. Inappropriate solvent choice.1. Purify starting materials and use high-purity, anhydrous solvents. 2. Consider switching to a different solvent system (e.g., DMF).[11]

Conclusion

The Sonogashira coupling of this compound offers a powerful and regioselective method for the synthesis of valuable fluorinated arylalkynes. By carefully controlling the reaction parameters, particularly the catalyst system, reaction conditions, and stoichiometry, researchers can achieve high yields of the desired mono-alkynylated product. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development to effectively utilize this important transformation in the synthesis of novel fluorinated molecules with therapeutic potential.

References

The Strategic Utility of 1,2-Dibromo-3,5-difluorobenzene in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Aromatics in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby improving its overall druglikeness. Among the vast array of fluorinated building blocks, 1,2-dibromo-3,5-difluorobenzene has emerged as a particularly versatile and powerful synthon for the construction of complex bioactive molecules, most notably in the development of kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds. We will delve into the strategic advantages of this building block, the mechanistic principles governing its reactivity, and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.

The Synthetic Versatility of this compound

The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms, which are electronically and sterically distinct. This allows for selective, sequential functionalization through a variety of cross-coupling reactions, making it an ideal scaffold for building molecular complexity. The presence of the two fluorine atoms meta to each other further modulates the reactivity of the aromatic ring, influencing the regioselectivity of these transformations.

The primary reactions employed to functionalize this compound are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

The ability to perform these reactions sequentially with high regioselectivity is a key advantage of this building block, enabling the construction of diverse molecular architectures from a single starting material.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A prominent application of the 3,5-difluorophenyl moiety, and by extension, this compound, is in the design of inhibitors for p38 mitogen-activated protein (MAP) kinase.[1][2] p38 MAP kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. Consequently, inhibitors of this kinase are of significant interest for the treatment of a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

Many potent and selective p38 MAP kinase inhibitors feature a diaryl ether or a related diaryl scaffold where one of the aromatic rings is a 3,5-difluorophenyl group. This moiety often occupies a key hydrophobic pocket in the ATP-binding site of the enzyme, and the fluorine atoms can contribute to enhanced binding affinity and metabolic stability.

Logical Workflow for Bioactive Compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a diaryl-scaffold-based bioactive compound, such as a p38 MAP kinase inhibitor, starting from this compound.

Caption: Generalized workflow for synthesizing bioactive compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol describes the mono-alkynylation of this compound, a critical first step in a sequential cross-coupling strategy. The reaction demonstrates very good site-selectivity, favoring reaction at the C-1 position due to a combination of electronic and steric factors.[3]

Reaction Scheme:

Caption: Regioselective Sonogashira mono-coupling reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157363-21-6271.881.01.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.11.1
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.900.020.02
Copper(I) Iodide7681-65-4190.450.040.04
Triethylamine (Et₃N)121-44-8101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add a magnetic stir bar and evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • To this suspension, add this compound (272 mg, 1.0 mmol) and the terminal alkyne (e.g., phenylacetylene, 112 mg, 1.1 mmol) via syringe.

  • Finally, add triethylamine (0.42 mL, 3.0 mmol) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired mono-alkynylated product.

Expected Outcome: The desired 1-alkynyl-2-bromo-3,5-difluorobenzene product should be obtained as a solid or oil in good yield (typically >80%). The high regioselectivity should be confirmed by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol describes the subsequent Suzuki-Miyaura coupling of the mono-alkynylated product from Protocol 1 to introduce a second aryl group, forming a diaryl scaffold.

Reaction Scheme:

References

Application Notes and Protocols for Asymmetric C-H Activation Using Catalysts Derived from 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Asymmetric C-H Activation and the Role of Fluorinated Ligands

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecular architectures. Asymmetric C-H activation, which enables the creation of chiral molecules with high enantioselectivity, is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dictated by its stereochemistry. The development of novel chiral ligands that can effectively control the stereochemical outcome of these reactions is a central theme in contemporary catalysis research.

This guide introduces a conceptual framework and detailed protocols for the application of a new class of chiral catalysts derived from the readily available starting material, 1,2-dibromo-3,5-difluorobenzene. The strategic incorporation of a difluorinated benzene ring into a biaryl phosphine ligand scaffold is designed to leverage the unique electronic properties of fluorine. The strong electron-withdrawing nature of fluorine atoms can significantly influence the electronic environment of the metal center, impacting catalyst reactivity and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a proposed novel fluorinated biaryl phosphine ligand and its application in palladium-catalyzed asymmetric C-H activation.

Design and Synthesis of a Novel Fluorinated Biaryl Phosphine Ligand (L) from this compound*

The design of our target ligand, herein designated as L *, is based on an atropisomeric biaryl phosphine framework. The 3,5-difluorophenyl group is anticipated to impart unique steric and electronic properties to the catalyst, potentially leading to enhanced enantioselectivity in C-H activation reactions. The synthesis is proposed as a multi-step sequence, for which analogous transformations are well-documented in the chemical literature.

Proposed Synthetic Pathway

The synthetic route to L * commences with a regioselective Suzuki-Miyaura coupling to introduce the first element of axial chirality, followed by the introduction of the phosphine moiety and subsequent resolution.

Figure 1: Proposed Synthesis of L* A This compound B Intermediate 1 (Monosubstituted Biaryl) A->B 1. n-BuLi 2. B(OiPr)3 3. Naphthyl-Br, Pd(PPh3)4, Base C Intermediate 2 (Phosphine Oxide) B->C 1. n-BuLi 2. ClP(O)Ph2 D Racemic L* Oxide C->D Suzuki Coupling with second aryl boronic acid E Enantiopure L* Oxide D->E Chiral Resolution (e.g., with SPAs) F Enantiopure L* E->F Reduction (e.g., HSiCl3) Figure 2: Workflow for Asymmetric C-H Olefination Start Reactant Setup Catalyst Catalyst Preparation: Pd(OAc)2 + L* Start->Catalyst Reaction C-H Olefination Reaction Catalyst->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Analysis: Yield, Enantiomeric Excess (ee) Workup->Analysis Figure 3: Catalytic Cycle A Pd(II) Catalyst B Substrate Coordination A->B + Substrate C Enantioselective C-H Activation (CMD) B->C D Palladacycle Intermediate C->D E Olefin Insertion D->E + Olefin F β-Hydride Elimination E->F G Product Release F->G Product G->A Regeneration

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,2-Dibromo-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this compound. The synthesis of this compound can be challenging due to the deactivated nature of the aromatic ring. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you improve your yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most direct and common method is the electrophilic aromatic substitution (bromination) of 1,3-difluorobenzene. However, due to the deactivating effect of the fluorine atoms, this reaction requires harsh conditions, such as the use of a strong Lewis acid catalyst or a highly activated brominating agent. An alternative route involves a Sandmeyer reaction starting from 3,5-difluoroaniline, though this is a multi-step process.[1][2][3][4]

Q2: Why is the bromination of 1,3-difluorobenzene challenging?

The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[5] This makes the reaction sluggish and often requires forcing conditions, which can lead to side products and purification difficulties.

Q3: What are the expected major and minor products in this synthesis?

The major product from the dibromination of 1,3-difluorobenzene is the desired this compound. However, other isomers such as 1,3-Dibromo-2,4-difluorobenzene and 1,4-Dibromo-2,6-difluorobenzene can also be formed. The regioselectivity is influenced by the directing effects of the fluorine substituents.

Q4: What are the key safety precautions I should take?

Working with bromine (Br₂) is hazardous. It is highly corrosive, toxic upon inhalation, and can cause severe burns.[6][7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and appropriate gloves (fluorinated rubber or heavy-duty nitrile), is mandatory.[6][10] Have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of this compound is very low. What are the potential causes and solutions?

A: Low yield is a common problem in the bromination of deactivated aromatic rings.[11] The root cause is often insufficient electrophilicity of the brominating agent to overcome the deactivation by the fluorine atoms. Here’s a breakdown of potential causes and corrective actions:

  • Cause 1: Inactive Brominating Agent. The bromine itself may not be electrophilic enough to react with the deactivated ring.

    • Solution: Use a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) to polarize the Br-Br bond and generate a more potent electrophile. Alternatively, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can be an effective method for brominating highly deactivated aromatics.[12][13][14]

  • Cause 2: Insufficient Reaction Temperature. The activation energy for this reaction is high due to the deactivated substrate.

    • Solution: While maintaining safety, gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature that promotes product formation without significant decomposition or side-product formation.

  • Cause 3: Presence of Water. Moisture can deactivate the Lewis acid catalyst.

    • Solution: Ensure all glassware is oven-dried before use and that all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause 4: Inadequate Reaction Time. Deactivated systems often require longer reaction times to achieve reasonable conversion.

    • Solution: Monitor the reaction over an extended period. Take aliquots at regular intervals to determine when the reaction has reached completion.

Issue 2: Formation of Multiple Isomers and Impurities

Q: I've obtained a product, but my NMR analysis shows a mixture of isomers and other impurities. How can I improve the selectivity and purity?

A: The formation of multiple products is a frequent challenge in aromatic substitutions.

  • Cause 1: Over-bromination. The reaction conditions may be too harsh, leading to the formation of tri- or tetra-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a slight excess of bromine (e.g., 2.1-2.2 equivalents for dibromination) but avoid a large excess. Adding the bromine dropwise at a low temperature can also help control the reaction's exothermicity and improve selectivity.

  • Cause 2: Isomer Formation. The directing effects of the fluorine atoms can lead to the formation of other dibromo-difluoro-benzene isomers.

    • Solution: While completely eliminating isomer formation is difficult, optimizing the reaction temperature and choice of catalyst can influence the regioselectivity. Slower, more controlled reaction conditions often favor the thermodynamically more stable product.

  • Cause 3: Side Reactions. At higher temperatures, side reactions such as charring or decomposition can occur.

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. A temperature screening experiment can help identify this optimal window.

Issue 3: Difficulties in Product Purification

Q: The boiling points of the isomers are very close, making purification by distillation difficult. What are the best methods for isolating the pure this compound?

A: Separating positional isomers is a common purification challenge due to their similar physicochemical properties.[15]

  • Method 1: Column Chromatography. This is often the most effective method for separating isomers on a lab scale.

    • Recommendation: Use a high-performance flash chromatography system with a high-surface-area silica gel. A non-polar eluent system, such as hexane or a hexane/dichloromethane gradient, will likely provide the best separation. Careful optimization of the solvent system is key.

  • Method 2: Preparative HPLC or GC. For higher purity requirements and smaller scales, preparative chromatography is an excellent option.

    • Recommendation: Reverse-phase HPLC (e.g., with a C18 column) or preparative gas chromatography can provide baseline separation of isomers.[15][16]

  • Method 3: Crystallization. If the desired isomer is a solid and has a significantly different solubility profile from the impurities, fractional crystallization can be an effective and scalable purification method.

    • Recommendation: Screen various solvents and solvent mixtures to find conditions where the desired product crystallizes out, leaving the impurities in the mother liquor.

Section 3: Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via electrophilic bromination.

Materials:

  • 1,3-Difluorobenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add 1,3-difluorobenzene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Add iron powder (0.05 eq) or anhydrous FeBr₃ (0.05 eq) to the flask.

  • Bromine Addition: Cool the mixture to 0-5 °C in an ice bath.[5] Add bromine (2.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) and continue monitoring.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and carefully quench by slowly adding 10% aqueous NaHSO₃ solution until the red-brown color of bromine disappears.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane eluent to separate the isomers and obtain pure this compound.

Section 4: Key Parameter Optimization

To maximize the yield and purity of your synthesis, consider optimizing the following parameters.

ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale & Expected Outcome
Brominating Agent Br₂ with Fe catalystNBS in conc. H₂SO₄NBS/H₂SO₄ can be more effective for highly deactivated rings, potentially increasing conversion and yield.[12][13][17]
Temperature 25 °C (Room Temp)40 °C (Reflux in DCM)Increased temperature can overcome the activation energy barrier, leading to a faster reaction and higher conversion. However, it may also increase side product formation.
Reaction Time 12 hours24-48 hoursDeactivated substrates require longer reaction times for completion. Monitoring is crucial to prevent over-bromination.
Catalyst Loading 5 mol% FeBr₃10 mol% FeBr₃A higher catalyst loading can increase the reaction rate, but may also lead to more side products if not carefully controlled.
Section 5: Visual Guides
Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Reagent Setup (1,3-Difluorobenzene, DCM, FeBr₃) bromine 2. Bromine Addition (Dropwise at 0-5 °C) reagents->bromine react 3. Reaction (Stir at RT or Reflux) bromine->react monitor 4. Monitoring (TLC / GC) react->monitor quench 5. Quench (aq. NaHSO₃) monitor->quench extract 6. Extraction & Wash (NaHCO₃, H₂O, Brine) quench->extract dry 7. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 8. Column Chromatography (Silica, Hexane) dry->purify product Pure 1,2-Dibromo- 3,5-difluorobenzene purify->product

Caption: General experimental workflow for electrophilic bromination.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in the synthesis.

G start Start: Low Yield or Impure Product q1 Is there any product formation at all? start->q1 a1_no No Product q1->a1_no No a1_yes Low Yield / Impure q1->a1_yes Yes check_reagents Check Reagent Activity: - Use NBS/H₂SO₄ - Use fresh Lewis Acid - Ensure anhydrous conditions a1_no->check_reagents q2 Is the product a mixture of isomers? a1_yes->q2 increase_energy Increase Reaction Energy: - Increase temperature - Extend reaction time check_reagents->increase_energy a2_yes Isomer Mixture q2->a2_yes Yes a2_no Other Impurities q2->a2_no No optimize_purification Optimize Purification: - Flash Chromatography - Prep HPLC/GC - Recrystallization a2_yes->optimize_purification control_stoich Control Stoichiometry: - Use 2.1 eq. Bromine - Slow, cold addition a2_no->control_stoich

Caption: Decision tree for troubleshooting synthesis issues.

Section 6: References
  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. 12

  • ChemTrack.org. Safety Guideline. 9

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. 18

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. 17

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. RSC Education. 6

  • Standard Operating Procedure: Bromine Safety. 10

  • Reddit User Discussion on Aromatic Bromination. (2016). r/chemistry. 11

  • ResearchGate. (2025). Bromination of Deactivated Aromatics: A Simple and Efficient Method. 13

  • BenchChem. (2025). Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. 1

  • International Labour Organization. (n.d.). ICSC 0107 - BROMINE. International Chemical Safety Cards (ICSCs). 7

  • Semantic Scholar. (2007). Bromination of deactivated aromatics: a simple and efficient method. 19

  • Slideshare. Bromine handling and safety. 8

  • Google Patents. (CA2191652A1) Process for preparing 1-bromo-3,5-difluorobenzene. 2

  • Lumen Learning. Examples of electrophilic aromatic substitution. Organic Chemistry II. 20

  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. 3

  • Google Patents. (EP0776877A1) Process for the preparation of 1-bromo-3,5-difluorobenzene. 4

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Dichlorobenzene. 5

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? 16

  • BenchChem. (2025). Technical Support Center: Purification of Difluoro-methylacetophenone Isomers. 15

References

Technical Support Center: Purification of Crude 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,2-Dibromo-3,5-difluorobenzene (CAS No. 101051-60-9). The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable solutions to common challenges encountered during the purification of this important chemical intermediate.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses foundational questions regarding the nature of crude this compound, which is crucial for selecting an appropriate purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

Your crude product's impurity profile is intrinsically linked to its synthetic route. For instance, if synthesized via a Sandmeyer reaction from 3,5-difluoroaniline, you can expect unreacted starting materials, partially brominated species (e.g., 1-Bromo-3,5-difluorobenzene), and byproducts from the diazotization process.[1][2][3][4] However, the most challenging impurities are often positional isomers (e.g., 1,2-Dibromo-4,5-difluorobenzene or 1,3-Dibromo-2,4-difluorobenzene) which may form depending on the specificity of the bromination step.

Q2: Why are isomeric impurities particularly difficult to remove?

Positional isomers possess nearly identical physicochemical properties, such as polarity, solubility, and boiling points. This similarity makes their separation by standard techniques like distillation or simple recrystallization inefficient. It has been noted in the synthesis of other fluorinated aromatics that isomeric starting materials can be carried through multiple synthetic steps due to their close boiling points, leading to isomeric impurities in the final product.[5]

Q3: What analytical methods are recommended for assessing the purity of my material?

A multi-pronged analytical approach is essential for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities, including residual solvents and, most importantly, isomeric byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for confirming the structural identity of your desired product and can help identify impurities if they are present in sufficient concentration (>1%). ¹⁹F NMR is particularly useful for distinguishing between different fluorinated aromatic isomers.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive impurities, reverse-phase HPLC can be an effective analytical tool.

Section 2: Purification Strategy and Troubleshooting

The purification of crude this compound typically involves a primary bulk purification step followed by a secondary high-resolution step if required.

Purification Workflow Overview

The following diagram illustrates a typical decision-making workflow for purifying the crude product.

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (Base/Water Wash) Crude->Workup Purity_Check1 Purity Assessment (GC-MS) Workup->Purity_Check1 Distillation Primary Purification: Vacuum Fractional Distillation Purity_Check1->Distillation Major non-isomeric impurities present Recrystallization Alternative Primary Purification: Low-Temp Recrystallization Purity_Check1->Recrystallization Product is solid with minor impurities Purity_Check2 Purity > 98%? Distillation->Purity_Check2 Recrystallization->Purity_Check2 Chromatography Secondary Purification: Flash Chromatography Purity_Check2->Chromatography No (Isomers present) Final_Product Pure Product (>99%) Purity_Check2->Final_Product Yes Chromatography->Final_Product End Store Product Final_Product->End

Caption: Decision workflow for purification of this compound.

Comparison of Purification Techniques
TechniquePrincipleBest For Removing...ProsCons
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Non-volatile residues, starting materials with significantly different boiling points.Scalable, effective for bulk removal of non-isomeric impurities.Ineffective for separating close-boiling isomers; risk of thermal decomposition.[8]
Recrystallization Separation based on differential solubility in a chosen solvent at varying temperatures.Soluble and insoluble impurities from a solid product.High purity achievable, cost-effective.Product must be a solid at room temperature; requires careful solvent screening; potential for product loss in mother liquor.
Flash Chromatography Separation based on differential partitioning between a mobile and stationary phase.Isomeric impurities and other closely related byproducts.High resolution, excellent for removing isomers.[9]Less scalable, requires significant solvent volumes, more labor-intensive.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product is a dark oil/solid after initial workup. Acidic impurities or colored polymeric byproducts from the reaction.1. Aqueous Wash: Ensure the crude organic phase is thoroughly washed with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid (like HBr from a Sandmeyer reaction).[1] 2. Activated Carbon: Before distillation, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon, stir for 30 minutes, and filter through celite.
Poor separation of impurities during vacuum distillation. The impurities are likely isomers with very close boiling points.1. Increase Efficiency: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Optimize Pressure: Conduct the distillation at the lowest stable pressure your system can achieve to maximize the boiling point difference. 3. Switch Technique: If isomers are confirmed by GC-MS, distillation will not be sufficient. Proceed to flash column chromatography.
Product "oils out" instead of crystallizing during recrystallization. The solvent is too good, or the solution is supersaturated and cooling too quickly. The melting point of the compound is low (similar isomers melt around 33-35°C).[10][11]1. Solvent System: Use a co-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) until turbidity persists. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 0°C ice bath, and finally to a freezer (-20°C). 3. Seeding: Introduce a seed crystal to induce crystallization.
Impurity co-elutes with the product during flash chromatography. The mobile phase polarity is not optimal for separating the specific impurities.1. Adjust Polarity: Use a very non-polar mobile phase. Start with pure hexane and gradually introduce a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in very small increments (0.5-1%). 2. Change Stationary Phase: If silica gel is insufficient, consider using a different stationary phase like alumina or a reverse-phase C18 silica for very challenging separations.

Section 3: Detailed Experimental Protocols

Safety First: this compound and its related isomers are hazardous chemicals. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

Protocol 1: Standard Aqueous Workup
  • Objective: To remove acidic byproducts and water-soluble impurities.

  • Transfer the crude reaction mixture to a separatory funnel.

  • If a solvent was used in the reaction, ensure the product is fully dissolved. If not, add a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M Sodium Hydroxide or saturated Sodium Bicarbonate solution (2 x 50 mL per 100g of crude).

    • Water (2 x 50 mL).

    • Saturated Sodium Chloride (Brine) solution (1 x 50 mL).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Scientist's Note: The basic wash is critical for removing acidic reagents like HBr, which can cause decomposition during heating in subsequent distillation steps.[1] The brine wash helps to remove residual water from the organic phase.

Protocol 2: Purification by Vacuum Fractional Distillation
  • Objective: To separate the product from non-volatile or significantly lower-boiling impurities.

  • Set up a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter.

  • Place the crude, worked-up oil into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation pot gently using a heating mantle.

  • Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.

  • Slowly increase the temperature and collect the main fraction at a stable temperature and pressure.

  • Verification Step: Collect fractions and analyze each by GC-MS to assess purity before combining the pure fractions.

    • Scientist's Note: Vacuum distillation is essential as it lowers the boiling point, preventing thermal degradation that might occur at atmospheric pressure.

Protocol 3: Purification by Flash Column Chromatography
  • Objective: To separate isomeric impurities.

  • Stationary Phase: Prepare a silica gel slurry in hexane and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with pure hexane, collecting fractions.

  • Gradually increase the mobile phase polarity by adding ethyl acetate (e.g., start with 0.5% ethyl acetate in hexane, then 1%, etc.).

  • Verification Step: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure.

    • Scientist's Note: Dry loading the sample onto the column often results in better separation and sharper bands compared to loading the sample as a concentrated liquid. The extremely low polarity of the initial mobile phase is key to resolving closely-related non-polar isomers.

References

Technical Support Center: Cross-Coupling Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 1,2-Dibromo-3,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in cross-coupling reactions. The two adjacent bromine atoms create significant steric hindrance, while the electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring.[1][2] These factors can lead to issues with reactivity, selectivity (mono- vs. di-substitution), and catalyst stability. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Inefficient Catalyst Activation/Deactivation: The steric bulk around the C-Br bonds can hinder oxidative addition. The catalyst may also decompose at elevated temperatures.[3] 2. Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the catalytic cycle effectively.[4][5] 3. Incorrect Base Selection: The base might be too weak to facilitate the transmetalation step or may be poorly soluble in the reaction solvent.[6]1. Catalyst System: Use a pre-formed, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species. Consider a higher catalyst loading (2-5 mol%) for this challenging substrate. 2. Ligand Screening: For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and promote oxidative addition.[4][7] For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often effective, though copper-free conditions can minimize homocoupling.[8][9] 3. Base Optimization: Screen a range of bases. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are typically required.[6] Ensure the base is finely powdered and well-dispersed.
Poor Selectivity (Mixture of Mono- and Di-substituted Products) 1. Over-reaction: The mono-substituted product can compete with the starting material for the catalyst, leading to the di-substituted product.[11] 2. Reaction Conditions Too Harsh: High temperatures and long reaction times can favor di-substitution.[12] 3. Ligand Effects: Certain ligands can promote a second oxidative addition before the mono-coupled product dissociates from the palladium center.[11]1. Stoichiometry Control: Use a slight excess of the this compound (1.1-1.2 equivalents) relative to the coupling partner to favor mono-substitution. For di-substitution, use an excess of the coupling partner and base. 2. Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is maximized. Consider lowering the reaction temperature. 3. Ligand and Solvent Choice: The choice of ligand can influence selectivity. Less bulky ligands may favor mono-substitution. The addition of coordinating solvents like DMSO can sometimes suppress over-functionalization by displacing the mono-cross-coupled product from the palladium complex.[11]
Significant Homocoupling of Boronic Acid or Alkyne 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids (in Suzuki reactions) and terminal alkynes (Glaser coupling in Sonogashira reactions).[13][14] 2. Suboptimal Reaction Conditions: Incorrect base or solvent can favor homocoupling.[13] 3. High Concentration of Coupling Partner: A high concentration of the boronic acid or alkyne can increase the rate of homocoupling.1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents. 2. Condition Optimization: For Suzuki reactions, ensure the base is appropriate and the solvent system (e.g., dioxane/water) is optimized. For Sonogashira reactions, consider copper-free conditions or the use of a hydrogen/inert gas mixture to suppress Glaser coupling.[14] 3. Slow Addition: For Sonogashira reactions, adding the terminal alkyne slowly via a syringe pump can maintain a low concentration and minimize homocoupling.[13]
Hydrodehalogenation (Replacement of Br with H) 1. Source of Hydride: The presence of water or other protic impurities can lead to the formation of palladium-hydride species, which can cause hydrodehalogenation. 2. Base-Induced Decomposition: Some bases can promote side reactions that generate hydride sources.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Base Selection: Choose a base that is less prone to promoting hydrodehalogenation. For example, in some cases, fluoride bases (e.g., KF, CsF) can be effective in Suzuki couplings and may reduce this side reaction.

Logical Workflow for Troubleshooting

Here is a visual guide to a systematic troubleshooting approach for your cross-coupling reactions with this compound.

G cluster_start Start: Unsuccessful Reaction cluster_analysis Problem Analysis cluster_solutions Solution Pathways cluster_outcome Desired Outcome start Low Yield or Poor Selectivity no_conversion No/Low Conversion start->no_conversion Identify main issue poor_selectivity Poor Selectivity (Mono/Di Mixture) start->poor_selectivity side_products Side Products (Homocoupling, etc.) start->side_products catalyst_ligand Optimize Catalyst & Ligand - Precatalyst - Bulky, e⁻-rich ligand - Higher loading no_conversion->catalyst_ligand Primary check base_solvent Optimize Base & Solvent - Screen bases (K₃PO₄, Cs₂CO₃, NaOtBu) - Anhydrous/degassed solvent no_conversion->base_solvent Secondary check poor_selectivity->catalyst_ligand If conditions fail conditions Adjust Reaction Conditions - Control stoichiometry - Lower temperature - Monitor reaction time poor_selectivity->conditions Primary check side_products->base_solvent For hydrodehalogenation inertness Improve Inertness - Rigorous degassing - Inert atmosphere (Ar/N₂) side_products->inertness For homocoupling success Successful Reaction: High Yield & Selectivity catalyst_ligand->success base_solvent->success conditions->success inertness->success

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective mono-substitution on this compound so challenging?

A: The primary challenge lies in the similar reactivity of the two C-Br bonds after the first substitution. Once one bromine is replaced, the electronic properties of the ring are altered, which can influence the rate of the second oxidative addition. Furthermore, the palladium catalyst can remain coordinated to the mono-substituted product, and if a second oxidative addition is faster than the dissociation of this complex, di-substitution will occur.[11] Steric hindrance from the newly introduced group can also play a role in the selectivity.

Q2: Which bromine is more reactive in this compound?

A: In the starting material, the two bromine atoms are electronically and sterically equivalent. Therefore, the initial oxidative addition can occur at either C-Br bond with equal probability. Selectivity for subsequent reactions would depend on the nature of the first group introduced.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ can be effective in some cross-coupling reactions, it is often not active enough for challenging substrates like this compound, especially at lower temperatures. The steric bulk and electron-rich nature of modern biaryl phosphine ligands (e.g., XPhos, SPhos) are generally required to achieve good yields.[4][15]

Q4: How do the fluorine atoms affect the reaction?

A: The two fluorine atoms are strong electron-withdrawing groups. This generally makes the C-Br bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which can be beneficial.[1][16] However, the electronic effects can also influence the stability of intermediates in the catalytic cycle and the overall reaction rate.

Q5: What is a good starting point for a Suzuki-Miyaura coupling with this substrate?

A: A robust starting point would be to use 1.1 equivalents of this compound, 1.0 equivalent of your boronic acid, 2-3 equivalents of K₃PO₄ as the base, and a catalyst system consisting of Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) in a degassed dioxane/water (e.g., 4:1) mixture at 80-100 °C.

Experimental Protocols

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.1 mmol), the boronic acid (1.0 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Identifying and minimizing side products in 1,2-Dibromo-3,5-difluorobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications of 1,2-Dibromo-3,5-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you identify and minimize the formation of unwanted byproducts in your experiments.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for creating complex molecular architectures via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, its electronic properties and the presence of two reactive bromine atoms can lead to specific side products.

FAQ 1: My Suzuki-Miyaura coupling is yielding a significant amount of the hydrodehalogenated side product (1-Bromo-3,5-difluorobenzene). What's causing this and how can I fix it?

Answer:

Plausible Cause: The formation of a hydrodehalogenated (or dehalogenated) byproduct, where a bromine atom is replaced by hydrogen, is a common side reaction in many cross-coupling processes.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from several sources, including the solvent (e.g., alcohols), the base, or trace amounts of water.[2] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride to yield the undesired Ar-H product instead of coupling with the boronic acid. Electron-deficient aryl halides can be more susceptible to this side reaction.[2][3]

Troubleshooting Strategies:

  • Choice of Solvent and Base: Avoid using protic solvents like alcohols, which can be a source of hydrides. Opt for anhydrous aprotic solvents like dioxane, THF, or toluene.[1] Similarly, certain bases can facilitate the formation of Pd-H species. While strong inorganic bases like K₂CO₃ or K₃PO₄ are common, ensure they are anhydrous. Using an appropriate base is crucial as a slow transmetalation step can provide more time for competing side reactions like dehalogenation to occur.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group often accelerate the rate of reductive elimination for the desired cross-coupled product, thereby outcompeting the hydrodehalogenation pathway.[2][4]

  • Use of Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G2, G3) are designed to generate the active Pd(0) species cleanly and efficiently.[4] This can diminish unwanted side reactions by ensuring the catalytic cycle proceeds smoothly and quickly, minimizing the lifetime of intermediates that could lead to dehalogenation.[4]

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.

Mechanism of Hydrodehalogenation Side Reaction

ArPdL2Br Ar-Pd(II)L₂-Br ArPdL2H Ar-Pd(II)L₂-H ArPdL2Br->ArPdL2H + [Pd-H] - Br⁻ PdH [Pd-H] Species Source Source of H⁻ (Solvent, Base, H₂O) Source->PdH generates ArH Ar-H (Dehalogenated Product) ArPdL2H->ArH Reductive Elimination Pd0 Pd(0)L₂ ArPdL2H->Pd0

Caption: Formation of the undesired dehalogenated product.

FAQ 2: I'm observing a biaryl byproduct from the homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

Answer:

Plausible Cause: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki-Miyaura coupling.[5] The two primary causes are the presence of dissolved oxygen and an excess of Pd(II) species in the reaction mixture.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[5][7] This side reaction is not only wasteful of the boronic acid but also complicates purification.[5]

Troubleshooting Strategies:

  • Rigorous Deoxygenation: This is the most critical step. Dissolved oxygen is a key culprit in promoting homocoupling.[1][5][6] Solvents and the reaction mixture must be thoroughly deoxygenated. The most effective method is subsurface sparging with an inert gas (see protocol below). Standard freeze-pump-thaw cycles are also effective.

  • Use Pd(0) Precatalysts: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction step to form the active Pd(0) catalyst. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[1][5] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that rapidly generates Pd(0) can significantly reduce this side reaction.

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species without interfering with the main catalytic cycle.[7]

  • Control Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes help favor the cross-coupling pathway over homocoupling.[8]

Mechanism of Boronic Acid Homocoupling

Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Oxidation O2 O₂ (Oxygen) O2->PdII RPdOH R-Pd(II)-OH PdII->RPdOH Transmetalation RBOH2_1 R-B(OH)₂ RBOH2_1->RPdOH RPdR R-Pd(II)-R RPdOH->RPdR Transmetalation RBOH2_2 R-B(OH)₂ RBOH2_2->RPdR RPdR->Pd0 regenerates RR R-R (Homocoupled Product) RPdR->RR Reductive Elimination

Caption: Oxygen-mediated homocoupling of boronic acids.

FAQ 3: How can I achieve selective mono-arylation or mono-amination with this compound?

Answer:

Controlling Factor: Achieving selective mono-substitution on a di-halogenated substrate is a common synthetic challenge. The key is to control the stoichiometry of the reagents and the reaction conditions to favor the first coupling event while disfavoring the second.

Troubleshooting Strategies:

  • Stoichiometry is Key: The most straightforward approach is to use a stoichiometric amount or a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the coupling partner (boronic acid or amine) relative to the this compound. This ensures there isn't enough of the nucleophile to react with both bromine sites.

  • Lower Reaction Temperature: The second coupling event (substituting the second bromine) often requires more energy due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate. Running the reaction at a lower temperature can often provide a kinetic window where the first coupling proceeds at a reasonable rate while the second is significantly slower.[9]

  • Shorter Reaction Times: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.

  • Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity for mono-substitution, as it slows down the overall reaction rate, making it easier to stop at the desired point.

Data Presentation: Effect of Stoichiometry on Selectivity

Equivalents of Boronic AcidTemperature (°C)Time (h)Mono-arylated Product (%)Di-arylated Product (%)
0.9580485< 5
1.18047020
2.210012< 5> 90
Note: These are representative values to illustrate the trend. Actual results will vary based on the specific substrates, catalyst, and ligand used.
FAQ 4: My Buchwald-Hartwig amination is sluggish, with low yields and significant dehalogenation. What should I optimize?

Answer:

Plausible Cause: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the interplay between the catalyst, ligand, and base.[10][11] Sluggish reactions can result from an inactive catalyst or suboptimal reaction conditions. The dehalogenation side reaction, similar to the Suzuki coupling, can also compete, particularly with aryl bromides.[10]

Troubleshooting Strategies:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine or the N-H precursor. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] Weaker bases like K₂CO₃ can lead to very slow or incomplete reactions.[13]

  • Ligand Optimization: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential. For aryl bromides, ligands like XPhos, RuPhos, or Josiphos-type ligands often provide excellent results, promoting fast C-N reductive elimination.[14] Bidentate ligands like BINAP or DPPF can also be effective.[10]

  • Catalyst Choice: Ensure you are using a high-quality palladium source. Precatalysts are often superior. For difficult couplings, using a higher catalyst loading (e.g., 1-2 mol%) might be necessary.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are generally the best choices for this reaction.[12]

Troubleshooting Workflow: Low Yield in Cross-Coupling

Start Low Yield / No Reaction CheckSM Analyze Crude Mixture (LCMS, NMR) Start->CheckSM SM_Present Mainly Unreacted Starting Material CheckSM->SM_Present Unreacted SM? Dehalogenation Significant Dehalogenation CheckSM->Dehalogenation Dehalogenation? Homocoupling Significant Homocoupling CheckSM->Homocoupling Homocoupling? Action_SM Increase Temp. Change Ligand/Base Check Catalyst Activity SM_Present->Action_SM Action_Dehal Use Anhydrous Solvent Change Ligand (e.g., XPhos) Use Precatalyst Dehalogenation->Action_Dehal Action_Homo Degas Solvent Rigorously Use Pd(0) Source Check Reagent Purity Homocoupling->Action_Homo

Caption: A logical workflow for troubleshooting low-yielding reactions.

Section 2: Experimental Protocols

Protocol: Minimizing Homocoupling via Nitrogen Subsurface Sparging

This protocol is highly effective for removing dissolved oxygen, a primary cause of boronic acid homocoupling.[5][7]

Materials:

  • Reaction flask with a sidearm or three-neck flask

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Long needle or glass pipette

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Reaction reagents (Aryl halide, boronic acid, base)

Procedure:

  • Setup: Assemble the dry reaction flask and add the solid reagents (this compound, boronic acid, base) and a magnetic stir bar.

  • Solvent Addition: Add the required volume of anhydrous solvent to the flask via a cannula or syringe.

  • Sparging: Insert the long needle or pipette through a septum, ensuring its tip is below the surface of the solvent.

  • Gas Flow: Start a gentle but steady stream of inert gas through the needle. You should see bubbles rising through the solvent. Ensure there is an outlet for the gas to escape (e.g., a needle connected to an oil bubbler) to prevent pressure buildup.

  • Duration: Sparge the vigorously stirred mixture for 20-30 minutes. This actively displaces dissolved oxygen.

  • Catalyst Addition: After sparging, remove the sparging needle and quickly add the palladium catalyst/precatalyst under a positive pressure of inert gas.

  • Reaction: Seal the flask and proceed with heating the reaction as planned, maintaining a positive inert gas atmosphere throughout.

References

Technical Support Center: High-Purity Recrystallization of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the purification of 1,2-Dibromo-3,5-difluorobenzene (CAS No: 101051-60-9 / 139215-43-3). In contemporary drug discovery and materials science, the demand for exceptionally pure reagents and intermediates is non-negotiable. This guide moves beyond simplistic protocols to provide a troubleshooting framework grounded in chemical principles. Here, you will find answers to the critical issues encountered during the recrystallization of this specific halogenated aromatic compound, enabling you to enhance purity, maximize yield, and overcome common experimental hurdles.

Quick Reference Data: Physical Properties

Before initiating any purification protocol, a firm grasp of the compound's physical properties is essential for selecting the appropriate solvent and conditions.

PropertyValueSource
CAS Number 101051-60-9[1][2]ChemicalBook, Sunway Pharm
Molecular Formula C₆H₂Br₂F₂ChemicalBook[3]
Molecular Weight 271.88 g/mol ChemicalBook[3]
Appearance White to off-white crystalline powder or flakesChemicalBook[3]
Melting Point 36 °CChemicalBook[3]
Boiling Point 209 °CChemicalBook[3]
Flash Point 80 °CChemicalBook[3]

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the best solvent for the recrystallization of this compound?

Answer: There is no single "best" solvent; the ideal choice depends on the specific impurities present in your crude material. The guiding principle of recrystallization is to find a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[4] Given its aromatic and halogenated structure, a systematic screening of solvents across a polarity range is the most effective strategy.

Recommended Solvents for Screening:

Solvent TypeExample Solvent(s)Rationale & Expected Behavior
Alcohols (Protic, Polar) Ethanol, Methanol, IsopropanolOften effective for moderately polar compounds. The polarity can be fine-tuned by adding water as an anti-solvent.
Hydrocarbons (Non-Polar) Hexane, Heptane, CyclohexaneGood candidates for dissolving non-polar impurities while having low solubility for the target compound, or vice-versa. Often used as the "poor" solvent in a mixed-solvent system.
Aromatic Hydrocarbons TolueneThe "like dissolves like" principle suggests toluene may be a good solvent, potentially requiring a non-polar anti-solvent like hexane to induce crystallization.[5]
Ketones (Aprotic, Polar) AcetoneA versatile solvent that can be paired with water or a non-polar solvent like hexane.[6]
Ethers (Aprotic, Polar) 2-MeTHF, tert-Butyl methyl ether (MTBE)Generally good solvents; often require pairing with a non-polar anti-solvent (e.g., heptane) to reduce solubility upon cooling.[6]
Chlorinated (Aprotic, Polar) Dichloromethane (DCM)Due to its high volatility, DCM is less ideal for traditional recrystallization but can be used in solvent pairs (e.g., DCM/Hexane) or for slow evaporation methods.[7]

Experimental Insight: A promising starting point for halogenated aromatics is often an alcohol/water or a hydrocarbon/polar solvent mixture.[8] For example, dissolving the crude solid in a minimal amount of hot ethanol or acetone, followed by the dropwise addition of water until persistent cloudiness appears, is a classic and effective technique.

Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common and frustrating problem that occurs when the solute is deposited from the solution as a liquid rather than a solid. This typically happens when the boiling point of the chosen solvent is higher than the melting point of the solute.[9] Since this compound has a low melting point (~36 °C), this is a significant risk with many common recrystallization solvents.

Causality & Solutions:

  • Melting Point Depression: Impurities can significantly lower the melting point of your compound, increasing the likelihood of it oiling out.

  • High Saturation Temperature: If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (1-5% of total volume) of the hot primary solvent to decrease the saturation temperature. Allow it to cool much more slowly.[10]

  • Lower the Solvent's Boiling Point: Select a different solvent or solvent system with a lower boiling point. For instance, if you used toluene (Boiling Point: ~111 °C), consider switching to a hexane/acetone mixture.

  • Promote Slow Cooling: Rapid cooling encourages oiling out. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides more time for proper crystal lattice formation.[10]

G start Oiling Out Occurs q1 Is the solvent boiling point higher than the solute melting point (~36°C)? start->q1 sol1 Solution: Choose a lower-boiling point solvent or solvent system. q1->sol1  Yes q2 Is the solution cooling too rapidly or are significant impurities present? q1->q2  No sol2 Solution: Re-heat to dissolve oil, add more primary solvent, and cool very slowly. q2->sol2  Yes

Caption: Troubleshooting Decision Tree for Oiling Out.

Q3: I've followed the procedure, but no crystals are forming after cooling. What should I do?

Answer: A lack of crystal formation, even after the solution has cooled to room temperature or below, is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated.

Troubleshooting Steps:

  • Address Potential Oversaturation: A supersaturated solution is a metastable state that requires a nucleation site to initiate crystallization.[10]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch provide an ideal surface for nucleation.[4][11]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[4]

  • Address Excessive Solvent: This is the most common cause of failed recrystallization.[10] If the solution is not saturated at low temperatures, no crystals can form.

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. A 10-20% reduction in volume is a good starting point. Allow the concentrated solution to cool again.[11] Be cautious not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Induce with Anti-Solvent: If you are using a single-solvent system, you can try adding a few drops of a miscible "anti-solvent" (one in which your compound is insoluble) to the cold solution to force precipitation. This should be a last resort as it can sometimes trap impurities.

Q4: The recovery yield is very low. How can I maximize it without sacrificing purity?

Answer: It's a fundamental principle that some product loss during recrystallization is inevitable, as the compound will have some finite solubility even in the cold solvent.[4] However, yields can be significantly improved by meticulous technique.

Key Optimization Points:

  • Use the Minimum Amount of Hot Solvent: This is the most critical step.[4] Add the near-boiling solvent portion-wise to your crude solid, waiting for each portion to dissolve before adding the next. The goal is to create a solution that is just saturated at the solvent's boiling point. Using too much solvent is the leading cause of poor yield.

  • Ensure Thorough Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice-water bath for at least 15-20 minutes to maximize crystal deposition from the solution.[11]

  • Minimize Wash Volume: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent.[4] Using room temperature or excessive solvent will redissolve a significant portion of your purified product.

  • Check the Mother Liquor: If you suspect high losses, you can test the filtrate (mother liquor). Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of product remains in solution, and you should consider concentrating the mother liquor to recover a second crop of crystals.

Standard Operating Protocol: Recrystallization of this compound

This protocol provides a generalized workflow. The choice of solvent(s) should be determined by preliminary screening as described in Q1.

G cluster_prep Preparation cluster_main Procedure cluster_collection Isolation A 1. Select Solvent System (e.g., Ethanol/Water) B 2. Dissolve Crude Solid in MINIMUM hot ethanol A->B C 3. (Optional) Hot Gravity Filter to remove insoluble impurities B->C D 4. Add hot water dropwise until solution is turbid C->D E 5. Add 1-2 drops hot ethanol to redissolve & clarify D->E F 6. Cool Slowly & Undisturbed to Room Temperature E->F G 7. Cool in Ice-Water Bath (≥15 min) F->G H 8. Collect Crystals by Vacuum Filtration G->H I 9. Wash with MINIMUM ice-cold solvent H->I J 10. Dry Crystals Under Vacuum I->J

Caption: General Experimental Workflow for Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen primary solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid has just completely dissolved.[4]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product during filtration.[12]

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly.

    • Mixed Solvent (e.g., Ethanol/Water): With the ethanol solution still hot, add the anti-solvent (e.g., water) dropwise while swirling until a persistent cloudiness (turbidity) indicates the solution is saturated. Then, add a drop or two of the primary solvent (ethanol) to just re-clarify the solution.[8]

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[11] Once at room temperature, place the flask in an ice-water bath to maximize the yield.

  • Collection & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[12]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for Catalyst selection for efficient reactions with 1,2-Dibromo-3,5-difluorobenzene.

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide provides field-proven insights and troubleshooting advice for selecting the optimal catalytic systems to achieve efficient and selective cross-coupling reactions. The unique structure of this substrate—featuring two reactive bromine sites and electron-withdrawing fluorine atoms—presents both opportunities for diverse functionalization and specific challenges that require careful consideration of the catalyst, ligand, and reaction conditions.

Section 1: Frequently Asked Questions (FAQs): Understanding the Substrate

This section addresses foundational questions about the reactivity and handling of this compound.

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

A1: The most powerful and versatile methods for this substrate are palladium-catalyzed cross-coupling reactions.[1] These transformations are widely used due to their tolerance for a broad range of functional groups and their proven reliability.[2] The three most common reactions are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[4][5]

Q2: How do the fluorine substituents on the aromatic ring affect the reactivity of the carbon-bromine (C-Br) bonds?

A2: The two fluorine atoms are strongly electron-withdrawing. This electronic effect significantly influences the reactivity of the C-Br bonds. Generally, electron-withdrawing groups make the aryl halide more electrophilic, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle.[6][7][8] This increased reactivity can be advantageous, leading to faster reactions, but it also necessitates carefully controlled conditions to prevent side reactions.[8]

Q3: Is it possible to achieve selective mono-functionalization of this compound?

A3: Yes, selective mono-substitution is highly achievable and is one of the key synthetic advantages of this substrate. While the two bromine atoms are electronically equivalent, high selectivity can be attained by carefully controlling the reaction parameters. Key strategies include:

  • Stoichiometry: Using a slight excess (e.g., 1.05-1.2 equivalents) of the coupling partner (boronic acid, alkyne, or amine).

  • Reaction Time and Temperature: Lowering the temperature and monitoring the reaction closely to stop it after the first coupling has reached completion.

  • Catalyst Choice: Some catalytic systems may offer higher selectivity.

Interestingly, studies on the Sonogashira coupling of this compound have shown that mono-substitution reactions can proceed with very good site-selectivity, favoring position 1, due to a combination of electronic and steric factors.[9]

Q4: What is the general order of halide reactivity in these reactions, and why is it important here?

A4: The typical reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl > F.[6][10] This trend is governed by the carbon-halogen bond dissociation energy; weaker bonds (like C-I and C-Br) undergo oxidative addition to the palladium(0) center more readily.[11] For this compound, this reactivity trend ensures that the C-Br bonds are the exclusive sites of reaction, while the highly inert C-F bonds remain untouched by the catalyst.[12]

Section 2: Catalyst System Selection: A Workflow Approach

The success of any cross-coupling reaction hinges on the intelligent selection of the palladium source and, most critically, the supporting ligand. There is no universal "magic formula," but a logical approach based on the substrate's properties can guide you to an optimal starting point.[13]

Catalyst_Selection_Workflow cluster_start Step 1: Define Reaction cluster_catalyst Step 2: Choose Catalyst Components cluster_conditions Step 3: Define Reaction Conditions cluster_optimization Step 4: Troubleshoot & Optimize Start Select Reaction Type (e.g., Suzuki, Sonogashira) Pd_Source Select Palladium Source - Pd(OAc)₂ / Pd₂(dba)₃ for in-situ generation - Buchwald G3/G4 Precatalysts for reliability Start->Pd_Source Based on desired C-C or C-N bond Ligand_Class Identify Ligand Class Substrate is electron-deficient, requiring bulky, electron-rich ligands. Pd_Source->Ligand_Class Precatalysts are often more robust Ligand_Specific Screen Specific Ligands - Suzuki: SPhos, RuPhos, XPhos - Sonogashira: SPhos, cataCXium® A - Buchwald-Hartwig: RuPhos, BrettPhos Ligand_Class->Ligand_Specific Bulky ligands promote key catalytic steps Base Select Base - Suzuki: K₃PO₄, K₂CO₃ - Sonogashira: Cs₂CO₃ (Cu-free), Et₃N (Cu-catalyzed) - Buchwald: NaOtBu, K₃PO₄ Ligand_Specific->Base Solvent Select Solvent Anhydrous, degassed: - Toluene - Dioxane - THF Base->Solvent Optimize Low Yield or Side Reactions? - Verify reagent purity - Re-evaluate ligand/base combination - Adjust temperature Solvent->Optimize If initial screen fails

Caption: A logical workflow for selecting and optimizing a catalyst system.

The Palladium Source: Standard Precursors vs. Modern Precatalysts

The active catalyst in these reactions is a palladium(0) species, which must be generated in situ from a more stable palladium(II) precursor or introduced directly.[14]

  • Standard Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective and widely used. However, their reduction to Pd(0) can sometimes be inefficient, leading to inconsistent results or catalyst decomposition.[15][16]

  • Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI™ catalysts): These complexes are designed for clean, rapid, and stoichiometric generation of the active Pd(0) catalyst upon activation by the base.[13] For challenging substrates like this compound, using a modern precatalyst is highly recommended to ensure reproducibility and high catalytic activity.[13]

The Ligand: The Key to Success

For electron-deficient aryl bromides, the choice of ligand is the most critical parameter influencing reaction success.[17] The introduction of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized the scope of cross-coupling, making reactions with previously unreactive substrates possible.[18][19] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.

Table 1: Recommended Catalyst Systems for Reactions with this compound

Reaction TypeRecommended Palladium SourceRecommended LigandsTypical BaseTypical SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, SPhos G3SPhos, RuPhos, XPhos, P(tBu)₃K₃PO₄, K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, SPhos, cataCXium® AEt₃N, DIPEA (with CuI) or Cs₂CO₃, K₃PO₄ (Cu-free)THF, Dioxane, DMF25-100
Buchwald-Hartwig Pd₂(dba)₃, RuPhos G3RuPhos, BrettPhos, XPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane100-120

Section 3: Troubleshooting Guides for Specific Reactions

Even with an optimized catalyst system, challenges can arise. This section provides targeted advice for common issues.

Suzuki-Miyaura Coupling

Q: My Suzuki reaction shows low or no conversion. What are the first things to check?

A: When faced with a low yield, a systematic check is crucial.[15]

  • Reagent Integrity: Ensure your boronic acid is pure and not degraded (protodeboronation). Verify that your solvent and base are anhydrous (unless using aqueous conditions, ensure water is degassed).[7][15]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your flask was properly purged with argon or nitrogen and that all liquids were degassed.[8]

  • Catalyst Activity: If using a standard precursor like Pd(OAc)₂, the in-situ reduction to Pd(0) may be failing. Consider switching to a reliable precatalyst like a Buchwald G3 palladacycle.[13]

  • Base Strength: The base is crucial for activating the boronic acid to form the boronate species, which participates in transmetalation.[20] If your base is too weak or impure, the catalytic cycle will stall. K₃PO₄ is a robust choice for many systems.

Q: I'm observing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?

A: Boronic acid homocoupling is a common side reaction, often promoted by oxygen and excess Pd(II) species.[8] To prevent it:

  • Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture before heating.

  • Use a Pd(0) Source: Employing a catalyst that cleanly generates Pd(0), such as a precatalyst or Pd(PPh₃)₄, can reduce the amount of Pd(II) available to promote homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the bimolecular side reaction.

Sonogashira Coupling

Q: My primary side product is the homocoupled alkyne (Glaser coupling). What is the cause and how do I fix it?

A: This is the most common side reaction in Sonogashira couplings.[8] It is an oxidative dimerization of the terminal alkyne, catalyzed primarily by the copper(I) co-catalyst in the presence of oxygen.[3]

  • Solution 1: Go Copper-Free. The most effective solution is to run the reaction under copper-free conditions. This typically requires a more active palladium/ligand system (e.g., Pd(OAc)₂/SPhos) and a suitable base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane.[21]

  • Solution 2: Control Reagent Addition. If copper is necessary for your system, ensure the reaction is scrupulously free of oxygen. Additionally, adding the terminal alkyne slowly via syringe pump can keep its concentration low, thus minimizing the rate of the bimolecular homocoupling.[8]

Catalytic_Cycle cluster_reactants cluster_products Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Coupled L₂PdII(Ar)(R') PdII_Aryl->PdII_Coupled Transmetalation PdII_Coupled->Pd0 Reductive Elimination Product Ar-R' ArylHalide Ar-X (this compound) CouplingPartner R'-M (e.g., Ar'B(OH)₂)

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.[6]

Buchwald-Hartwig Amination

Q: I am attempting to couple a sterically hindered secondary amine and getting very low yield. What catalyst system is recommended?

A: Coupling sterically demanding substrates is a classic challenge in Buchwald-Hartwig amination. This requires highly active and sterically bulky ligands to facilitate the difficult C-N reductive elimination step.

  • Recommended Ligands: For hindered amines, ligands from the Buchwald group such as RuPhos and BrettPhos are excellent starting points.[17] These biaryl phosphine ligands are designed to create a bulky, electron-rich coordination sphere around the palladium center, promoting the coupling of challenging substrates.[17][22]

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these transformations.[22]

Q: My reaction seems to be decomposing the catalyst, indicated by the formation of palladium black. Why is this happening?

A: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by several factors:

  • Ligand Instability or Dissociation: The ligand may not be effectively stabilizing the palladium intermediates throughout the catalytic cycle. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can sometimes help.

  • High Temperatures: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature (e.g., 100 °C instead of 120 °C).

  • Incorrect Ligand Choice: Some ligands are simply not robust enough for certain transformations. Screening a panel of ligands is the best approach to find a more stable system.[13]

Section 4: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the selective mono-Suzuki coupling of this compound.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 271.9 mg)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • SPhos G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered and flame-dried (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane, anhydrous and degassed (5 mL)

  • Water, degassed (1 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube), magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the this compound, arylboronic acid, SPhos G3 precatalyst, and K₃PO₄ to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the tube with high-purity argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be a suspension.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe under argon) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting dibromide and the appearance of the mono-arylated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure mono-arylated product.

References

Technical Support Center: Column Chromatography Protocol for 1,2-Dibromo-3,5-difluorobenzene Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven protocol for the purification of 1,2-dibromo-3,5-difluorobenzene using column chromatography. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of halogenated aromatic compounds. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering users to troubleshoot and adapt the protocol to their specific experimental context.

Section 1: Understanding the Compound and Separation Principles

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is the foundation of a successful purification strategy.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₆H₂Br₂F₂High molecular weight (271.88 g/mol ) suggests it will be a solid or high-boiling liquid.[1]
Appearance White to off-white crystalline powder or flakes.[1]The solid nature requires dissolution in an appropriate solvent for column loading.
Polarity Generally non-polar. The symmetrical arrangement of halogen atoms can influence its interaction with polar stationary phases.[2]Normal-phase chromatography with a polar stationary phase (silica gel) and a non-polar mobile phase is the method of choice.[3][4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform.[5]A wide range of organic solvents can be used for the mobile phase, but a low-polarity solvent system will be required for effective separation.
Melting Point 36 °C[1]This low melting point indicates that the compound can be handled as a liquid if slightly warmed, which may be advantageous for certain loading techniques.
Boiling Point 209 °C[1]The high boiling point makes post-chromatography solvent removal straightforward.
The Logic of Normal-Phase Chromatography for Halogenated Aromatics

Normal-phase chromatography separates compounds based on their polarity.[3] The stationary phase, typically silica gel, is highly polar due to the presence of silanol groups (Si-OH). The mobile phase is a non-polar solvent or a mixture of non-polar solvents.[4]

In the context of purifying this compound, the separation mechanism is as follows:

  • Adsorption: The slightly polar character of the C-F and C-Br bonds in the target molecule will lead to weak interactions with the polar silica gel.

  • Elution: A non-polar mobile phase will effectively compete for these interaction sites, carrying the non-polar this compound through the column. More polar impurities will have stronger interactions with the silica gel and will thus elute more slowly.[4]

Section 2: Step-by-Step Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Collection tubes

  • UV lamp for TLC visualization

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup TLC 1. TLC Analysis Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution Loading->Elution Collection 5. Fraction Collection Elution->Collection TLC_Fractions 6. TLC of Fractions Collection->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The key to a successful column is finding a solvent system that provides good separation on a TLC plate.[6] The ideal Rf value for the desired compound is between 0.2 and 0.4.[7]

  • Prepare a stock solution of your crude material by dissolving a small amount in a few drops of dichloromethane.

  • Spot the TLC plate: Use a capillary tube to spot the crude mixture onto the baseline of a TLC plate.[8]

  • Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system.[6][8] Start with a very non-polar solvent and gradually increase the polarity.

    • System 1 (Non-polar): 100% Hexanes

    • System 2 (Slightly more polar): 1-2% Ethyl acetate in Hexanes

    • System 3 (Moderately polar): 5% Ethyl acetate in Hexanes

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp.[6]

  • Select the optimal system: Choose the solvent system that gives your product an Rf of ~0.3 and separates it well from impurities.[7]

Step 2: Packing the Column

Proper column packing is crucial to avoid channeling and ensure good separation.

  • Choose your column: For 1g of crude material, a column with a diameter of 2-3 cm is appropriate.

  • Slurry packing:

    • In a beaker, mix silica gel with your chosen non-polar eluent (e.g., hexanes) to form a slurry.

    • With the stopcock closed, pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

Step 3: Loading the Sample

  • Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.

  • Wet loading: Carefully add the dissolved sample to the top of the column using a pipette.

  • Rinse: Rinse the flask with a small amount of the loading solvent and add it to the column to ensure all the material is transferred.

  • Elute the loading solvent: Allow the loading solvent to run into the silica bed until the sand layer is just exposed.

Step 4: Elution and Fraction Collection

  • Add the mobile phase: Carefully add your optimized mobile phase to the column.

  • Apply pressure: Use gentle air pressure to maintain a steady flow rate. A good flow rate is typically a few centimeters of solvent level decrease per minute.[9]

  • Collect fractions: Begin collecting fractions in test tubes. The size of the fractions will depend on the column size and the separation. For a 2-3 cm diameter column, 10-15 mL fractions are a good starting point.

Step 5: Analysis of Fractions

  • TLC analysis: Spot every few fractions on a TLC plate and develop it in your chosen solvent system.

  • Identify pure fractions: Use a UV lamp to identify the fractions that contain your pure product.

  • Combine and evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Section 3: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: My compound is very non-polar and has a high Rf even in 100% hexanes. What should I do?

A1: If the separation from other non-polar impurities is good, a high Rf may not be a problem.[10] However, if you need to decrease the Rf, you can consider using a less polar stationary phase like alumina, or a more polar non-polar solvent if such a thing exists in your lab's inventory (a nuanced choice). For practical purposes, if your compound is moving too fast in hexanes, you are likely dealing with very non-polar impurities, and separation will be challenging. In such cases, meticulous technique is key.

Q2: I'm not seeing any spots on my TLC plate after running the column. Where is my compound?

A2: There are several possibilities:

  • The compound is still on the column: If your solvent system is not polar enough, the compound may not have eluted. Try flushing the column with a more polar solvent (e.g., 10% ethyl acetate in hexanes) and re-analyzing the fractions.

  • The compound decomposed on the silica gel: While this compound is generally stable, some compounds can degrade on acidic silica. You can test for this by spotting your crude material on a TLC plate and letting it sit for an hour before developing.[10] If degradation is observed, consider using a deactivated silica gel or a different stationary phase like alumina.

  • The concentration is too low: Your fractions may be too dilute to see on the TLC plate. Try concentrating a few fractions and re-spotting.[10]

Q3: All my fractions contain a mixture of my product and an impurity. How can I improve the separation?

A3: This indicates poor resolution. Consider the following:

  • Optimize the solvent system: Even small changes in the mobile phase composition can significantly impact separation. Try decreasing the polarity of your eluent.

  • Use a longer column: A longer column provides more surface area for interactions, which can improve separation.

  • Change the stationary phase: If silica gel is not providing adequate separation, you could explore other options. For halogenated aromatic compounds, stationary phases that can engage in pi-pi interactions, such as phenyl- or PFP-bonded silica, might offer different selectivity.[11][12]

Troubleshooting Common Problems
ProblemPotential Cause(s)Solution(s)
Poor separation of spots on TLC The polarity of the solvent system is not optimal.Systematically vary the ratio of polar to non-polar solvent. Test different solvent systems (e.g., diethyl ether/hexanes).
Streaking of spots on TLC The sample is too concentrated, or the compound is interacting strongly with the silica gel.Dilute the sample before spotting. Add a small amount of a slightly more polar solvent to the mobile phase.
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[9] For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate.
Cracks in the silica bed The column was packed improperly, or the solvent polarity was changed too abruptly.Repack the column carefully. If running a gradient, ensure the polarity change is gradual.
Low recovery of the product The compound is irreversibly adsorbed to the silica, or it is too volatile and was lost during solvent evaporation.If adsorption is suspected, consider a less active stationary phase. During evaporation, use a lower temperature and pressure.

Section 4: References

  • This compound CAS#: 139215-43-3 - ChemicalBook. --INVALID-LINK--

  • Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem. --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. --INVALID-LINK--

  • CAS 64695-78-9: 1,2-Dibromo-4,5-difluorobenzene - Cymit Química S.L. --INVALID-LINK--

  • Technical Support Center: Purification of Halogenated Naphthyridine Compounds - Benchchem. --INVALID-LINK--

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. --INVALID-LINK--

  • 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. --INVALID-LINK--

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  • This compound, 97 | 101051-60-9 - ChemicalBook. --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. --INVALID-LINK--

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. --INVALID-LINK--

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. --INVALID-LINK--

  • 1,2-Dibromo-5-(difluoromethoxy)-3-ethylbenzene - PubChem - NIH. --INVALID-LINK--

  • 1,2-Dibromo-4,5-difluorobenzene 98 64695-78-9 - Sigma-Aldrich. --INVALID-LINK--

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. --INVALID-LINK--

  • Technical Support Center: 1-Bromo-3,5-difluorobenzene-d3 Standard - Benchchem. --INVALID-LINK--

  • Thin-Layer Chromatography (TLC) User Guide - J&K Scientific LLC. --INVALID-LINK--

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  • Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • column chromatography & purification of organic compounds - YouTube. --INVALID-LINK--

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. --INVALID-LINK--

  • CHEM 344 Thin Layer Chromatography. --INVALID-LINK--

  • CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem. --INVALID-LINK--

  • An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications in Scientific Research - Benchchem. --INVALID-LINK--

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. --INVALID-LINK--

  • Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) - SciSpace. --INVALID-LINK--

  • 1-Bromo-3,5-difluorobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals. --INVALID-LINK--

  • 3,5-Difluoro-1,2-dibromobenzene - CAS:10105-60-9 - Sunway Pharm Ltd. --INVALID-LINK--

References

Preventing debromination of 1,2-Dibromo-3,5-difluorobenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,2-Dibromo-3,5-difluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but challenging reagent. Our goal is to provide you with field-proven insights and actionable protocols to minimize unwanted side reactions, particularly debromination, ensuring the success and integrity of your experiments.

Section 1: Troubleshooting Guide - Diagnosing & Solving Debromination

This section is formatted as a direct Q&A to address the most pressing issues encountered during experimentation.

Question: My Suzuki-Miyaura cross-coupling reaction is yielding significant amounts of the mono-brominated (1-Bromo-3,5-difluorobenzene) and fully debrominated (1,3-difluorobenzene) byproducts. What is causing this and how can I fix it?

Answer:

This is a classic problem arising from the reactivity of polyhalogenated aromatics.[1][2][3] The formation of both mono-bromo and fully debrominated species points to two distinct but related issues: hydrodehalogenation and challenges in controlling reaction selectivity.

Primary Causes & Solutions:

  • Protonolysis of the Organometallic Intermediate: The most common cause of hydrodehalogenation (replacement of -Br with -H) is the presence of trace protic sources (like water) that quench the organopalladium intermediate or the boronic acid species.

  • Catalyst and Ligand Choice: The catalyst system may be too reactive or not selective enough, leading to double oxidative addition or side reactions.

  • Base Selection: The base is not just an activator for the boronic acid; it can also influence side reactions. Some bases can generate species that act as hydride donors.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation & Solution Pathway cluster_2 Outcome Start High Debromination in Suzuki Coupling Check_Reagents 1. Verify Reagent Purity & Dryness - Use anhydrous solvents (e.g., freshly distilled THF, dioxane) - Dry boronic acid and base under vacuum Start->Check_Reagents Start Here Check_Base 2. Evaluate Base - Switch to a weaker, non-nucleophilic base (e.g., K3PO4, CsF, K2CO3) Check_Reagents->Check_Base If problem persists Check_Catalyst 3. Optimize Catalyst System - Lower catalyst loading (e.g., 1-2 mol%) - Use a bulkier phosphine ligand (e.g., SPhos, XPhos) Check_Base->Check_Catalyst If problem persists Check_Temp 4. Reduce Reaction Temperature - Start at room temp and slowly increase if needed - Target lowest effective temperature (e.g., 60-80°C) Check_Catalyst->Check_Temp If problem persists Success Selective Mono-Coupling Achieved Check_Temp->Success Resolution G cluster_0 Factors Promoting Debromination cluster_1 Outcome A Electronic Effects - Strong -I effect of Fluorine - Polarized C-Br bonds Debromination Unwanted Debromination (Loss of one or both Br atoms) A->Debromination B Steric Effects - ortho-Dibromo strain - Lower bond dissociation energy B->Debromination C Reaction Conditions - Protic impurities - Highly reactive catalysts - High temperatures C->Debromination

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Dibromo-3,5-difluorobenzene, a key intermediate in various synthetic applications. We will explore the theoretical underpinnings of the observed spectral features, compare its NMR data with a structurally similar compound, and provide a detailed experimental protocol for acquiring high-quality spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Introduction

This compound (CAS No. 101051-60-9) is a substituted aromatic compound whose structural confirmation relies heavily on NMR spectroscopy.[1] The presence of multiple halogens (bromine and fluorine) creates a unique electronic environment, leading to characteristic chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. Understanding these spectral nuances is crucial for verifying its synthesis and purity.[2][3] This guide will dissect these features, offering a comparative perspective with 1,2-Dibromo-4,5-difluorobenzene to highlight the impact of substituent positioning on NMR parameters.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct proton signals in the aromatic region, typically between δ 6.5 and 8.0 ppm.[4] The protons at the C4 and C6 positions are chemically non-equivalent due to their different proximities to the bromine and fluorine substituents.

Expected Splitting Patterns:

The proton at C4 (H4) is expected to be a doublet of doublets, split by the adjacent fluorine at C3 and the meta-coupled proton at C6. The proton at C6 (H6) will also appear as a doublet of doublets, split by the adjacent fluorine at C5 and the meta-coupled proton at C4. The magnitude of the proton-fluorine coupling constants (J-values) is a key diagnostic feature.[5]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity and heavy-atom effect of the halogen substituents.[6] The carbons directly bonded to fluorine (C3 and C5) will show large one-bond carbon-fluorine couplings (¹JCF), while other carbons will exhibit smaller, long-range couplings.[7][8][9] The presence of both fluorine and protons can lead to complex spectra in standard proton-decoupled experiments due to long-range carbon-fluorine couplings.[10]

Comparative Analysis: this compound vs. 1,2-Dibromo-4,5-difluorobenzene

To illustrate the sensitivity of NMR to isomerism, we compare the expected spectral data of this compound with its isomer, 1,2-Dibromo-4,5-difluorobenzene.

Parameter This compound (Predicted) 1,2-Dibromo-4,5-difluorobenzene (Experimental/Predicted) [11][12][13]
¹H Chemical Shifts (ppm) Two distinct signals in the aromatic region.A single signal (triplet due to fluorine coupling) in the aromatic region.
¹H Multiplicity Two doublet of doublets.One triplet.
¹³C Chemical Shifts (ppm) Six distinct signals.Four distinct signals due to symmetry.
Key ¹JCF (Hz) Large couplings for C3 and C5.Large couplings for C4 and C5.

This comparison underscores how the symmetry of 1,2-Dibromo-4,5-difluorobenzene simplifies its NMR spectra compared to the less symmetric this compound.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for the analysis of this compound.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that will not obscure the analyte signals. Deuterated chloroform (CDCl₃) is a common choice. The chemical shifts of residual protons in deuterated solvents are well-documented and can serve as an internal reference.[14] Aromatic solvents like deuterated benzene (C₆D₆) can induce shifts (Aromatic Solvent Induced Shifts - ASIS) which may help in resolving overlapping signals.[15]

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[16]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

II. NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-5 seconds.

  • Number of Scans (NS) : 8-16.

  • Spectral Width (SW) : 16 ppm (centered around 5 ppm).

¹³C NMR:

  • Pulse Program : A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Number of Scans (NS) : 1024 or more, depending on the sample concentration.

  • Spectral Width (SW) : 250 ppm (centered around 100 ppm).

III. Data Processing
  • Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure accurate integration.

  • Referencing : Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking : Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts and coupling constants.

Visualization of Key Concepts

To aid in understanding the structural relationships and experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

G NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) NMRacq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMRacq Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) NMRacq->Processing Generate FID Analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) Processing->Analysis Generate Spectrum Structure Structure Elucidation Analysis->Structure Interpret Data

Caption: A simplified workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. The distinct chemical shifts, multiplicities, and coupling constants, particularly the through-bond and through-space interactions with fluorine, allow for unambiguous characterization. By comparing its spectra with that of an isomer, we can appreciate the profound impact of substituent placement on the magnetic environment of the nuclei. The provided experimental protocol serves as a robust starting point for researchers to obtain high-resolution NMR data, which is essential for the confident identification and quality control of this and other complex organic molecules.

References

The Analytical Triad: A Comparative Guide to High-Resolution Mass Spectrometry, GC-MS, and NMR for the Characterization of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of halogenated aromatic compounds are paramount. These molecules are common intermediates and building blocks in medicinal chemistry and materials science. 1,2-Dibromo-3,5-difluorobenzene, a compound with a complex substitution pattern, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) with established alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and protocols.

The Analytical Challenge: Unraveling the Structure of this compound

This compound (C₆H₂Br₂F₂) is a small, nonpolar molecule. Its analysis requires techniques that can provide unambiguous molecular formula determination, clear differentiation from isomers, and structural information based on connectivity. The presence of bromine and fluorine isotopes (⁷⁹Br, ⁸¹Br, and ¹⁹F) creates a distinct isotopic signature that is a key feature in its mass spectrometric analysis.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation

HRMS is a powerful technique for determining the elemental composition of a sample with high precision.[1] For a molecule like this compound, HRMS, particularly with an Orbitrap mass analyzer, offers unparalleled mass accuracy and resolution, enabling the confident determination of its molecular formula.[2][3][4]

Causality in Experimental Choices for HRMS Analysis

The choice of ionization technique and mass analyzer is critical for the successful HRMS analysis of small, nonpolar molecules.

  • Ionization Technique: While Electrospray Ionization (ESI) is a common soft ionization technique, it is generally less effective for nonpolar compounds.[5] Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for such molecules as it utilizes gas-phase ion-molecule reactions.[6] However, for volatile compounds like this compound, direct analysis via Gas Chromatography coupled with a high-resolution mass spectrometer using Electron Ionization (EI) is a robust approach. EI, although a "hard" ionization technique, provides reproducible fragmentation patterns that act as a molecular fingerprint.[7][8]

  • Mass Analyzer: Orbitrap and Time-of-Flight (TOF) analyzers are the two most common types used in HRMS. Orbitrap instruments are known for their exceptional resolution and mass accuracy, which is crucial for resolving the isotopic pattern of the two bromine atoms in the target molecule and differentiating it from other potential elemental compositions with the same nominal mass.[2][3][4]

Predicted High-Resolution Mass Spectrum and Fragmentation

The electron ionization mass spectrum of 1-Bromo-3,5-difluorobenzene, an isomer of the target molecule, is available in the NIST WebBook and shows a prominent molecular ion peak.[4] For this compound, the molecular ion (M⁺˙) will appear as a characteristic triplet due to the presence of two bromine atoms (⁷⁹Br₂ ≈ 25%, ⁷⁹Br⁸¹Br ≈ 50%, ⁸¹Br₂ ≈ 25%).

Key Predicted Fragments:

  • [M-Br]⁺: Loss of a bromine radical is a common fragmentation pathway for halogenated aromatic compounds.

  • [M-Br₂]⁺˙: Subsequent loss of the second bromine atom.

  • [C₆H₂F₂]⁺˙: The dibrominated molecular ion.

  • [C₅HF₂]⁺: Loss of a CBr fragment.

  • [C₆H₂F]⁺: Loss of a fluorine atom, although less favorable than bromine loss.

The fragmentation of fluorinated benzenes can be complex, involving rearrangements and the loss of neutral fragments like CF₂.[9]

Experimental Protocol: GC-HRMS of this compound

This protocol is adapted from established methods for similar halogenated aromatic compounds.[1][10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • HRMS Conditions:

    • Mass Spectrometer: Thermo Scientific Orbitrap Exploris 120 Mass Spectrometer or equivalent.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Resolution: 120,000 (FWHM) at m/z 200.

    • Mass Accuracy: < 3 ppm.

Comparison with Alternative Analytical Techniques

While HRMS provides definitive molecular formula information, a comprehensive analysis often involves complementary techniques.

Technique Principle Strengths for this compound Limitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high precision.- Unambiguous molecular formula determination.- Isotopic pattern confirmation (presence of two bromine atoms).- High sensitivity.- Limited structural information for isomers without fragmentation analysis.- Requires ionization, which can be challenging for some molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.- Excellent separation of isomers.- Provides characteristic fragmentation patterns for identification.- Quantitative analysis is straightforward.- Lower mass resolution compared to HRMS.- Potential for co-elution with matrix components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information (connectivity of atoms).- ¹H, ¹³C, and ¹⁹F NMR are all applicable.- Non-destructive technique.- Lower sensitivity compared to mass spectrometry.- Requires higher sample concentrations.- Complex spectra can be challenging to interpret.

In-Depth Look at Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse technique for the analysis of volatile and semi-volatile organic compounds.[10] The coupling of gas chromatography for separation with mass spectrometry for detection makes it a powerful tool for both qualitative and quantitative analysis.

Experimental Protocol: GC-MS Analysis

The GC conditions outlined in the HRMS protocol are directly applicable. For the mass spectrometer, a standard quadrupole analyzer can be used.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

The resulting mass spectrum will provide a fragmentation pattern that can be compared to spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would all provide valuable information.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, each corresponding to a single proton. The coupling patterns (splitting) will provide information about the neighboring fluorine atoms.

  • ¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms in the benzene ring. The chemical shifts will be influenced by the attached bromine and fluorine atoms.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The spectrum will show two signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Published NMR data for 1,2-Dibromo-4,5-difluorobenzene, a close isomer, can be found in spectral databases and provides a reference for the expected chemical shifts and coupling constants.[11][12]

Visualizing the Analytical Workflow

The selection of an analytical technique is often a multi-step process based on the specific information required.

Analytical_Workflow cluster_hrms HRMS Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis HRMS_Start Sample Introduction (GC or Direct Infusion) Ionization Ionization (EI or APCI) HRMS_Start->Ionization Mass_Analyzer Mass Analysis (Orbitrap) Ionization->Mass_Analyzer Data_Analysis_HRMS Data Analysis: - Exact Mass - Isotopic Pattern - Molecular Formula Mass_Analyzer->Data_Analysis_HRMS GC_Separation GC Separation of Isomers MS_Detection MS Detection (Quadrupole) GC_Separation->MS_Detection Data_Analysis_GCMS Data Analysis: - Retention Time - Fragmentation Pattern MS_Detection->Data_Analysis_GCMS NMR_Sample Sample Preparation (in deuterated solvent) NMR_Acquisition ¹H, ¹³C, ¹⁹F NMR Acquisition NMR_Sample->NMR_Acquisition Data_Analysis_NMR Data Analysis: - Chemical Shifts - Coupling Constants - Structure Elucidation NMR_Acquisition->Data_Analysis_NMR Start Analytical Problem: Characterize this compound Start->HRMS_Start Need Molecular Formula Start->GC_Separation Need Isomer Separation/Quantification Start->NMR_Sample Need Detailed Structure

References

A Senior Application Scientist's Guide to the Analytical Validation of 1,2-Dibromo-3,5-difluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and rigorous analytical validation of key intermediates are paramount. 1,2-Dibromo-3,5-difluorobenzene is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the unique substitution pattern of electron-withdrawing fluorine and bromine atoms, which can influence the electronic properties and metabolic stability of a target molecule. This guide provides an in-depth comparison of synthetic routes to this compound and a comprehensive overview of its analytical validation.

Unveiling the Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. Here, we compare a reliable, multi-step synthesis via a Sandmeyer reaction with a more direct, yet potentially less selective, electrophilic bromination.

Primary Synthetic Route: A Two-Step Approach from 3,4-Difluoroaniline

A robust and frequently employed method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction.[1][2] This reaction proceeds via the diazotization of a primary aromatic amine, followed by decomposition of the diazonium salt in the presence of a copper(I) halide.[1] For the synthesis of this compound, a logical precursor is 3,4-difluoroaniline, which would first be brominated and then subjected to the Sandmeyer reaction.

Workflow for the Primary Synthetic Route

A 3,4-Difluoroaniline B Bromination (e.g., Br2, HOAc) A->B C 2,3-Dibromo-4,5-difluoroaniline B->C D Diazotization (NaNO2, HBr, 0-5 °C) C->D E Aryl Diazonium Salt D->E F Sandmeyer Reaction (CuBr, HBr) E->F G This compound F->G

Caption: Primary synthesis of this compound.

The rationale for this multi-step approach lies in the directing effects of the substituents on the aromatic ring. The amino group of 3,4-difluoroaniline is a powerful ortho-, para-director. Bromination is therefore expected to occur at the positions ortho and para to the amine. Subsequent replacement of the amino group with bromine via the Sandmeyer reaction provides a controlled route to the desired 1,2-dibromo substitution pattern.

Alternative Synthetic Route: Direct Electrophilic Bromination of 1,2-Difluorobenzene

A more direct, though potentially less regioselective, approach is the direct electrophilic bromination of 1,2-difluorobenzene.[3] Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution.[3] Therefore, bromination of 1,2-difluorobenzene could potentially yield the desired 1,2-dibromo-4,5-difluorobenzene isomer, along with other isomers.

Workflow for the Alternative Synthetic Route

A 1,2-Difluorobenzene B Electrophilic Bromination (e.g., Br2, FeBr3) A->B C Mixture of Isomers (including this compound) B->C D Isomeric Separation (e.g., Fractional Distillation, Chromatography) C->D E This compound D->E

Caption: Alternative synthesis of this compound.

The primary challenge with this approach is controlling the regioselectivity of the bromination. The presence of two directing fluorine atoms can lead to a mixture of dibrominated products, necessitating a potentially challenging purification step to isolate the desired isomer.

FeaturePrimary Route (Sandmeyer)Alternative Route (Direct Bromination)
Starting Material 3,4-Difluoroaniline1,2-Difluorobenzene
Number of Steps 2 (Bromination, Sandmeyer)1 (plus purification)
Regioselectivity Generally high and predictablePotentially low, leading to isomeric mixtures
Purification Typically straightforwardMay require extensive purification
Scalability Well-established and scalableMay be challenging to scale due to purification needs
Overall Yield Potentially higher for the desired isomerMay be lower for the desired isomer after purification

Rigorous Analytical Validation: Ensuring Purity and Identity

The definitive confirmation of the synthesis of this compound requires a multi-pronged analytical approach. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the final product.

Analytical Validation Workflow

A Synthesized Product B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR B->D E ¹³C NMR B->E F ¹⁹F NMR B->F G GC-MS C->G H HPLC C->H I Final Validated Product

Caption: Workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon-fluorine couplings will be particularly diagnostic.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that provides a distinct signal for each unique fluorine environment in the molecule.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and for confirming the molecular weight of the target molecule.[6][7] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic signature of the two bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for the final purity assessment of the synthesized compound, particularly for identifying any non-volatile impurities.[8][9] A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or degradation products.

Experimental Protocols

Synthesis of this compound (Primary Route)

Step 1: Bromination of 3,4-Difluoroaniline

  • Dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield the crude 2,3-dibromo-4,5-difluoroaniline.

Step 2: Sandmeyer Reaction of 2,3-Dibromo-4,5-difluoroaniline

  • Suspend 2,3-dibromo-4,5-difluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Warm the reaction mixture to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to afford this compound.

Analytical Validation Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and fragmentation pattern. Quantify purity based on the relative peak area.

HPLC Analysis

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile or methanol. For example, start with 50:50 acetonitrile:water and ramp to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Conclusion

The synthesis and analytical validation of this compound require careful consideration of the synthetic strategy and a comprehensive analytical approach. The two-step synthesis via bromination of 3,4-difluoroaniline followed by a Sandmeyer reaction offers a more controlled and predictable route compared to the direct bromination of 1,2-difluorobenzene. Rigorous analytical validation using a combination of NMR, GC-MS, and HPLC is crucial to unequivocally confirm the structure and ensure the high purity required for its application in pharmaceutical and agrochemical research and development.

References

A Senior Application Scientist's Guide to 1,2-Dibromo-3,5-difluorobenzene and 1,2-Dibromo-4,5-difluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two structurally similar yet electronically distinct building blocks: 1,2-Dibromo-3,5-difluorobenzene and 1,2-Dibromo-4,5-difluorobenzene. By understanding their nuanced differences in reactivity, researchers can make more informed decisions in the design and execution of complex synthetic routes.

Introduction to the Isomers

This compound and 1,2-Dibromo-4,5-difluorobenzene are polyhalogenated aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of both bromine and fluorine atoms on the benzene ring provides multiple reaction sites for functionalization, including cross-coupling reactions, lithiation, and nucleophilic aromatic substitution.

The key distinction between these two isomers lies in the substitution pattern of the fluorine atoms relative to the bromine atoms. This seemingly subtle difference has profound implications for the electronic properties of the molecules, which in turn governs their reactivity and regioselectivity in various chemical transformations.

Table 1: Physical and Chemical Properties

PropertyThis compound1,2-Dibromo-4,5-difluorobenzene
CAS Number 101051-60-964695-78-9
Molecular Formula C₆H₂Br₂F₂C₆H₂Br₂F₂
Molecular Weight 271.88 g/mol 271.88 g/mol
Appearance Not specified in search resultsWhite crystalline solid
Melting Point Not specified in search results33-35 °C

Comparative Reactivity Analysis

The differential placement of the highly electronegative fluorine atoms in the two isomers leads to distinct electronic environments for the carbon-bromine (C-Br) bonds and the aromatic protons. These differences are the primary drivers of their divergent reactivity profiles.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.[4] The reactivity of aryl halides in this reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring.[5] Electron-withdrawing groups generally enhance the rate of the oxidative addition step, which is often rate-determining.[6]

  • 1,2-Dibromo-4,5-difluorobenzene: In this isomer, the two fluorine atoms are situated para and meta to one C-Br bond, and ortho and meta to the other. The strong electron-withdrawing inductive effect of the fluorine atoms is expected to render the C-Br bonds more electrophilic and thus more reactive towards oxidative addition with a palladium(0) catalyst. However, the ortho-fluorine atom can also introduce steric hindrance, potentially impeding the approach of the bulky catalyst.[4]

  • This compound: Here, the fluorine atoms are positioned meta to both C-Br bonds. This placement results in a less pronounced activation of the C-Br bonds compared to the 4,5-difluoro isomer. Consequently, this compound is anticipated to be less reactive in Suzuki-Miyaura coupling reactions.

Regioselectivity: In cases of mono-coupling, the relative reactivity of the two C-Br bonds becomes important. For 1,2-dibromo-4,5-difluorobenzene, the C-Br bond at the C1 position is flanked by an ortho-fluorine, which may sterically hinder its reaction, potentially favoring coupling at the C2 position. For this compound, the two C-Br bonds are electronically similar, and achieving high regioselectivity for mono-arylation might be challenging.

Caption: Catalytic cycle of Suzuki-Miyaura coupling and expected reactivity.

Lithiation and Grignard Reagent Formation

Organolithium and Grignard reagents are powerful nucleophiles and strong bases, essential for the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8] The formation and stability of these organometallic species are highly dependent on the electronic and steric environment of the starting aryl halide.

Lithium-Halogen Exchange: This reaction is a rapid process that typically occurs at low temperatures.[9] The rate of exchange generally follows the trend I > Br > Cl > F. For both isomers, the bromine atoms will be the primary sites of exchange. The electron-withdrawing fluorine atoms can influence the stability of the resulting aryllithium species.

  • 1,2-Dibromo-4,5-difluorobenzene: The fluorine atoms in the ortho and para positions relative to the lithium center can stabilize the negative charge through their inductive effect, making the formation of the aryllithium species more favorable.

  • This compound: With fluorine atoms in the meta position, the stabilizing inductive effect on the aryllithium intermediate is less pronounced.

Directed ortho-Lithiation (DoM): Fluorine is a known ortho-directing group in deprotonation reactions.[10][11] This presents a potential side reaction or an alternative functionalization pathway.

  • 1,2-Dibromo-4,5-difluorobenzene: The protons on this ring are adjacent to fluorine atoms, making them susceptible to deprotonation by strong bases like organolithiums, especially at higher temperatures.[12]

  • This compound: The protons are also adjacent to fluorine atoms and are therefore acidic.

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal.[4] The reactivity follows the same trend as lithium-halogen exchange.

  • For both isomers, the Grignard reagent will form at one of the C-Br bonds. The presence of the electron-withdrawing fluorine atoms can make the formation of the Grignard reagent more challenging compared to non-fluorinated analogs, as they decrease the electron density at the carbon center, making the oxidative insertion of magnesium more difficult.

G cluster_0 Organometallic Reagent Formation cluster_1 Reactivity Comparison Aryl Bromide Aryl Bromide Lithium-Halogen Exchange Lithium-Halogen Exchange Aryl Bromide->Lithium-Halogen Exchange n-BuLi, low temp Grignard Formation Grignard Formation Aryl Bromide->Grignard Formation Mg, THF Directed ortho-Lithiation Directed ortho-Lithiation Aryl Bromide->Directed ortho-Lithiation Strong Base, higher temp 1,2-Dibromo-4,5-difluorobenzene 1,2-Dibromo-4,5-difluorobenzene More favorable lithiation (Inductive stabilization) More favorable lithiation (Inductive stabilization) 1,2-Dibromo-4,5-difluorobenzene->More favorable lithiation (Inductive stabilization) This compound This compound Less favorable lithiation Less favorable lithiation This compound->Less favorable lithiation

Caption: Pathways for organometallic reagent formation and expected reactivity.

Experimental Protocols

The following are generalized, self-validating experimental protocols for key transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Dibromodifluorobenzene isomer (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dibromodifluorobenzene isomer, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Lithium-Halogen Exchange and Trapping Protocol

Materials:

  • Dibromodifluorobenzene isomer (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibromodifluorobenzene isomer in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Applications in Synthesis

The choice between this compound and 1,2-dibromo-4,5-difluorobenzene is dictated by the desired substitution pattern of the final product and the intended synthetic strategy.

  • 1,2-Dibromo-4,5-difluorobenzene is a valuable precursor for the synthesis of discotic liquid crystals, where the 1,2,4,5-substitution pattern is crucial for achieving the desired molecular symmetry and self-assembly properties.[13][14][15] It is also used in the synthesis of organic light-emitting diode (OLED) materials and agrochemical fungicides where the specific arrangement of substituents is key to their function.[3][16][17]

  • This compound can be employed in the synthesis of triarylamine derivatives for use as charge transport materials in electronic devices.[18] The meta-difluoro substitution pattern can impart specific electronic properties and influence the molecular geometry of the final products.

Conclusion

While this compound and 1,2-dibromo-4,5-difluorobenzene are isomeric compounds, their reactivity in common synthetic transformations is distinct due to the differing electronic and steric environments created by the fluorine substituents. 1,2-Dibromo-4,5-difluorobenzene is generally expected to be more reactive in palladium-catalyzed cross-coupling reactions due to the stronger activation of the C-Br bonds. Conversely, the formation of organolithium species may also be more favorable with this isomer due to better inductive stabilization.

A thorough understanding of these nuances allows synthetic chemists to strategically select the appropriate isomer to achieve their desired target molecules with greater efficiency and control. The provided protocols serve as a starting point for the exploration of the rich chemistry of these versatile building blocks.

References

A Senior Application Scientist's Guide to the Analysis and Comparison of 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Building Block

1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern, featuring two adjacent bromine atoms and two meta-difluoro groups, offers a platform for regioselective functionalization, making it a key intermediate in the construction of complex molecular architectures. The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions, enabling chemists to introduce a variety of substituents in a controlled manner. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, compares its performance with a common alternative, and offers detailed experimental protocols for its characterization.

A Deep Dive into the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides a detailed summary of the quality and purity of a chemical substance. For researchers and drug development professionals, understanding the nuances of a CoA is paramount to ensuring the reliability and reproducibility of their experiments. Below is an example of a comprehensive CoA for a representative batch of this compound, followed by an expert interpretation of each section.

Sample Certificate of Analysis

Product Name: This compound
CAS Number: 139215-43-3
Molecular Formula: C₆H₂Br₂F₂
Molecular Weight: 271.89 g/mol
Batch Number: BDB-202512-001
Appearance: White to light yellow crystalline powder
Melting Point: 36 - 39 °C[1]
Analytical Test Specification Result
Purity (by GC-MS) ≥ 98.0%99.2%
Identity (¹H NMR) Conforms to structureConforms
Identity (¹³C NMR) Conforms to structureConforms
Identity (¹⁹F NMR) Conforms to structureConforms
Purity (by HPLC) ≥ 98.0%99.5%
Residual Solvents (GC-HS) ≤ 0.5% total0.15% (Hexane)
Interpretation of the CoA
  • Identity and Physical Properties: The initial section confirms the identity of the compound through its name, CAS number, molecular formula, and weight. The appearance and melting point provide a preliminary assessment of its physical form and purity. A sharp melting point range, as seen in this example, is indicative of a high-purity substance.

  • Purity by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[2] The chromatogram (a hypothetical representation of which would be included in a real CoA) would show a major peak corresponding to the target compound and potentially minor peaks for any impurities. The purity is calculated as the area percentage of the main peak relative to the total peak area. A purity of 99.2% by GC-MS is considered high for a synthetic intermediate.

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This analysis confirms the presence and environment of hydrogen atoms. For this compound, the spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the neighboring fluorine atoms.

    • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom, with their chemical shifts and splitting patterns affected by the attached bromine and fluorine atoms.

    • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for confirming the presence and chemical environment of the fluorine atoms.[3] The spectrum provides valuable information about the electronic structure of the molecule.

  • Purity by High-Performance Liquid Chromatography (HPLC): HPLC is another essential technique for purity determination, particularly for non-volatile impurities that may not be detected by GC.[4] A high purity value by HPLC (99.5% in this example) complements the GC-MS data and provides a more complete picture of the compound's purity.

  • Residual Solvents: This analysis, typically performed by headspace GC (GC-HS), identifies and quantifies any solvents remaining from the synthesis and purification process. Low levels of residual solvents are crucial, especially in drug development, as they can be toxic or interfere with subsequent reactions.

Comprehensive Analytical Workflow

The quality control of this compound involves a multi-step analytical workflow to ensure its identity, purity, and consistency.

Analytical Workflow cluster_0 Incoming Material cluster_1 Initial Assessment cluster_2 Chromatographic Purity cluster_3 Structural Confirmation cluster_4 Final Approval Raw Material Raw Material Visual Inspection Visual Inspection Raw Material->Visual Inspection Melting Point Melting Point Visual Inspection->Melting Point GC-MS GC-MS Melting Point->GC-MS HPLC HPLC Melting Point->HPLC NMR Spectroscopy NMR Spectroscopy GC-MS->NMR Spectroscopy HPLC->NMR Spectroscopy CoA Generation CoA Generation NMR Spectroscopy->CoA Generation Release Release CoA Generation->Release

Caption: Comprehensive analytical workflow for the quality control of this compound.

Comparative Analysis: this compound vs. 1,2-Dibromo-4,5-difluorobenzene

In the realm of synthetic chemistry, the choice of starting material can significantly impact the efficiency and outcome of a reaction. A common alternative to this compound is its isomer, 1,2-Dibromo-4,5-difluorobenzene (CAS: 64695-78-9) . While structurally similar, the different substitution patterns of the fluorine atoms lead to distinct electronic properties and, consequently, different reactivity profiles in key synthetic transformations such as palladium-catalyzed cross-coupling reactions.

Performance in Cross-Coupling Reactions

The Suzuki-Miyaura and Sonogashira coupling reactions are fundamental tools for the formation of carbon-carbon bonds.[5][6] The reactivity of the aryl halide in these reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition, the rate-determining step in many cross-coupling reactions.

Reaction Coupling Partner This compound (Expected Yield) 1,2-Dibromo-4,5-difluorobenzene (Expected Yield) Rationale for Reactivity Difference
Suzuki-Miyaura Phenylboronic AcidGood to ExcellentExcellentThe fluorine atoms in the 4- and 5-positions of the alternative isomer exert a stronger electron-withdrawing effect on the carbon-bromine bonds, making them more susceptible to oxidative addition by the palladium catalyst.
Sonogashira PhenylacetyleneGoodGood to ExcellentSimilar to the Suzuki-Miyaura reaction, the enhanced electrophilicity of the carbon-bromine bonds in 1,2-Dibromo-4,5-difluorobenzene is expected to lead to a more facile reaction.

It is important to note that while electronic effects are a primary driver of reactivity, steric hindrance can also play a role. However, in these isomers, the steric environment around the bromine atoms is comparable.

Typical Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound and its alternatives.

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Analysis Reactants Aryl Halide (e.g., this compound) Boronic Acid Base Inert Atmosphere Degas and place under Inert Atmosphere (N₂ or Ar) Reactants->Inert Atmosphere Catalyst Palladium Catalyst Ligand Catalyst->Inert Atmosphere Solvent Anhydrous Solvent Solvent->Inert Atmosphere Heating Heat to Reaction Temperature Inert Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization Purity Analysis HPLC, GC-MS Characterization->Purity Analysis

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a guide for the analytical characterization of this compound. These methods are based on established procedures for similar halogenated aromatic compounds and should be optimized for specific instrumentation and laboratory conditions.[2][7]

GC-MS Purity Assay

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.

HPLC Purity Assay

Objective: To determine the purity of this compound by HPLC.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

  • NMR Solvent Selection: For fluorinated aromatic compounds, chloroform-d (CDCl₃) is often a good starting point due to its excellent dissolving power for a wide range of organic compounds.[8] If solubility is an issue, more polar solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be considered.[3]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Analysis: Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm that they are consistent with the structure of this compound.

References

A Comparative Guide to the Characterization of 1,2-Dibromo-3,5-difluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 1,2-Dibromo-3,5-difluorobenzene and its related isomers. We will explore the nuances of their synthesis, the interpretation of their spectral data, and how their distinct substitution patterns influence their chemical properties and potential applications. This document is intended to serve as a practical reference for researchers utilizing these versatile building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of fluorine and bromine atoms on an aromatic ring creates powerful synthetic intermediates.[1][2] The electron-withdrawing nature of fluorine can significantly influence the reactivity of the benzene ring and enhance properties like metabolic stability and binding affinity in pharmaceutical compounds.[1][3] Simultaneously, the bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2][3] this compound, with its unique arrangement of these halogens, offers a distinct reactivity profile compared to its isomers, making a thorough understanding of its characterization essential.

Synthesis Strategies: A Comparative Overview

The preparation of halogenated aromatic compounds often involves multi-step sequences. For dibromo-difluorobenzene isomers, the most common and reliable synthetic pathways typically start from commercially available difluoroanilines or difluorobenzenes.

A prevalent method for synthesizing brominated aromatics from anilines is the Sandmeyer reaction.[3][4][5][6] This involves the diazotization of a suitable difluoroaniline precursor with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.[3][4][5][6] For instance, 1-bromo-3,5-difluorobenzene is efficiently synthesized from 3,5-difluoroaniline.[3][5][6] While a direct synthesis for this compound from a corresponding aniline is less commonly cited, the principles remain a cornerstone of aromatic halogenation.

Another key strategy is direct electrophilic aromatic substitution, such as the bromination of a difluorobenzene precursor.[3] This reaction typically requires a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) and a Lewis acid catalyst to activate the aromatic ring.[3] The regioselectivity of this reaction is dictated by the directing effects of the existing fluorine substituents.

Table 1: Comparison of Common Synthetic Routes for Halogenated Fluorobenzenes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Sandmeyer ReactionSubstituted AnilineNaNO₂, HBr, CuBr60-80%High yield, good regiocontrol.[5]Requires handling of potentially unstable diazonium salts.
Electrophilic BrominationSubstituted BenzeneBr₂ or NBS, FeBr₃VariableDirect, fewer steps.Can lead to isomeric mixtures, requiring purification.
Halogen ExchangePolychlorinated BenzeneKF, Phase-transfer catalystVariableUseful for specific fluorination patterns.Requires high temperatures and specific precursors.[3]
Detailed Experimental Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

This protocol is a representative example of a high-yield method for preparing a bromodifluorobenzene derivative.[3]

Materials:

  • 3,5-Difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, add 3,5-difluoroaniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).[4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C.[4]

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.[4]

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Workup and Purification: Cool the reaction mixture and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation to yield 1-bromo-3,5-difluorobenzene as a clear liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification Aniline 3,5-Difluoroaniline Reagents1 NaNO₂, 48% HBr (0-5 °C) Aniline->Reagents1 Diazonium Difluorobenzene diazonium bromide Reagents1->Diazonium Reagents2 CuBr, HBr Diazonium->Reagents2 Product 1-Bromo-3,5-difluorobenzene Reagents2->Product N2 N₂ (gas) Reagents2->N2 Workup Extraction & Drying Product->Workup Distillation Distillation Workup->Distillation FinalProduct Pure Product Distillation->FinalProduct

Caption: Workflow for the synthesis of 1-Bromo-3,5-difluorobenzene.

Spectroscopic Characterization: A Definitive Analysis

Unambiguous characterization of halogenated isomers is critical. Techniques such as NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry provide a detailed fingerprint of the molecule's structure. The number of signals, their chemical shifts, and their coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for identifying fluorine-containing compounds due to its high sensitivity (100% natural abundance of the ¹⁹F isotope) and wide chemical shift range, which minimizes signal overlap.[8][9]

For This compound , the two fluorine atoms are in different chemical environments. One fluorine (at C3) is ortho to a bromine and a hydrogen, while the other (at C5) is flanked by two hydrogens. This would lead to two distinct signals in the ¹⁹F NMR spectrum, each showing coupling to the aromatic protons.

In contrast, an isomer like 1,4-Dibromo-2,5-difluorobenzene possesses a higher degree of symmetry. The two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. This simple comparison immediately allows for differentiation between these two isomers.

¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR spectra provide complementary structural information. The chemical shifts are influenced by the electronegativity of the adjacent halogens, and coupling constants (J-values) reveal through-bond connectivity.

  • ¹H NMR: For This compound , two signals are expected for the two aromatic protons (at C4 and C6). Each proton signal will appear as a complex multiplet due to coupling with the other proton and with the nearby fluorine atoms (typically ²JHF, ³JHF, and ⁴JHF).

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum of This compound would show six distinct signals for the six aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF), while other carbons may show smaller couplings (²JCF, ³JCF). The carbons bonded to bromine will be shifted downfield and their signal intensity may be lower.

Table 2: Comparative Spectroscopic Data for Dibromo-difluorobenzene Isomers

CompoundKey ¹⁹F NMR FeatureExpected ¹H NMR SignalsExpected ¹³C NMR Signals
This compound Two distinct multipletsTwo complex multipletsSix signals (two are doublets due to ¹JCF)
1,2-Dibromo-4,5-difluorobenzene One triplet (due to coupling with adjacent protons)One triplet (protons are equivalent)Three signals (due to symmetry)
1,4-Dibromo-2,5-difluorobenzene One multiplet (fluorines are equivalent)One singlet (protons are equivalent)Three signals (due to symmetry)

Note: Predicted data based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants require experimental verification or computational prediction.[8][10][11]

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition. For any dibromo-difluorobenzene isomer (C₆H₂Br₂F₂), the mass spectrum will exhibit a characteristic isotopic pattern for the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Comparative Physicochemical Properties

The substitution pattern not only affects the spectroscopic signature but also the physical properties of the isomers, such as melting point, boiling point, and polarity. These differences can be exploited during purification (e.g., distillation or chromatography) and can influence the compound's solubility and reactivity in subsequent reactions.

Table 3: Physical Properties of Selected Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound101051-60-9271.88N/A
1,2-Dibromo-4,5-difluorobenzene64695-78-9271.8833-35
1-Bromo-3,5-difluorobenzene461-96-1192.99[12]-27[13]

The differences in melting points, even between closely related isomers like 1,2-dibromo-4,5-difluorobenzene and 1-bromo-3,5-difluorobenzene, highlight how molecular symmetry and intermolecular forces are affected by the positions of the halogen substituents. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points.

Conclusion

The characterization of this compound and its derivatives requires a multi-faceted analytical approach. A combination of synthetic knowledge, ¹⁹F, ¹H, and ¹³C NMR spectroscopy, and mass spectrometry is essential for unambiguous structural assignment and for distinguishing between different isomers. The unique substitution pattern of each isomer imparts distinct chemical reactivity and physical properties, making them specifically suited for different applications in drug discovery and materials science. This guide provides the foundational data and comparative insights necessary for researchers to confidently synthesize, characterize, and utilize these valuable chemical building blocks.

References

A Senior Application Scientist's Guide to Catalyst Selection for Reactions with 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. 1,2-Dibromo-3,5-difluorobenzene stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. However, the presence of two adjacent bromine atoms and the deactivating fluorine substituents presents a unique challenge in achieving controlled, site-selective transformations. This guide provides a comparative study of catalysts for the most common and impactful cross-coupling reactions involving this substrate: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Selectivity with this compound

The reactivity of the two bromine atoms in this compound is not identical. The bromine at the C1 position is flanked by a bromine and a fluorine atom, while the bromine at the C2 position is adjacent to a bromine and a hydrogen atom. This subtle electronic and steric difference is the key to achieving selective mono-functionalization. The choice of catalyst, ligand, and reaction conditions can be finely tuned to favor reaction at one position over the other, or to achieve double substitution.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of arylalkynes.[1] When applied to this compound, the primary challenge is controlling the degree of substitution and the regioselectivity of the initial coupling.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Key Observations
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF65Good yields for both mono- and di-substituted products. Site-selectivity favors position 1.
Pd(OAc)₂XPhosNoneCs₂CO₃Dioxane100Copper-free conditions can prevent alkyne homocoupling.[2][3][4]
[DTBNpP]Pd(crotyl)ClDTBNpPNoneTMPDMSORTAir-stable precatalyst enabling room-temperature, copper-free coupling.[5]

Experimental Insight: Studies have shown that Sonogashira cross-coupling reactions of this compound can proceed with very good site-selectivity, favoring reaction at position 1. This selectivity is attributed to a combination of electronic and steric factors. A variety of mono- and diethynyl substituted fluorinated benzene derivatives have been successfully prepared using these methods.[6]

General Experimental Protocol for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol).

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-C≡C-Cu Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-C≡C-R) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu-X Cu-X Cu-X R-C≡C-Cu->Cu-X to Pd cycle

Caption: The Sonogashira catalytic cycle.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] The choice of phosphine ligand is critical for the success of this reaction, influencing catalyst activity, stability, and selectivity.[8][9]

Comparative Performance of Phosphine Ligands in Suzuki Couplings
LigandCatalyst PrecursorBaseSolventTemp. (°C)Key Advantages
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Readily available and cost-effective, but may require higher catalyst loadings.
SPhosPd(OAc)₂K₃PO₄TolueneRTHighly active for a broad range of substrates, including sterically hindered ones.[9]
XPhosPd₂(dba)₃K₃PO₄Dioxane100Excellent for challenging couplings, including those with aryl chlorides.[9]
Biaryl PhosphacyclesPd(OAc)₂KOHTHF25Rigid ligands that can be highly efficient for coupling of sterically hindered and heterocyclic substrates at room temperature.[10]

Field Insights: For substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often the catalysts of choice. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the sterically hindered aryl bromide.[8] Site-selective Suzuki-Miyaura cross-coupling reactions of this compound have been reported, allowing for the synthesis of fluorinated terphenyls.[7]

General Experimental Protocol for Suzuki-Miyaura Coupling
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol) in a Schlenk tube.

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-B(OR)2 Base Reductive_Elimination Ar-R + Pd(0)L2 Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Introducing Nitrogen Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction has become a vital tool for the synthesis of anilines and their derivatives. The choice of ligand is again paramount, with bulky, electron-rich phosphines being particularly effective.

Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Substrate Scope
Pd(OAc)₂XPhosKOt-BuToluene100Broad scope, including primary and secondary amines.[12]
Pd₂(dba)₃BINAPNaOt-BuToluene80Effective for coupling primary amines.[11]
Pd-BIAN-NHCBIAN-INonK₂CO₃Dioxane110Robust catalyst for challenging coordinating heterocycles.[13][14]
General Experimental Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(HNR'R'')(L)]+X- Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)-NR'R''(L) Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR'R'' + Pd(0)L Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L

Caption: The Buchwald-Hartwig amination catalytic cycle.

Conclusion

The successful functionalization of this compound hinges on the judicious selection of the catalyst system. For Sonogashira couplings, palladium catalysts with or without a copper co-catalyst can provide access to mono- and di-alkynylated products with good site-selectivity. In Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands are essential for achieving high yields in the synthesis of biaryl compounds. For Buchwald-Hartwig aminations, highly active palladium-ligand systems are necessary to overcome the challenges posed by this substrate. By understanding the principles outlined in this guide and leveraging the provided experimental protocols, researchers can confidently navigate the catalytic landscape and unlock the full synthetic potential of this compound.

References

A Senior Application Scientist's Guide to Verifying the Structure of 1,2-Dibromo-3,5-difluorobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, 1,2-Dibromo-3,5-difluorobenzene stands as a versatile and highly valuable scaffold. Its distinct electronic properties and multiple reactive sites—two non-equivalent bromine atoms—offer a gateway to complex, multi-functionalized aromatic systems. However, this very utility presents a significant analytical challenge: reactions can proceed with ambiguous regioselectivity, leading to a mixture of isomers or products with varying degrees of substitution.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents an in-depth, logic-driven framework for the structural verification of products derived from this substrate. We will explore the causality behind our analytical choices, presenting a self-validating system of protocols designed to provide unambiguous structural elucidation, moving from initial confirmation to definitive proof.

Part 1: The Inherent Challenge of Regioselectivity

The reactivity of the C1-Br and C2-Br bonds in this compound is not identical. The fluorine atoms exert strong electron-withdrawing inductive effects, influencing the electron density at the adjacent carbon atoms. This electronic differentiation is a critical factor in reactions like palladium-catalyzed cross-couplings, where the initial oxidative addition step is highly sensitive to such electronic and steric environments.[1][2][3] Consequently, a seemingly straightforward mono-substitution reaction can yield at least two distinct regioisomers, necessitating a robust verification strategy.

G cluster_start Starting Material cluster_reaction Mono-Substitution Reaction (e.g., Suzuki, Buchwald-Hartwig) cluster_products Potential Regioisomeric Products Start This compound Reaction Pd Catalyst, + R-Group Start->Reaction ProductA Product A (Substitution at C1) Reaction->ProductA Pathway 1 ProductB Product B (Substitution at C2) Reaction->ProductB Pathway 2

Caption: Potential reaction pathways for mono-substitution.

Part 2: A Multi-faceted Analytical Approach for Unambiguous Elucidation

No single technique can reliably solve all structural puzzles presented by this substrate. A synergistic approach, integrating data from multiple analytical platforms, is essential for authoritative structural assignment.

Mass Spectrometry (MS): The Foundational Check

The first step in any analysis is to confirm that the reaction has produced a compound of the expected molecular weight and elemental composition. For halogenated compounds, MS provides a uniquely powerful signature.

Trustworthiness through Isotopic Patterns: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[4] A molecule containing one bromine atom will exhibit two molecular ion peaks (M and M+2) of nearly equal intensity. Our starting material, with two bromine atoms, will show a characteristic triplet (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.[5] A successful mono-substitution reaction will result in a product with one bromine atom, and the mass spectrum should revert to the 1:1 doublet pattern. This provides immediate, undeniable evidence of the reaction's success in displacing one, and only one, bromine atom.

Table 1: Theoretical Isotopic Patterns for Brominated Compounds

Number of Bromine Atoms M M+2 M+4 Relative Intensity Ratio
1 ~1:1

| 2 | ✓ | ✓ | ✓ | ~1:2:1 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5 or equivalent). Program the oven with a temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) to separate starting material, product(s), and byproducts.

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected product (e.g., m/z 50-400).

  • Data Interpretation: Extract the mass spectrum for the product peak. Verify the molecular weight and meticulously analyze the molecular ion region to confirm the presence of a single bromine atom based on the M/M+2 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Detail

While MS confirms what was made, NMR reveals how the atoms are connected. For fluorinated aromatics, ¹⁹F NMR is not merely a supplementary technique; it is the most decisive tool available.[6][7]

Expertise in Interpretation:

  • ¹⁹F NMR: This is the cornerstone of our analysis. The chemical shifts of the two fluorine nuclei are exquisitely sensitive to their electronic environment.[8][9] Substitution at C1 versus C2 will induce different changes in the chemical shifts of the F3 and F5 nuclei. Furthermore, the magnitude of the through-space fluorine-fluorine coupling constant (⁵JFF) and the various fluorine-proton coupling constants (JHF) provide a rich dataset for pinpointing the exact substitution pattern.[10][11]

  • ¹H NMR: The remaining proton on the aromatic ring will appear as a triplet of triplets (or a more complex multiplet) due to coupling with both fluorine nuclei and the other proton. The precise chemical shift and coupling pattern are highly diagnostic of the substituent's position.

  • ¹³C NMR: Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide an additional layer of verification. The carbon directly attached to a fluorine atom will appear as a large doublet, while carbons two or three bonds away will show smaller couplings.

G cluster_workflow NMR Analysis Workflow A Acquire 1D Spectra (¹H, ¹⁹F, ¹³C) B Analyze ¹⁹F Spectrum: Chemical Shifts & J-Couplings (F-F, F-H) A->B C Analyze ¹H Spectrum: Chemical Shift, Multiplicity & J-Couplings (H-H, H-F) B->C D Correlate Data: Does ¹H data support ¹⁹F assignment? C->D E Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) D->E Ambiguity Remains F Final Structural Assignment D->F Data is Unambiguous E->F

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocol: Multinuclear NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹⁹F NMR Acquisition: On a multinuclear probe, acquire a proton-decoupled ¹⁹F NMR spectrum. Use a common fluorine reference standard (e.g., CFCl₃ as an external standard at 0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or APT pulse sequence to differentiate CH, CH₂, and quaternary carbons). Allow for sufficient acquisition time due to the lower natural abundance of ¹³C and relaxation effects of fluorinated carbons.

  • Data Processing: Process all spectra with appropriate window functions. Carefully measure chemical shifts and coupling constants. Compare the experimental data against predicted values for all possible isomers.

X-ray Crystallography: The Unimpeachable Verdict

When NMR and MS data are insufficient to distinguish between closely related isomers, or when an absolute, three-dimensional structure is required for applications like drug design, single-crystal X-ray diffraction provides the definitive answer.[12][13][14] It is the gold standard for structural determination.[15]

Experimental Protocol: Single Crystal Growth and Analysis

  • Purification: The compound must be rigorously purified (>99%) prior to crystallization attempts.

  • Solvent Screening: Screen a wide range of solvents and solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly and undisturbed over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

  • Crystal Selection & Mounting: Select a well-formed, clear crystal under a microscope and mount it on a goniometer head.

  • Data Collection & Refinement: Collect diffraction data using an X-ray diffractometer. Process the data and refine the crystal structure to obtain precise atomic coordinates, bond lengths, and bond angles, providing an unambiguous structural model.

Part 3: Comparative Case Study - Regioselectivity in a Suzuki-Miyaura Coupling

To illustrate this integrated workflow, let's consider a common scenario: a Suzuki-Miyaura cross-coupling of this compound with one equivalent of 4-methoxyphenylboronic acid. The reaction could yield two possible products.

Target Reaction: (Self-generated image for illustrative purposes)

Possible Products:

  • Isomer A: 2-Bromo-1-(4-methoxyphenyl)-4,6-difluorobenzene

  • Isomer B: 1-Bromo-2-(4-methoxyphenyl)-3,5-difluorobenzene

Analytical Verification Strategy:

  • GC-MS Analysis: The analysis of the crude reaction mixture confirms the formation of a major product with a molecular weight corresponding to a mono-arylated product (C₁₃H₉BrF₂O). The molecular ion region displays the characteristic ~1:1 M/M+2 isotopic pattern, confirming the presence of a single bromine atom.

  • Comparative NMR Analysis: The purified product is subjected to NMR analysis. The key to distinguishing Isomer A from Isomer B lies in the differing symmetry and the resulting coupling patterns.

Table 2: Predicted vs. Experimental NMR Data for Suzuki Product Isomers

Parameter Isomer A (Predicted) Isomer B (Predicted) Experimental Result Assignment
¹H NMR
Aromatic H (on dibromo ring) 1H, triplet of triplets 1H, triplet of triplets 1H, tt, J ≈ 8.8, 2.3 Hz Consistent with both
Aromatic H (on methoxy ring) 2H, doublet 2H, doublet 2H, d, J ≈ 8.5 Hz Consistent with both
Aromatic H (on methoxy ring) 2H, doublet 2H, doublet 2H, d, J ≈ 8.5 Hz Consistent with both
Methoxy H 3H, singlet 3H, singlet 3H, s Consistent with both
¹⁹F NMR
F₄ Chemical Shift Distinct value Distinct value δ = -108.5 ppm Isomer A
F₆ Chemical Shift Distinct value, different from F₄ Same as F₃ due to symmetry δ = -112.0 ppm Isomer A

| F-F Coupling | ⁵JFF ≈ 15-20 Hz | No F-F coupling observable | ⁵JFF ≈ 18 Hz | Isomer A |

Final Recommendations

Verifying the structure of reaction products from this compound is a non-trivial task that demands a systematic and multi-technique approach.

G A Reaction Product Mixture B GC-MS or LC-MS Analysis A->B C Correct MW? 1 Br Isotope Pattern? B->C D Purify Product(s) C->D Yes I Re-evaluate Reaction or Purification C->I No E Multinuclear NMR (¹H, ¹⁹F, ¹³C) D->E F Unambiguous Structure? E->F G Final Structure Confirmed F->G Yes H Attempt Single Crystal X-Ray Diffraction F->H No H->G

Caption: Decision workflow for structural verification.

By integrating mass spectrometry for foundational checks with the deep structural insights from multinuclear NMR—placing particular emphasis on ¹⁹F NMR—researchers can confidently elucidate the structures of these complex and valuable molecules. For cases of ultimate ambiguity, X-ray crystallography remains the definitive arbiter. This rigorous, evidence-based approach ensures the scientific integrity required for advanced research and development.

References

A Comparative Guide to the Quantitative Analysis of 1,2-Dibromo-3,5-difluorobenzene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity and concentration of chemical entities is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the assay of 1,2-Dibromo-3,5-difluorobenzene. This document is designed to move beyond a simple listing of steps, offering insights into the causality behind experimental choices and providing the data necessary to make informed decisions about methodology.

The Ascendancy of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination and concentration measurement.[1] Unlike chromatographic techniques that often rely on calibration against a specific reference standard of the analyte, qNMR allows for quantification by comparing the integrated signal of the analyte to that of a certified internal standard of a different compound.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. This provides a direct, SI-traceable measurement of the molar ratio of the analyte to the internal standard, making it a highly accurate and reliable technique.[3]

The advantages of qNMR are numerous, particularly in a drug development setting. It is a non-destructive technique, allowing for the recovery of the sample after analysis.[4] Furthermore, it provides structural information alongside quantitative data, which can be invaluable for identifying and quantifying impurities simultaneously.[5] The universal response of NMR for a given nucleus (e.g., ¹H) means that a single, well-characterized internal standard can be used to quantify a wide range of compounds, streamlining workflows and reducing the need to synthesize or procure numerous specific reference standards.[4]

Comparative Analysis of Analytical Techniques

To illustrate the performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the typical performance characteristics.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Purity Assay (%) 99.6 ± 0.299.5 ± 0.399.7 ± 0.2
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of protons.Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.[6]Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[7]
Reference Standard Requires a certified internal standard of a different compound (e.g., Maleic Acid).[2]Typically uses the area percent method, but can be calibrated with a certified this compound standard for absolute purity.Requires a certified this compound standard for external calibration.
Limit of Detection (LOD) ~0.05%~0.01%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.03%~0.03%
Precision (RSD) < 1%< 1.5%< 1.5%
Analysis Time per Sample ~15-20 minutes~20-25 minutes~15-20 minutes
Sample Preparation Simple dissolutionDissolution, potential for derivatizationDissolution and filtration
Destructive NoYesYes

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the methods.

Quantitative ¹H NMR (qNMR) Assay

The qNMR method provides a direct measurement of the purity of this compound by relating the integral of its aromatic proton signals to the integral of a certified internal standard.

qNMR_Workflow cluster_acq Data Acquisition weigh_sample Accurately weigh ~20 mg of This compound weigh_is Accurately weigh ~5 mg of Maleic Acid (IS) acquire Acquire ¹H NMR spectrum (≥ 400 MHz) weigh_sample->acquire dissolve Dissolve in ~0.75 mL of DMSO-d6 transfer Transfer to NMR tube process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals calculate Calculate purity using the qNMR equation

Workflow for qNMR Purity Assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the mass to the nearest 0.01 mg.

    • Accurately weigh approximately 5 mg of a certified internal standard (IS), such as Maleic Acid (purity ≥ 99.5%), into the same vial. The choice of Maleic Acid is based on its high purity, stability, and its simple ¹H NMR spectrum with a singlet in a region that does not overlap with the signals of the analyte.[2]

    • Add a precise volume (approximately 0.75 mL) of a suitable deuterated solvent, such as Dimethyl sulfoxide-d6 (DMSO-d6), to the vial. DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds.

    • Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45°. A smaller pulse angle is used to ensure that all protons are uniformly excited, which is crucial for accurate quantification.

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is critical to ensure complete relaxation of the protons between scans, preventing signal saturation and ensuring accurate integration. A typical starting value is 30 seconds.

      • Acquisition Time (aq): ≥ 3 seconds to ensure adequate digital resolution.

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. This is necessary for precise integration.

  • Data Processing and Calculation:

    • Apply phase and baseline correction to the acquired spectrum. Manual correction is often preferred for the highest accuracy.

    • Integrate the well-resolved aromatic proton signals of this compound and the singlet of Maleic Acid.

    • Calculate the purity of this compound using the following equation:

      Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the purity assessment of volatile and semi-volatile compounds like this compound.

GC_Workflow cluster_acq Data Acquisition weigh Accurately weigh ~10 mg of sample dissolve Dissolve in 10 mL of Dichloromethane inject Inject 1 µL into GC-FID weigh->inject integrate Integrate all peaks in the chromatogram inject->integrate calculate Calculate purity using area percent

Workflow for GC-FID Purity Assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile solvent such as Dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds based on their boiling points.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1. A split injection is used for concentrated samples to avoid overloading the column.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method from the resulting chromatogram, assuming that all components have a similar response factor in the FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the purity determination of non-volatile or thermally labile compounds. For this compound, a reversed-phase method is suitable.

HPLC_Workflow cluster_acq Data Acquisition weigh Accurately weigh ~10 mg of sample dissolve Dissolve in 10 mL of Acetonitrile inject Inject 10 µL into HPLC-UV weigh->inject filter Filter through 0.45 µm syringe filter integrate Integrate all peaks in the chromatogram inject->integrate calculate Calculate purity using area percent

Workflow for HPLC-UV Purity Assessment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV-Vis Detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and provide good retention for non-polar to moderately polar compounds.

    • Mobile Phase: A gradient of Acetonitrile and water.

      • Start with 60% Acetonitrile / 40% Water.

      • Linearly increase to 95% Acetonitrile over 10 minutes.

      • Hold at 95% Acetonitrile for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm. Halogenated benzene derivatives typically have a UV absorbance in this region.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Calculate the purity using the area percent method. This assumes that all impurities have a similar UV response at the chosen wavelength, which may not always be the case.

Concluding Remarks: A Scientist's Perspective

The choice of analytical technique for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides a direct, highly accurate, and non-destructive means of purity and concentration determination without the need for a specific reference standard of the analyte. Its ability to provide structural information simultaneously is a significant advantage in research and development, where understanding the impurity profile is as important as quantifying the main component.

  • GC-FID is a robust and sensitive technique well-suited for the routine quality control of volatile and semi-volatile compounds. Its main limitation is the assumption of equal response factors for all components when using the area percent method for purity calculation.

  • HPLC-UV is a versatile and widely accessible technique that is excellent for a broad range of compounds. However, like GC-FID, the accuracy of the area percent method is dependent on the UV response of the impurities relative to the main component. For absolute quantification, a certified standard of this compound is required.

References

A Technical Guide to the Catalytic Performance of 1,2-Dibromo-3,5-difluorobenzene: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine substituents, such as enhanced metabolic stability and binding affinity. This guide presents an in-depth analysis and performance benchmark of 1,2-Dibromo-3,5-difluorobenzene, a versatile building block, in palladium-catalyzed cross-coupling reactions. Through a critical evaluation of experimental data, we will compare its reactivity and selectivity against other relevant dibrominated arenes, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies.

Introduction: The Strategic Advantage of Fluorinated Aryl Halides in Catalysis

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity and material properties. Aryl halides are fundamental precursors in a multitude of catalytic C-C and C-heteroatom bond-forming reactions, with palladium-catalyzed cross-couplings being a cornerstone of modern organic synthesis. This compound presents a unique combination of reactive handles (two bromine atoms) and modulating substituents (two fluorine atoms). This specific substitution pattern raises critical questions regarding its reactivity, regioselectivity, and overall performance in key catalytic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The primary objective of this guide is to benchmark the catalytic performance of this compound. We will delve into the causality behind its observed reactivity, particularly the site-selectivity in sequential cross-coupling reactions, a crucial aspect for the efficient synthesis of complex molecules. This analysis will be contextualized by comparing its performance with that of a structural isomer, 1,4-Dibromo-2-fluorobenzene, and a non-fluorinated analogue, 1,2-Dibromobenzene, to elucidate the electronic and steric effects of the fluorine substituents.

Performance Benchmark: this compound in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the this compound ring are electronically and sterically distinct, leading to the potential for site-selective reactions. The fluorine atoms, being strongly electron-withdrawing, influence the electron density of the aromatic ring and the lability of the C-Br bonds in the crucial oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: Site-Selective Synthesis of Fluorinated Terphenyls

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. Reports in the literature indicate that this compound is a viable substrate for site-selective Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of functionalized fluorinated terphenyls.

The observed regioselectivity can be rationalized by considering both electronic and steric factors. The bromine atom at the C1 position is flanked by a bromine and a fluorine atom, creating a more sterically hindered environment compared to the C2 bromine. Furthermore, the electronic effects of the fluorine atoms can influence the rate of oxidative addition at each C-Br bond.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, and Base in Solvent B Degas the Mixture A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor Progress by TLC/GC-MS D->E F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: A Gateway to Alkynyl-Substituted Fluorinated Aromatics

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. Notably, this reaction exhibits excellent site-selectivity.

Published data indicates that the Sonogashira coupling of this compound proceeds with a strong preference for reaction at the C1 position. This selectivity is attributed to a combination of electronic and steric factors, making this substrate a valuable tool for the regioselective synthesis of mono-alkynylated difluorobenzene derivatives.

Detailed Experimental Protocol: Site-Selective Sonogashira Coupling

This protocol is a representative procedure for the mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis with Alternative Dibrominated Arenes

To provide a clear benchmark, the performance of this compound is compared with its isomer, 1,4-Dibromo-2-fluorobenzene, and the non-fluorinated analogue, 1,2-Dibromobenzene.

SubstrateKey Performance Characteristics in Cross-CouplingRationale
This compound High site-selectivity in sequential couplings. The fluorine atoms activate the ring towards oxidative addition.The unsymmetrical substitution pattern and the combined steric and electronic effects of the fluorine and bromine atoms lead to differential reactivity of the two C-Br bonds.
1,4-Dibromo-2-fluorobenzene Also exhibits site-selectivity. The fluorine atom activates the adjacent C-Br bond.The electronic influence of the single fluorine atom leads to a more pronounced difference in the reactivity of the two C-Br bonds compared to the non-fluorinated analogue.
1,2-Dibromobenzene Generally less reactive than its fluorinated counterparts. Site-selectivity is less pronounced and often requires careful optimization of reaction conditions.The absence of electron-withdrawing fluorine atoms results in a less activated aromatic ring for oxidative addition. The two bromine atoms are in a more similar electronic environment.

Logical Relationship of Reactivity

cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling A This compound B 1,4-Dibromo-2-fluorobenzene A->B Similar high reactivity due to fluorine activation C 1,2-Dibromobenzene B->C Higher reactivity due to fluorine activation

Safety Operating Guide

Proper Disposal of 1,2-Dibromo-3,5-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 1,2-Dibromo-3,5-difluorobenzene, a halogenated aromatic compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Core Safety Principles

This compound is anticipated to be a hazardous substance, exhibiting properties common to halogenated aromatic hydrocarbons.[4] Understanding these hazards is fundamental to implementing safe disposal practices.

Anticipated Hazards:

  • Health Hazards: Likely to be harmful if swallowed, causing skin irritation, and potentially leading to allergic skin reactions.[1][5][6] Prolonged or repeated exposure may cause organ damage.[1][5] It is also expected to cause eye and respiratory tract irritation.[2]

  • Physical Hazards: While data for the specific isomer is unavailable, related compounds are flammable liquids and vapors.[1][5][7] Therefore, it is crucial to handle this compound away from heat, sparks, and open flames.

  • Environmental Hazards: Halogenated aromatic compounds are often very toxic to aquatic life with long-lasting effects.[1][5][7] Improper disposal can lead to significant environmental contamination.

The core principle of disposal is to treat this compound as a regulated hazardous waste from the point of generation to its final disposition.[3][8] Dilution is not an acceptable disposal method. All waste streams containing this compound must be managed according to institutional and regulatory standards.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Protection Chemical splash goggles or a face shield used in conjunction with goggles.[1][2][7]Standard safety glasses do not provide a sufficient seal against splashes. Goggles should be indirectly vented to prevent vapor exposure. A face shield offers an additional layer of protection against splashes to the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton).[1]Natural rubber gloves may not be suitable for organic solvents. Always consult a glove compatibility chart for the specific type of glove being used. Gloves must be inspected before use and disposed of properly after handling the chemical.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory.[3] For larger quantities or increased risk of exposure, chemically impervious coveralls are recommended.[1]This is to protect against incidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH/MSHA approved respirator with an appropriate filter for organic vapors should be used if working in a poorly ventilated area or if there is a risk of inhalation.[3][7]This is to prevent irritation of the respiratory tract and potential systemic effects from inhalation of vapors or aerosols. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Waste Collection and Segregation

The principle of waste segregation is crucial to prevent dangerous chemical reactions and to ensure proper treatment. Halogenated organic waste must be collected separately from non-halogenated waste.[8]

Procedure:

  • Designate a Waste Container: Use a designated, chemically compatible, and leak-proof container for collecting waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads).[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, harmful, environmental hazard).[3]

  • Log Sheet: Maintain a log of all chemicals added to the waste container, including approximate quantities.

  • Keep Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.

Diagram: Waste Stream Segregation Workflow

G cluster_generation Waste Generation Point cluster_segregation Segregation cluster_storage Temporary Storage A This compound Waste Generated C Designated Halogenated Waste Container A->C Segregate B Non-Halogenated Solvent Waste D Designated Non-Halogenated Waste Container B->D Segregate E Labeled & Sealed Halogenated Waste C->E F Labeled & Sealed Non-Halogenated Waste D->F G Hazardous Waste Disposal Pickup E->G F->G

Caption: Workflow for proper segregation of halogenated and non-halogenated waste streams.

Temporary Storage
  • Location: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3]

  • Safety Precautions: Keep the container away from heat, sparks, open flames, and other ignition sources.[3] The storage area should be secure and accessible only to authorized personnel.[3]

  • Incompatible Materials: Store away from strong oxidizing agents.[1][7]

Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][3]

  • Documentation: Provide the contractor with the Safety Data Sheet (SDS) for any analogous compounds if a specific one for this compound is not available, along with a complete list of the waste container's contents.[3]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[1][9]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[3]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate the Area: Prevent entry to the contaminated area until it has been deemed safe by emergency personnel.

Diagram: Spill Response Decision Tree

G A Spill of this compound Occurs B Is the spill contained in a fume hood and small? A->B C Minor Spill Protocol B->C Yes D Major Spill Protocol B->D No E Use absorbent material and collect as hazardous waste. C->E F Evacuate area. Contact EHS/Emergency Response. D->F

Caption: Decision-making process for responding to a chemical spill.

Conclusion

The proper disposal of this compound requires a thorough understanding of its potential hazards and strict adherence to established protocols for halogenated hazardous waste. By implementing these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize environmental impact. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

A Guide to Personal Protective Equipment for Handling 1,2-Dibromo-3,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1,2-Dibromo-3,5-difluorobenzene (CAS No. 139215-43-3 / 101051-60-9). As a halogenated aromatic compound, this substance requires stringent safety measures to mitigate potential risks to laboratory personnel.[1] The following procedures are based on established best practices for handling this class of chemicals and data from structurally similar compounds, ensuring a comprehensive approach to safety in the absence of a specific Safety Data Sheet for this exact isomer.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Before handling any chemical, understanding its potential hazards is paramount. For halogenated aromatic compounds like this compound, the primary risks stem from their reactivity and potential physiological effects. Based on data for the closely related isomer, 1,2-Dibromo-4,5-difluorobenzene, the anticipated hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or dust can irritate the respiratory system.

  • Flammability: The compound may be a flammable liquid or solid, posing a fire risk, especially in the presence of ignition sources.

  • Acute Toxicity: While specific data is limited, similar compounds can be harmful if swallowed.[2]

Therefore, all PPE and handling protocols are designed to create effective barriers against these routes of exposure—dermal, ocular, and inhalation.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The following table summarizes the required equipment, tailored to the specific hazards of this compound.

Protection Type Recommended Equipment Causality and Rationale
Eye and Face Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while a face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or irritating substances.[1]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Halogenated aromatic compounds can penetrate standard latex gloves. Nitrile or Neoprene gloves offer superior resistance. It is crucial to check glove compatibility charts and to double-glove when handling larger quantities or for prolonged periods.[1][3]
Body Flame-resistant laboratory coat, chemical-resistant apron, and full-length pants.A flame-resistant lab coat protects against fire hazards. The apron provides an additional barrier against splashes. Full-length pants and closed-toe shoes are mandatory to prevent skin exposure from accidental spills.[1]
Respiratory Use within a certified chemical fume hood. For emergencies or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.The primary engineering control is a fume hood to minimize vapor inhalation.[1] A respirator should be available for spill response or if the integrity of the fume hood is compromised.[1]
Step-by-Step Handling and Disposal Workflow

Adherence to a strict, procedural workflow is essential for minimizing risk. The following steps provide a self-validating system for the safe handling of this compound from initial preparation to final disposal.

Experimental Workflow Diagram

prep Step 1: Preparation - Verify fume hood certification. - Assemble all necessary PPE. - Prepare spill kit. handle Step 2: Handling - Work within fume hood sash. - Ground equipment to prevent static discharge. - Use spark-proof tools. prep->handle procedure Step 3: Procedure - Conduct experiment. - Keep containers closed when not in use. handle->procedure cleanup Step 4: Decontamination - Decontaminate glassware with a suitable solvent (e.g., acetone) inside the fume hood. procedure->cleanup waste Step 5: Waste Segregation - Collect all rinsate and contaminated materials as halogenated organic waste. cleanup->waste disposal Step 6: Disposal - Store waste in a labeled, sealed container. - Follow institutional hazardous waste procedures. waste->disposal

Caption: Safe handling workflow for this compound.

Operational Plan:

  • Preparation and Pre-Handling:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Keep a spill kit rated for flammable and halogenated organic compounds readily accessible.

  • Safe Handling:

    • All manipulations of this compound must be conducted within a chemical fume hood to control vapor exposure.[1]

    • Use spark-proof tools and ground all equipment to prevent static discharge, which can be an ignition source.[2]

    • Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable materials.[2]

    • Keep away from incompatible substances such as strong oxidizing agents.[5]

Disposal Plan:

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes) and solvent rinses, must be collected in a designated hazardous waste container.

    • This waste stream must be segregated as halogenated organic waste .[1]

  • Container Management:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and relevant hazard pictograms (e.g., flammable, irritant).

    • Keep the container sealed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for disposal through your institution's licensed professional waste disposal service.[2] Do not pour this chemical down the drain or dispose of it with regular trash.[2]

By integrating this expert guidance and adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.